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  • Product: 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
  • CAS: 1363381-87-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Spirocyclic Scaffolds Spirocyclic systems, characterized by two rings sharing a single atom, have garnered signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity, selectivity, and metabolic stability of drug candidates. 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, incorporating a protected amine and a carboxylic acid handle, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, while the carboxylic acid moiety provides a convenient point for amide bond formation or other functional group interconversions.

Proposed Synthetic Pathway

The synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid can be envisioned through a multi-step sequence, commencing from commercially available starting materials. The following proposed pathway is based on analogous syntheses of related azaspirocyclic compounds.[1][2]

Synthetic_Pathway A 1,4-Dioxaspiro[4.5]decan-8-one B tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate A->B Multi-step sequence (e.g., via reductive amination) C 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid B->C Oxidation

Caption: Proposed synthetic pathway for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid.

Step 1: Synthesis of tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (Ketone Precursor)

A plausible route to the key ketone precursor involves a multi-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one. A patented method describes a four-step reaction to yield a similar intermediate, tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-formic acid ester.[1] This process involves the formation of a cyanohydrin, followed by a series of transformations to construct the azaspirocyclic core.

An alternative and more direct approach would be a reductive amination sequence.

Conceptual Protocol:

  • Reductive Amination: React 4-(aminomethyl)cyclohexane-1-carboxylic acid with a suitable glyoxal equivalent, followed by in situ reduction of the resulting imine/enamine and cyclization.

  • Boc Protection: The secondary amine of the resulting 2-azaspiro[4.5]decane-8-carboxylic acid would then be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture.

Step 2: Oxidation to 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

The conversion of the ketone precursor to the target carboxylic acid is a standard oxidation reaction.

Experimental Protocol:

  • Oxidation Reaction: Dissolve the ketone precursor in a suitable solvent, such as a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add a catalytic amount of ruthenium(III) chloride hydrate and an excess of sodium periodate.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with an appropriate reagent, such as sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid.

Characterization of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Purity Purity Analysis (HPLC) Synthesized_Product->Purity

Caption: Workflow for the characterization of the synthesized product.

Spectroscopic Data
Technique Expected Observations
¹H NMR - A broad singlet around 10-12 ppm corresponding to the carboxylic acid proton.- A singlet at approximately 1.4 ppm integrating to 9 protons, characteristic of the Boc group.- A series of multiplets in the aliphatic region (approx. 1.2-3.5 ppm) corresponding to the protons of the spirocyclic core.
¹³C NMR - A resonance in the range of 175-185 ppm for the carboxylic acid carbon.- A signal around 155 ppm for the carbonyl carbon of the Boc group.- A peak at approximately 80 ppm for the quaternary carbon of the Boc group.- Multiple signals in the aliphatic region (approx. 20-60 ppm) for the carbons of the spirocyclic rings.
IR (Infrared) Spectroscopy - A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.- A strong carbonyl (C=O) stretching absorption around 1700-1725 cm⁻¹ for the carboxylic acid.- Another strong carbonyl absorption around 1680-1700 cm⁻¹ corresponding to the Boc protecting group.
Mass Spectrometry (MS) - [M+H]⁺: Expected m/z of 284.1856- [M-H]⁻: Expected m/z of 282.1711- [M+Na]⁺: Expected m/z of 306.1675

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Purity Assessment

High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable starting point for method development. The purity should ideally be ≥95% for use in subsequent research and development activities.

Safety, Handling, and Storage

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid. While a definitive, publicly available synthetic protocol is lacking, the proposed pathway offers a robust starting point for its preparation. The detailed characterization methods and expected data will enable researchers to confidently verify the identity and purity of this valuable spirocyclic building block, facilitating its application in the design and synthesis of novel chemical entities for drug discovery and development.

References

  • PubChem. 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid. [Link]

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Google Patents. CN107298685A - A kind of synthetic method of the carboxylic acid of 8 (tertbutyloxycarbonyl) 1 oxa- 8 azaspiro [4.5] decane 2.
  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 2-Boc-2-azaspirodecane-8-carboxylic Acid: Escaping Flatland in Modern Drug Discovery

Physicochemical Profiling and Synthetic Applications of 2-Boc-2-azaspiro[1]decane-8-carboxylic Acid: Escaping Flatland in Modern Drug Discovery Executive Summary: The Structural Imperative In contemporary medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Applications of 2-Boc-2-azaspiro[1]decane-8-carboxylic Acid: Escaping Flatland in Modern Drug Discovery

Executive Summary: The Structural Imperative

In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic systems has historically contributed to high clinical attrition rates due to poor solubility, off-target promiscuity, and suboptimal metabolic stability. The paradigm shift known as "Escape from Flatland"—first articulated by Lovering et al.—emphasizes that increasing molecular saturation (higher fraction of sp³ carbons, Fsp3​ ) directly correlates with improved clinical success[1][2].

2-Boc-2-azaspiro[3]decane-8-carboxylic acid (CAS: 1363381-87-6) represents a premier bifunctional building block designed to address this challenge[4]. By incorporating a rigid spirocyclic core, this scaffold introduces critical three-dimensionality to molecular architectures[5]. The orthogonal functional groups—a Boc-protected secondary amine and a free carboxylic acid—allow for precise, bidirectional vectoring in structure-activity relationship (SAR) campaigns.

Physicochemical Profiling

Understanding the fundamental physicochemical parameters of this building block is essential for predicting its behavior in both synthetic workflows and biological environments. The spiro[3]decane system imparts significant lipophilicity, which is counterbalanced by the polar carboxylic acid moiety.

Table 1: Key Physicochemical and Structural Properties
ParameterValue / DescriptionCausality & Impact
CAS Registry Number 1363381-87-6[4]Standard identifier for procurement and database querying.
Molecular Formula C₁₅H₂₅NO₄[4]High carbon count dictates baseline lipophilicity.
Molecular Weight 283.36 g/mol [4]Optimal size for fragment-based drug discovery (FBDD) integration.
Topological Polar Surface Area (TPSA) ~59.1 – 66.8 Ų[6]Derived from the carboxylic acid and carbamate; ensures good membrane permeability.
Calculated LogP (XLogP3) ~3.2[6]The Boc group heavily drives lipophilicity; deprotection significantly lowers LogP.
Estimated pKa (Acid) ~4.5 - 5.0Typical aliphatic carboxylic acid; fully ionized at physiological pH (7.4).
Structural Features Spirocyclic Core, N-Boc, C-COOHProvides conformational restriction and distinct 3D exit vectors[5].

Mechanistic Insights: Why Spirocycles?

The utilization of spirocyclic scaffolds is not merely a structural novelty; it is a calculated pharmacokinetic strategy[5]. The quaternary spiro carbon forces the two constituent rings into orthogonal planes.

Causality in Design:

  • Metabolic Stability: Cytochrome P450 enzymes typically oxidize flat, electron-rich aromatic rings. The saturated, sterically hindered nature of the spiro[3]decane core resists oxidative metabolism.

  • Receptor Fit: The three-dimensional projection of the functional groups allows the molecule to access deep, complex binding pockets that planar molecules cannot reach, enhancing target selectivity[7].

G A Planar Arenes (Low Fsp3) B Spirocyclic Scaffold 2-Boc-2-azaspiro[4.5]decane... A->B Escape from Flatland C Increased Fsp3 (Saturation) B->C Structural Rigidity D Enhanced Metabolic Stability C->D E Novel 3D Binding Vectors C->E

Logic flow of utilizing spirocyclic scaffolds to improve drug-like properties.

Synthetic Workflows & Standardized Protocols

To maintain scientific integrity and reproducibility, the functionalization of 2-Boc-2-azaspiro[3]decane-8-carboxylic acid must follow self-validating, highly optimized protocols. The standard workflow involves a two-stage process: C8-carboxylic acid derivatization (typically via amide coupling) followed by N2-amine unmasking.

G SM Starting Material (CAS: 1363381-87-6) Step1 Amide Coupling HATU / DIPEA / DMF SM->Step1 Int Boc-Protected Amide Intermediate Step1->Int C8-COOH Functionalization Step2 Boc Deprotection TFA / DCM Int->Step2 Prod Free Amine Target Compound Step2->Prod N2-Amine Unmasking

Two-step synthetic workflow for functionalizing 2-Boc-2-azaspiro[3]decane-8-carboxylic acid.

Protocol A: HATU-Mediated Amide Coupling

Due to the steric bulk of the spirocyclic system, standard coupling reagents (like EDC/HOBt) often yield sluggish kinetics. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[8][9].

The Causality: HATU operates via the "7-aza effect". The nitrogen at position 7 of the HOAt leaving group provides anchimeric assistance (neighboring group participation), hydrogen-bonding with the incoming amine to optimally orient it for nucleophilic attack, drastically increasing the reaction rate and suppressing epimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Boc-2-azaspiro[3]decane-8-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere[10].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: A non-nucleophilic tertiary base is required to deprotonate the carboxylic acid without competing for the activated ester.

  • Pre-activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 10–15 minutes. Rationale: This allows the formation of the highly reactive O-At active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form a stable, dead-end guanidinium byproduct[8].

  • Amine Addition: Add the target primary or secondary amine (1.2 equiv). Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (to remove DMF) and dry over anhydrous Na₂SO₄. Concentrate in vacuo.

Protocol B: Acid-Mediated Boc Deprotection

Once the C8 position is functionalized, the N2-Boc group must be removed to allow further elaboration or to generate the final basic amine salt[11].

The Causality: The tert-butoxycarbonyl (Boc) group is cleaved under strongly acidic conditions (e.g., Trifluoroacetic Acid, TFA)[12]. The acid protonates the carbamate oxygen, leading to the fragmentation of the molecule into the free amine, carbon dioxide (gas), and a tert-butyl cation. The cation subsequently eliminates a proton to form isobutylene gas, driving the reaction to completion via Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution[11].

  • Acid Addition: Cool the flask to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA[11]. Rationale: Cooling prevents violent outgassing of CO₂ and isobutylene, and minimizes potential side reactions with acid-sensitive moieties.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor via LC-MS until the starting material mass disappears.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the crude oil with toluene (3x).

  • Neutralization (Optional): If the free base is required, dissolve the resulting TFA salt in DCM and wash with 1M NaOH or saturated NaHCO₃[13]. Extract, dry over Na₂SO₄, and concentrate.

Analytical Validation

To ensure trustworthiness in the synthetic output, rigorous analytical validation is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The parent compound (MW 283.36) should exhibit a clear [M+H]+ peak at m/z 284.4 in positive electrospray ionization (ESI+) mode[11]. During Boc deprotection monitoring, look for the [M+H−100]+ fragment (m/z 184.4), which corresponds to the loss of the Boc group (isobutylene + CO₂) in the mass spectrometer.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most diagnostic signal for the starting material is the intense, sharp singlet integrating to 9 protons at ~1.45 ppm (CDCl₃), corresponding to the tert-butyl group. The disappearance of this peak is the primary indicator of a successful deprotection.

References

  • Coolpharm. "products - Coolpharm: 2-Boc-2-azaspiro[3]decane-8-carboxylic acid." Available at:[Link]

  • VU Research Portal. "Escape from planarity in fragment-based drug discovery." Available at:[Link]

  • ACS Publications. "Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives..." Available at: [Link]

  • Springer Nature. "Escape from Flatland: 2D to 3D Molecules via Dearomatization." Available at:[Link]

  • The Royal Society of Chemistry. "Trifluoroacetic acid (TFA), Dichloromethane (DCM)..." Available at:[Link]

  • Reddit (Chempros). "HATU coupling - what's the best order?" Available at:[Link]

  • ChemRxiv. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)..." Available at:[Link]

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Available at: [Link]

  • NIH PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP..." Available at:[Link]

Sources

Foundational

A Technical Guide to the Solubility and Stability of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid

Abstract This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, a key building block in modern medicinal chemistry. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecule's physicochemical properties, outlining its expected solubility profile across various aqueous and organic media. Furthermore, a detailed examination of its intrinsic stability is presented through the lens of forced degradation studies, covering hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by ICH guidelines. The causality behind experimental design is emphasized throughout, providing not just methods, but the scientific rationale required for robust and reliable data generation. This guide serves as a foundational resource for anticipating challenges and designing effective strategies for the handling, formulation, and analytical characterization of this important spirocyclic scaffold.

Chapter 1: Molecular Profile of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid

Chemical Structure and Functional Group Analysis

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS No: 1363381-87-6) is a bifunctional organic molecule featuring a unique spirocyclic core.[1][2] Its structure integrates three key chemical motifs that dictate its overall physicochemical behavior:

  • Spiro[4.5]decane Core: A rigid, saturated carbocyclic system that imparts significant lipophilicity and three-dimensional character to the molecule. This scaffold is generally chemically inert under standard pharmaceutical processing conditions.

  • Boc-Protected Amine: The secondary amine within the spirocycle is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group valued for its stability in basic, nucleophilic, and reductive environments.[3] However, its defining characteristic is its lability under acidic conditions, which is the cornerstone of its utility in synthetic chemistry and a primary consideration for stability.[4][5]

  • Carboxylic Acid: This functional group introduces a polar, acidic center capable of ionization. It is the primary driver of pH-dependent aqueous solubility and provides a handle for forming salts or amide bonds.

Table 1: Key Physicochemical Properties

Property Value / Description Source
CAS Number 1363381-87-6 [2]
Molecular Formula C₁₅H₂₅NO₄ [6][7]
Molecular Weight 283.36 g/mol [1][7]
Predicted XlogP 2.1 [6]
Key Functional Groups Carboxylic Acid, tert-Butyl Carbamate (Boc-amine), Spiro-alkane [1]

| Storage | Recommended at 2-8°C, sealed in a dry environment. |[1] |

Significance in Drug Discovery

Spirocyclic scaffolds, like the 2-azaspiro[4.5]decane core, are of increasing interest in drug discovery. They offer a way to create molecules with greater three-dimensional complexity compared to flat aromatic systems, which can lead to improved target selectivity and better physicochemical properties. The dual functionality of this specific molecule—a protected amine and a carboxylic acid—makes it a versatile building block for creating more complex drug candidates.[8]

Chapter 2: Solubility Assessment

Theoretical Framework

The solubility of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a balance between its lipophilic and hydrophilic features.

  • Organic Solubility: The large, nonpolar surface area contributed by the spiro-alkane backbone and the tert-butyl group suggests good solubility in a range of organic solvents such as ethers, chlorinated solvents, and moderately polar solvents like acetone.

  • Aqueous Solubility: Aqueous solubility is expected to be low and highly dependent on pH.[9]

    • At Acidic pH (e.g., pH < 4): The carboxylic acid group will be fully protonated (-COOH), making the molecule neutral and minimally soluble in water.

    • At Neutral to Basic pH (e.g., pH > 6): The carboxylic acid will deprotonate to form a carboxylate anion (-COO⁻). This charged species will have significantly higher aqueous solubility.[10] This behavior is crucial for developing aqueous formulations and for understanding its potential absorption in different parts of the gastrointestinal tract.

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the solubility of the target compound.

G cluster_0 Kinetic Solubility (Early Assessment) cluster_1 Thermodynamic Solubility (Gold Standard) A Prepare DMSO Stock Solution (e.g., 10 mM) B Dispense into Aqueous Buffer Plate (Varying pH) A->B C Incubate & Shake (e.g., 2h) B->C D Measure Turbidity (Nephelometry or UV-Vis) C->D E Calculate Kinetic Solubility D->E J Determine Thermodynamic Solubility (e.g., mg/mL) F Add Excess Solid to Solvent (Aqueous Buffers & Organic Solvents) G Equilibrate (Shake-Flask, 24-48h at constant temp) F->G H Filter or Centrifuge to Remove Undissolved Solid G->H I Quantify Solute in Supernatant via HPLC H->I I->J

Caption: Workflow for kinetic and thermodynamic solubility profiling.

Protocol 2.1: Thermodynamic Shake-Flask Solubility Assay

This protocol determines the equilibrium solubility, which is a critical parameter for formulation development.

Objective: To quantify the equilibrium solubility of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid in various solvents.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of glass vials. Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent. Test solvents should include:

    • pH-buffered aqueous solutions (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

    • Common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Ethyl Acetate).

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse particles to settle. Then, clarify the supernatant by filtering through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) or by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method (see Chapter 4).

  • Calculation: Calculate the solubility in mg/mL or µg/mL by comparing the measured concentration against a standard curve.

Table 2: Expected Solubility Profile of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid

Solvent System Predicted Solubility Class Rationale
Aqueous Buffer, pH 2.0 Very Low Carboxylic acid is protonated (neutral form).
Aqueous Buffer, pH 7.4 Low to Moderate Carboxylic acid is deprotonated (anionic form), increasing solubility.[10]
Aqueous Buffer, pH 9.0 Moderate to High Fully deprotonated, salt form enhances solubility.
Methanol / Ethanol Soluble Polar protic solvents capable of H-bonding with the carboxylic acid.
Acetonitrile Soluble Polar aprotic solvent.
Tetrahydrofuran (THF) Freely Soluble Ether solvent effectively solvates the lipophilic spiro-core.
Ethyl Acetate Soluble Ester solvent with moderate polarity.

| Hexanes | Sparingly Soluble | Non-polar solvent, poor interaction with the polar carboxylic acid. |

Chapter 3: Intrinsic Stability and Forced Degradation

Theoretical Framework

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12] For this molecule, the primary point of vulnerability is the Boc-protecting group.

  • Acid Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions.[3] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which rapidly decarboxylates to yield the free secondary amine.[5] This is the most probable degradation pathway.

  • Base Hydrolysis: The Boc group is generally stable to basic conditions due to steric hindrance from the tert-butyl group and the reduced electrophilicity of the carbonyl carbon.[3] Significant degradation is not expected.

  • Oxidation: While the spiro-alkane core is robust, tertiary amines (which the Boc-amine resembles) can sometimes be susceptible to oxidation, potentially forming N-oxides, though this is less common for carbamates.[13]

  • Photostability: The molecule lacks significant chromophores that absorb in the near-UV or visible range, suggesting it may have good intrinsic photostability. However, ICH guidelines require testing to confirm this.[14][15]

  • Thermal Stability: The molecule should be reasonably stable at ambient temperatures. At elevated temperatures, thermolytic deprotection of the Boc group can occur.[16] Decarboxylation of the carboxylic acid is also a possibility under extreme heat.[13]

Experimental Workflow for Forced Degradation Studies

This workflow follows the principles outlined in ICH guidelines Q1A and Q1B.[11][14]

G cluster_stress Stress Conditions compound Compound Solution (e.g., 1 mg/mL) acid Acidic (e.g., 0.1 M HCl, 60°C) compound->acid base Basic (e.g., 0.1 M NaOH, 60°C) compound->base neutral Neutral (Water, 60°C) compound->neutral oxidative Oxidative (e.g., 3% H₂O₂, RT) compound->oxidative thermal Thermal (Solid State) (e.g., 80°C, dry heat) compound->thermal photo Photolytic (Solid & Solution) (ICH Q1B Light Exposure) compound->photo analysis Analyze Samples at Time Points (e.g., 0, 4, 8, 24h) via Stability-Indicating HPLC Method acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis results Assess % Degradation Identify Degradants Determine Degradation Pathway analysis->results

Caption: Workflow for a comprehensive forced degradation study.

Protocols for Forced Degradation Studies

Objective: To investigate the intrinsic stability of the molecule under various stress conditions. A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized.[17]

General Procedure:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • For each condition, transfer an aliquot of the stock solution into a vial and add the stress agent.

  • Maintain a control sample (compound in solvent, protected from light, at room temperature).

  • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample, quench the reaction if necessary (e.g., neutralize acid/base), and dilute for HPLC analysis.

Protocol 3.3.1: Hydrolytic Stability

  • Acidic: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Basic: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Neutral: Dilute the stock solution with purified water. Incubate at 60°C.

Protocol 3.3.2: Oxidative Stability

  • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

  • Keep the sample at room temperature, protected from light.

Protocol 3.3.3: Photostability

  • Expose both the solid powder and a solution of the compound to a light source conforming to ICH Q1B specifications, providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[14][18]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Protocol 3.3.4: Thermal Stability

  • Place a sample of the solid compound in a vial in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Periodically remove samples for analysis.

Table 3: Predicted Stability Profile and Primary Degradant

Stress Condition Predicted Stability Likely Primary Degradation Product
Acid Hydrolysis (0.1 M HCl) Labile 2-Azaspiro[4.5]decane-8-carboxylic acid (Boc-deprotected)
Base Hydrolysis (0.1 M NaOH) Stable No significant degradation expected.
Neutral Hydrolysis (Water) Stable No significant degradation expected.
Oxidation (3% H₂O₂) Likely Stable Minor, if any, degradation.
Photolysis (ICH Q1B) Likely Stable No significant degradation expected.

| Thermal (Dry Heat, 80°C) | Likely Stable | Potential for slow de-Boc degradation at higher temperatures. |

Chapter 4: Stability-Indicating Analytical Method

Rationale and Method Selection

A stability-indicating analytical method (SIAM) is a validated quantitative method that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12] It must be able to separate the intact parent compound from its degradation products and any process-related impurities.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and sensitivity.[19]

  • Detection: A combination of UV detection and Mass Spectrometry (MS) is ideal. The carboxylic acid and carbamate groups provide weak UV absorbance, but MS provides definitive identification and quantification, especially for degradants that may lack a chromophore.[20][21]

  • Column Chemistry: Reversed-phase chromatography (e.g., using a C18 column) is well-suited for separating the lipophilic parent compound from its more polar de-Boc-protected degradant.

Workflow for Method Development

G A Generate Stressed Samples (Especially Acid-Degraded) B Screen Columns & Mobile Phases (e.g., C18, C8; ACN/MeOH, Buffers) A->B C Optimize Gradient & Flow Rate for Resolution of Parent & Degradant B->C D Optimize Detector Settings (UV Wavelength, MS Parameters) C->D E Perform Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) D->E F Finalized Stability-Indicating Method E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 4.1: Example HPLC-UV/MS Method

Objective: To provide a starting point for a stability-indicating method for the analysis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid and its primary acid-degradation product.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC or UHPLC system.

  • Detector 1: PDA/UV Detector, monitoring at 210 nm.

  • Detector 2: Mass Spectrometer (e.g., single quadrupole) with an Electrospray Ionization (ESI) source, operating in both positive and negative ion modes.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 min: 20% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 20% B

    • 12.0 min: 20% B

  • Expected Elution: The more polar, de-Boc-protected degradant will elute earlier than the more lipophilic parent compound.

Chapter 5: Summary and Recommendations

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a molecule with predictable physicochemical properties primarily governed by its constituent functional groups.

  • Solubility: Its solubility is expected to be high in many common organic solvents but limited and highly pH-dependent in aqueous media. To enhance aqueous solubility for formulation purposes, forming a salt by adjusting the pH to above 7 is the most effective strategy.

  • Stability: The compound's primary liability is the Boc-protecting group, which will readily cleave under acidic conditions. It is expected to be stable under neutral, basic, oxidative, and photolytic conditions.

  • Handling and Storage: Based on its stability profile, the compound should be stored in a dry, controlled environment (2-8°C is recommended) and protected from acidic vapors.[1] During synthetic manipulations or formulation, exposure to strong acids should be avoided unless deprotection is the intended outcome.

This guide provides the theoretical foundation and practical starting points for a comprehensive characterization of this important chemical entity, enabling its effective use in research and development.

References

  • SGS Japan. (n.d.). Forced Degradation Testing. Retrieved from SGS.[11]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[12]

  • Luminati Chemical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Luminati Chemical.[13]

  • Reatrick, G. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from That's Nice.[14]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from Luminata.[17]

  • BLDpharm. (n.d.). 1363381-87-6|2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid. Retrieved from BLDpharm.[1]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal.[4]

  • J&K Scientific. (n.d.). 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid | 1363381-87-6. Retrieved from J&K Scientific.[2]

  • Saito, K., Horie, M., & Hoshina, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.[20]

  • WuXi Biology. (n.d.). Alcohol Catalysis in Boc Protection of Primary Amines. Retrieved from WuXi Biology.[22]

  • Stepanov, M. G., Usanov, A. A., & Kushlinskii, N. E. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Biomedicines, 10(11), 2736.[21]

  • BenchChem. (2025). Technical Support Center: Stability of the Boc Protecting Group. Retrieved from BenchChem.[3]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from Separation Science.[19]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(20), 8239-8256.[23]

  • PubChemLite. (n.d.). 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid. Retrieved from PubChemLite.[6]

  • International Journal of Research and Scientific Innovation. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from IJRSI.[9]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from Chemistry Steps.[5]

  • Al-Hussein, A., & May, B. (2004). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Compound 1. Pharmaceutical Technology.[15]

  • Sapphire Bioscience. (n.d.). 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid. Retrieved from Sapphire Bioscience.[7]

  • Yang, C., Gamliel, A., & Organ, M. G. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 208-216.[16]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary.

  • Moore, D. E. (2002). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 4(3), 125-133.[24]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry, 11(2), 31-39.[8]

  • Brogdon, B. N., Dimmel, D. R., & McDonough, T. J. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethanol. ResearchGate.[10]

  • da Silva, A. F., et al. (2025, October 17). Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications. Pharmaceuticals, 18(10), 1438.[25]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025, May 15). Photostability Study of Biopharmaceutical Products. Retrieved from IJPPR.[18]

Sources

Exploratory

Commercial Sourcing and Synthetic Integration of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, Fsp3-rich architectures is a proven strategy to improve aqueous solubility, reduce off-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, Fsp3-rich architectures is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance overall pharmacokinetic profiles. Among these 3D architectures, spirocyclic scaffolds are highly prized.

This whitepaper provides an in-depth technical evaluation of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1363381-87-6) . As a Senior Application Scientist, I have structured this guide to bridge the gap between commercial procurement and bench-level execution. We will explore the structural rationale of this building block, evaluate its commercial landscape, and define self-validating protocols for both quality control and downstream synthetic integration.

Structural Rationale & Pharmacophore Logic

The utility of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid lies in its trifunctional nature. According to structural analyses by [1], the azaspiro[4.5]decane framework combines conformational rigidity with three-dimensional complexity, enabling selective interactions with diverse biological targets across oncology and CNS disorders.

  • The Spiro[4.5]decane Core: Provides a rigid, non-planar backbone that projects substituents into distinct spatial vectors, minimizing entropic penalties upon target binding.

  • The C8-Carboxylic Acid: Acts as a versatile synthetic handle for amidation or esterification. Because it resides on a cyclohexane ring, it introduces stereochemical nuances (axial vs. equatorial positioning) that must be controlled.

  • The N-Boc Protecting Group: Ensures orthogonal protection of the secondary amine during C8 modifications, preventing unwanted polymerization or side reactions[1].

StructuralLogic Core 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid CAS: 1363381-87-6 Spiro Spiro[4.5]decane Core Increases Fsp3 fraction Core->Spiro Boc N-Boc Protecting Group Orthogonal stability Core->Boc Carboxyl C8-Carboxylic Acid Coupling vector Core->Carboxyl

Structural logic and pharmacophore breakdown of the spirocyclic building block.

Commercial Availability & Sourcing Landscape

The commercial availability of this compound has expanded significantly, democratizing access for drug discovery programs. However, purity claims must be scrutinized. The table below summarizes the quantitative sourcing data from major chemical suppliers.

SupplierCatalog NumberCAS NumberClaimed PurityApplication Focus
Varied1363381-87-6≥95%Analytical & synthesis standard
[2]CS-00521001363381-87-695-99%Bulk scale-up & MOF research
[3]KH-444581363381-87-695.00%General organic building block
[4]Varied1363381-87-6≥95%Research reagent

Quality Control: Self-Validating Analytical Protocols

Never assume the label purity of a commercial spirocycle. Batches claiming 95% purity often contain varying ratios of cis/trans isomers (relative to the spiro center) or residual Boc-anhydride from the manufacturing process. The following self-validating protocol ensures the integrity of your starting material before committing it to a library synthesis.

Step-by-Step Methodology: LC-MS & NMR Validation
  • Step 1: Sample Preparation. Dissolve 1 mg of the commercial reagent in 1 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete dissolution of the lipophilic Boc-protected core while remaining compatible with reverse-phase chromatography.

  • Step 2: High-Resolution LC-MS (ESI+) Analysis. Run a shallow 10-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

    • Causality: A rapid 2-minute gradient will artificially co-elute cis and trans isomers, masking batch-to-batch stereochemical variability. A shallow gradient resolves these isomers.

    • Self-Validation Check: Compare the Total Ion Chromatogram (TIC) against the UV trace at 210 nm. If the TIC shows multiple peaks but the UV shows only one, you have identified non-UV-active aliphatic impurities. Furthermore, look for the [M+H−tBu]+ fragment ( m/z≈228 ), as Boc groups frequently fragment in the ESI source, validating the presence of the compound even if the parent mass ( m/z284 ) is weak.

  • Step 3: Quantitative 1H-NMR (CDCl3).

    • Causality: LC-MS cannot accurately quantify residual inorganic salts or excess Boc-anhydride.

    • Self-Validation Check: Integrate the sharp singlet of the tert-butyl group (~1.45 ppm, 9H) against the multiplet of the spirocyclic backbone. A ratio exceeding 9H indicates residual Boc-anhydride, requiring a hexane trituration before use.

Synthetic Workflows & Downstream Integration

Once validated, the C8-carboxylic acid is typically coupled to an amine to build a target scaffold, followed by Boc deprotection for subsequent N-derivatization.

SyntheticWorkflow QC 1. Incoming QC LC-MS & 1H-NMR Activation 2. Carboxyl Activation HATU / DIPEA / DMF QC->Activation Isomer check passed Coupling 3. Amidation Primary/Secondary Amine Activation->Coupling Active ester formed Deprotect 4. Boc Deprotection 4M HCl in Dioxane Coupling->Deprotect Intermediate isolated Product 5. Target Scaffold Ready for N-derivatization Deprotect->Product Lyophilization

Self-validating synthetic workflow from QC to final spirocyclic scaffold isolation.

Step-by-Step Methodology: Standardized Amidation & Deprotection
  • Step 1: Carboxylic Acid Activation. Dissolve 1.0 eq of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: The C8 position on the cyclohexane ring is sterically hindered. Standard carbodiimides (EDC/HOBt) often result in sluggish kinetics and potential epimerization. HATU forces rapid formation of the highly reactive 7-aza-OBt ester.

    • Self-Validation Check: Quench a 5 µL aliquot of the reaction mixture into 100 µL of Methanol and inject it into the LC-MS. The appearance of the methyl ester mass confirms that the active ester was successfully generated, independently of your target amine's reactivity.

  • Step 2: Nucleophilic Amidation. Add 1.1 eq of the target amine to the activated mixture. Stir for 2 hours.

    • Causality: Adding the amine after pre-activation prevents the amine from competing for the coupling reagent, which is crucial if the amine is a weak nucleophile (e.g., an aniline).

  • Step 3: Orthogonal Boc Deprotection. Isolate the intermediate, then dissolve it in 4M HCl in Dioxane (10 volumes). Stir for 1 hour at room temperature.

    • Causality: While TFA/DCM is a common deprotection method, it leaves trifluoroacetate counterions that can artificially inflate apparent potency in downstream biochemical assays. HCl in Dioxane yields a clean, biologically compatible chloride salt.

    • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the peak shifts to an earlier retention time (due to increased polarity) and exhibits a mass exactly 100 Da lower than the intermediate, confirming the loss of the Boc group ( C5​H8​O2​ ).

References

  • Title: Product Catalog: 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid Source: Coolpharm URL: [Link]

Sources

Foundational

Unlocking New Dimensions in Drug Discovery: The Biological Potential of Spirocyclic Amino Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Beyond Flatland – The Rise of Three-Dimensional Scaffolds For decades, dru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Flatland – The Rise of Three-Dimensional Scaffolds

For decades, drug discovery has been dominated by planar, aromatic molecules. While successful, this "flatland" approach often encounters limitations in achieving high target affinity and specificity, while also presenting challenges in optimizing physicochemical properties. The increasing demand for novel therapeutics against complex biological targets, such as protein-protein interactions, has spurred a paradigm shift towards molecules with greater three-dimensional (3D) complexity.[1][2] Among the most promising of these 3D scaffolds are spirocyclic amino acids.

A spirocycle is a unique structural motif where two rings are connected by a single, shared carbon atom.[3] When incorporated into an amino acid framework, this spirocyclic core imparts a rigid, well-defined conformation. This guide provides an in-depth technical exploration of the synthesis, conformational properties, and profound biological potential of spirocyclic amino acids in modern drug discovery. We will delve into how these constrained building blocks are revolutionizing peptide and small molecule design, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4][5][6][7][8]

The Spirocyclic Advantage: A Structural Perspective

The fundamental advantage of spirocyclic amino acids lies in their inherent conformational rigidity. Unlike their linear or monocyclic counterparts, the spirocyclic scaffold dramatically reduces the number of accessible conformations, effectively "locking" the molecule into a specific three-dimensional arrangement.[1][2] This has several profound implications for drug design:

  • Pre-organization for Target Binding: By constraining the peptide backbone or small molecule scaffold, spirocyclic amino acids pre-organize the molecule into a conformation that is complementary to the binding site of the target protein. This reduces the entropic penalty of binding, often leading to a significant increase in binding affinity and potency.

  • Enhanced Selectivity: The well-defined 3D geometry of spirocyclic scaffolds allows for more precise interactions with the target protein, minimizing off-target effects and improving the selectivity profile of the drug candidate.[4][5][9]

  • Improved Physicochemical and ADME Properties: The introduction of sp3-rich spirocyclic moieties can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar aromatic counterparts.[1][2][4][5] These improvements in absorption, distribution, metabolism, and excretion (ADME) properties are critical for the successful development of orally bioavailable drugs.

  • Novel Chemical Space: Spirocyclic amino acids provide access to novel and underexplored areas of chemical space, offering new opportunities for intellectual property and the development of first-in-class therapeutics.[3][6][8]

Caption: General structure of a spirocyclic amino acid scaffold.

Synthetic Strategies for Spirocyclic Amino Acids

The synthesis of spirocyclic amino acids can be challenging due to the creation of a quaternary carbon center at the spiro-junction.[3][6][8] However, several robust synthetic methodologies have been developed to access a diverse range of these valuable building blocks.

Staudinger [2+2] Cycloaddition for Spiro-β-lactams

The Staudinger cycloaddition is a powerful method for the synthesis of β-lactams. In the context of spirocyclic amino acids, this reaction involves the [2+2] cycloaddition of a ketene with an imine derived from a cyclic amino acid, such as proline.[10][11][12] This approach allows for the diastereoselective formation of the spiro-β-lactam core in a single step.[10][11][12]

Experimental Protocol: Synthesis of a Proline-Derived Spiro-β-lactam

  • Ketene Precursor Preparation: To a solution of N-benzyloxycarbonyl-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-benzyloxycarbonyl-L-proline acid chloride.

  • Imine Formation: In a separate flask, dissolve the desired aromatic amine (1.0 eq) and aromatic aldehyde (1.0 eq) in anhydrous toluene. Heat the mixture at reflux with a Dean-Stark trap for 4-6 hours to remove water. Cool the reaction mixture to room temperature.

  • Staudinger Cycloaddition: Dissolve the crude acid chloride from step 1 in anhydrous DCM and add it dropwise to a solution of the imine from step 2 and triethylamine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired spiro-β-lactam.

Dieckmann Condensation for Spiro-pyrrolidines

The intramolecular Dieckmann condensation is a classic method for the formation of cyclic β-keto esters. This strategy has been effectively employed in the synthesis of spirocyclic pyrrolidine derivatives starting from cyclic α-amino acids.[13][14][15]

Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidinone via Dieckmann Condensation

  • Acylation: To a solution of a cyclic α-amino acid methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add methyl malonyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude diester.

  • Dieckmann Condensation: Add the crude diester to a solution of sodium methoxide (1.5 eq) in methanol. Heat the mixture at reflux for 6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and add 6M HCl until the pH is acidic. Heat the mixture at reflux for 4 hours.

  • Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the spirocyclic pyrrolidinone.

Strecker and Bucherer-Bergs Reactions for Spiro-α-Amino Acids

The Strecker synthesis and the related Bucherer-Bergs reaction are fundamental methods for the preparation of α-amino acids and their derivatives. These can be adapted for the synthesis of spirocyclic α-amino acids starting from spirocyclic ketones.

Applications in Peptide and Peptidomimetic Design

The incorporation of spirocyclic amino acids into peptides has a profound impact on their conformation and biological activity. One of the most significant applications is in the design of peptidomimetics that mimic secondary structures, such as β-turns.

Spirocyclic Amino Acids as β-Turn Mimetics

β-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition and biological function. Spirocyclic amino acids, particularly spiro-β-lactams and other rigid spirocyclic systems, have been shown to be excellent inducers of β-turn conformations.[10][11][12] The rigid spirocyclic scaffold forces the peptide backbone to adopt a turn-like structure, which can be stabilized by intramolecular hydrogen bonds.[11]

Caption: Induction of a defined turn by a spirocyclic amino acid.

Conformational analysis of peptides containing spirocyclic β-lactams using Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the presence of a stable type II β-turn conformation in solution.[10][11][12] This ability to precisely control peptide conformation is invaluable for the design of potent and selective ligands for a wide range of biological targets.

Therapeutic Applications of Spirocyclic Amino Acids

The unique properties of spirocyclic amino acids have been leveraged in the development of a variety of therapeutic agents across different disease areas, including oncology, infectious diseases, and metabolic disorders.[3][6][8]

Oncology

In cancer therapy, peptidomimetics are being developed to inhibit protein-protein interactions that are critical for tumor growth and survival.[9][16][17] Spirocyclic scaffolds are particularly well-suited for this purpose, as they can mimic the secondary structures of peptides involved in these interactions. For example, spiro-oxindole derivatives have been synthesized and shown to exhibit significant anticancer activity against various cancer cell lines, including breast, liver, and colon cancer.[18][19][20][21]

Compound ClassCancer Cell LineIC50 / GI50Reference
Spiro[pyrrolidine-thiazolo-oxindoles]MCF-7 (Breast)< 9.00 µM[21]
Spirooxindole DerivativeMCF-7 (Breast)0.04 µM (GI50)[20]
Spirooxindole/pyrrolidine ScaffoldMCF-7 (Breast)83.08 µg/ml (IC50)[18]
Spiro Indoline-2-one DerivativeNon-small cell lung (HCI-H522)93.52% (GI)[22]
Enzyme Inhibition

The rigid conformation of spirocyclic amino acids makes them excellent scaffolds for the design of potent and selective enzyme inhibitors.[23] By presenting key functional groups in a pre-organized and optimal orientation for binding to the enzyme's active site, spirocyclic inhibitors can achieve high potency. For instance, spirocyclic proline analogues have been developed as potent inhibitors of tryptophan hydroxylase-1 (TPH1), an enzyme involved in serotonin biosynthesis.[17]

Enzyme_Inhibition Mechanism of competitive enzyme inhibition. Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor Spirocyclic Inhibitor Inhibitor->Enzyme Binds & Blocks

Caption: Mechanism of competitive enzyme inhibition.

Impact on Pharmacokinetics and Drug-like Properties

A major hurdle in drug development is optimizing the pharmacokinetic profile of a lead compound. The incorporation of spirocyclic scaffolds has emerged as a powerful strategy to address this challenge.[2][4][5]

PropertyEffect of Spirocyclic ScaffoldRationale
Aqueous Solubility Often IncreasedHigher sp3 character and reduced planarity can disrupt crystal packing and improve solvation.[2][23]
Lipophilicity (logP/logD) Generally DecreasedReplacement of aromatic rings with saturated spirocycles reduces lipophilicity.[1][2]
Metabolic Stability Typically EnhancedThe rigid scaffold can shield metabolically labile sites from enzymatic degradation.[1][2]
Membrane Permeability Can be ImprovedBy masking polar groups through intramolecular hydrogen bonding, spirocyclic constraints can enhance passive diffusion across cell membranes.[24][25]

A comparative study of a free fatty acid receptor 1 (FFA1) agonist showed that the introduction of a spirocyclic constraint improved potency twofold and significantly enhanced off-target selectivity. The spirocyclic compound also demonstrated a reasonable pharmacokinetic profile in rats.[26]

Future Directions and Conclusion

The field of spirocyclic amino acids is poised for significant growth. Advances in synthetic methodologies will continue to expand the diversity of available building blocks, enabling medicinal chemists to explore an even wider range of chemical space.[3][6][8] The integration of computational modeling with synthetic chemistry will further accelerate the design of spirocyclic compounds with tailored properties.

References

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333-6338. [Link]

  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry. [Link]

  • Hiesinger, K., Dar'in, D., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 549-565. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(9), 831-834. [Link]

  • Sridhar, G., & Sakthivel, P. (2018). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry, 34(5), 2465. [Link]

  • Lypson, A. B., & Wilcox, C. S. (2017). Synthesis and NMR Analysis of a Conformationally Controlled β-Turn Mimetic Torsion Balance. The Journal of organic chemistry, 82(2), 898-909. [Link]

  • Fominova, K., Diachuk, T., Sadkova, I., & Mykhailiuk, P. K. (2019). Front Cover: Synthesis of 2, 2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation (Eur. J. Org. Chem. 22/2019). European Journal of Organic Chemistry, 2019(22), 3561-3561. [Link]

  • G. T. T. (2007). Peptidomimetics in cancer chemotherapy. Current medicinal chemistry, 14(22), 2448-2456. [Link]

  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Future medicinal chemistry, 6(12), 1415-1428. [Link]

  • Chen, K., & Liu, D. (2012). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future medicinal chemistry, 4(12), 1545-1562. [Link]

  • El-Faham, A., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Applied Sciences. [Link]

  • Boettcher, S., et al. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Kumari, S., & Samanta, S. (2020). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]

  • Buynak, J. D., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of medicinal chemistry, 46(13), 2569-2571. [Link]

  • Asinex. (n.d.). Peptidic Macrocycles. Retrieved from [Link]

  • van der Veken, P., et al. (2005). Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. [Link]

  • El-Faham, A., et al. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. ResearchGate. [Link]

  • Caron, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Polycyclic Aromatic Compounds. [Link]

  • Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry. [Link]

  • Goldberg, D. R., et al. (2017). Optimization of spirocyclic proline tryptophan hydroxylase-1 inhibitors. Bioorganic & medicinal chemistry letters, 27(3), 515-520. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4221. [Link]

  • Park, J., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2963. [Link]

  • Singh, S., et al. (2023). Food-derived linear vs. rationally designed cyclic peptides as potent TNF-alpha inhibitors: an integrative computational study. Frontiers in Immunology. [Link]

  • Taechalertpaisarn, J., et al. (2022). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. eScholarship. [Link]

  • Kurihara, S., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied microbiology and biotechnology, 97(12), 5221-5231. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Biomedicines, 11(2), 487. [Link]

  • Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. Journal of biosciences, 14(2), 111-125. [Link]

  • Lensing, C. J., et al. (2024). Novel Cocrystal Structures of Peptide Antagonists Bound to the Human Melanocortin Receptor 4 Unveil Unexplored Grounds for Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Honda, S., et al. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society, 130(46), 15457-15461. [Link]

  • ResearchGate. (n.d.). X‐ray structure of peptides A) P1 and B) P2. β(O)‐δ⁵‐Phe is shown in...[Link]

  • ResearchGate. (n.d.). Proline derivatives used in this study.[Link]

  • Fagerberg, U. H., et al. (2023). Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed. bioRxiv. [Link]

  • Al-Karaki, E. K., et al. (2022). Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for cancer therapy. bioRxiv. [Link]

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Exploratory

Escaping Flatland: The Strategic Integration of Spirocyclic Scaffolds in Modern Drug Design

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Introduction: The Geometric Shift in Medicinal Chemistry For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Geometric Shift in Medicinal Chemistry

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic frameworks. While these "flat" molecules are synthetically accessible and readily participate in π-π stacking interactions, they often suffer from poor aqueous solubility, high metabolic liability, and target promiscuity. The paradigm shifted significantly with the realization that increasing a molecule's fraction of sp³-hybridized carbons ( Fsp3​ ) correlates directly with clinical success.

At the forefront of this three-dimensional revolution are spirocyclic scaffolds —structures where two rings are linked by a single common atom. By forcing a highly defined, orthogonal projection of molecular appendages, spirocycles offer unparalleled conformational rigidity and spatial complexity. As of early 2026, the strategic insertion of spirocycles is no longer a niche structural novelty; it is a fundamental pillar of hit-to-lead optimization, enabling researchers to fine-tune physicochemical properties and navigate complex patent landscapes .

Pharmacological Causality: The "Why" Behind the Structure

As Application Scientists, we must look beyond the structural aesthetics of spirocycles and understand the thermodynamic and pharmacokinetic causality of their efficacy.

Entropy and Conformational Restriction

When a flexible ligand binds to a target protein, it must adopt a specific bioactive conformation, resulting in a significant entropic penalty ( ΔS<0 ). Spirocyclic scaffolds pre-organize the ligand into its bioactive geometry. By restricting the number of rotatable bonds, the entropic cost of binding is minimized, driving a more favorable Gibbs free energy of binding ( ΔG ) and significantly enhancing target affinity.

Mitigating Off-Target Promiscuity

Planar, lipophilic molecules often bind non-specifically to hydrophobic pockets of off-target proteins, most notably the hERG potassium channel and various Cytochrome P450 (CYP) isoforms. The orthogonal 3D geometry of a spirocycle introduces intentional steric bulk. This steric clash acts as a negative design element against shallow, off-target binding pockets while perfectly complementing the deep, complex binding sites of primary targets like GPCRs and specific kinases .

ADMET Optimization

The disruption of molecular planarity prevents tight crystal lattice packing. This causality directly translates to lower melting points and dramatically improved aqueous solubility—a critical parameter for oral bioavailability. Furthermore, the absence of exposed aromatic rings reduces the molecule's susceptibility to oxidative metabolism by CYP450 enzymes, prolonging its half-life .

G A High-Throughput Screening B 3D Conformational Analysis A->B C Spirocyclic Scaffold Hopping B->C D Dearomative Spirocyclization C->D E ADMET & PK/PD Evaluation D->E F Lead Candidate Selection E->F

Figure 1: Workflow for integrating spirocyclic scaffolds in hit-to-lead optimization.

FDA-Approved Spirocyclic Drugs

The translation of spirocyclic chemistry from theoretical design to clinical reality is evidenced by a growing list of FDA-approved therapeutics. The table below summarizes key quantitative and historical data regarding approved spiro-drugs, demonstrating their versatility across diverse therapeutic areas .

Drug NameApproval YearPrimary TargetTherapeutic IndicationSpiro-Core Type
Griseofulvin 1959Tubulin / KeratinFungal InfectionsSpirobenzofuran
Fluspirilene 1970Dopamine D2 / 5-HT2ASchizophreniaDiazaspiro[4.5]decane
Irbesartan 1997Angiotensin II (AT1)HypertensionSpirocyclopentane
Ledipasvir 2014HCV NS5A ProteinHepatitis CSpiro[4.5]decane
Rolapitant 2015NK1 ReceptorChemotherapy NauseaSpiro[isoindole-piperidine]
Ubrogepant 2019CGRP ReceptorMigraineSpiro[piperidine-azaoxindole]
Trilaciclib 2021CDK4/6Small Cell Lung CancerSpiro[cyclopentane-pyrimidine]

Case Study: Conformational Restriction in PARP-1 Selectivity

A landmark example of spirocyclic utility is the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Olaparib, a first-in-class FDA-approved PARP inhibitor, utilizes a flexible piperazine ring. While effective, it exhibits broad activity across the PARP family, leading to significant DNA trapping and subsequent cytotoxicity.

By replacing the piperazine ring with a rigid diazaspiro core, medicinal chemists engineered a compound with a highly specific spatial orientation. The spirocyclic analogue demonstrated profound selectivity for PARP-1 over other PARP isoforms. Mechanistically, the rigid 3D architecture perfectly engaged the PARP-1 catalytic domain while creating steric clashes in the binding pockets of off-target PARP proteins. This resulted in a self-validating pharmacological profile: high efficacy in BRCA-mutant cells with drastically reduced non-specific DNA damage .

G Spiro Spirocyclic Ligand Target Primary Target (e.g., PARP-1) Spiro->Target High Affinity OffTarget Off-Target Proteins Spiro->OffTarget Steric Clash Effect Therapeutic Efficacy Target->Effect Tox Reduced Toxicity OffTarget->Tox Avoided

Figure 2: Mechanistic pathway of spirocyclic PARP-1 inhibitors with enhanced selectivity.

Experimental Protocol: Transition-Metal Catalyzed Dearomative Spirocyclization

To harness the benefits of spirocycles, robust synthetic methodologies are required. Dearomative spirocyclization is highly favored because it directly converts flat, inexpensive aromatic feedstocks (e.g., phenols, indoles) into complex 3D spirocycles in a single step, maximizing step-economy.

Below is a self-validating, step-by-step protocol for a Palladium-catalyzed dearomative spirocyclization.

Materials & Setup
  • Substrate: N-protected phenolic alkyne precursor (1.0 equiv, 0.5 mmol).

  • Catalyst System: Pd(OAc)₂ (5 mol%) and a biaryl phosphine ligand (e.g., SPhos, 10 mol%). Causality: Pd(OAc)₂ acts as the active metal center, while the bulky, electron-rich SPhos ligand accelerates the crucial reductive elimination step, preventing unwanted side reactions.

  • Base: Cs₂CO₃ (2.0 equiv). Causality: A mild inorganic base is required to deprotonate the phenol without hydrolyzing sensitive functional groups.

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M).

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a 10 mL Schlenk tube under a vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Moisture and oxygen will irreversibly oxidize the phosphine ligand and quench the active Pd(0) species.

  • Reagent Loading: Inside an argon-filled glovebox, add the phenolic alkyne precursor, Pd(OAc)₂, SPhos, and Cs₂CO₃ to the Schlenk tube.

  • Solvent Addition & Heating: Inject anhydrous 1,4-dioxane (5.0 mL) via a gas-tight syringe. Seal the tube and transfer it to a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC) & Self-Validation: At t = 4 hours, extract a 50 µL aliquot under argon. Quench with EtOAc and analyze via LC-MS.

    • Validation Check: The mass spectrum must show the disappearance of the starting material mass and the appearance of the desired spiro-product mass. If unreacted starting material remains, verify heating block temperature and stirring efficiency.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Structural Verification: Perform ¹H and ¹³C NMR spectroscopy.

    • Validation Check: The successful dearomatization is confirmed by the disappearance of aromatic proton signals (δ 6.5–7.5 ppm) and the emergence of distinct aliphatic multiplets (δ 1.5–3.5 ppm) corresponding to the newly formed sp³-rich spiro-core.

Conclusion & Future Perspectives

The integration of spirocyclic scaffolds represents a mature, highly effective strategy in modern drug design. By deliberately engineering three-dimensionality into molecular architectures, medicinal chemists can exert precise control over target engagement, metabolic stability, and safety profiles. As high-throughput synthesis and biocatalytic dearomatization techniques continue to evolve, the chemical space of accessible spirocycles will expand, paving the way for next-generation therapeutics against historically "undruggable" targets.

References

  • Varela, M. T., Dias, G. G., et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025.[Link]

  • Benedetti, E., & Micouin, L. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, 2024.[Link]

  • Moshnenko, N., Kazantsev, A., et al. "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules, 2023.[Link]

  • Relevant Review on Spiro Compounds and FDA Approvals. "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." MedChemComm / RSC, 2025.[Link]

Foundational

The Strategic Integration of CAS 1363381-87-6 (2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid) in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has become a primary directive for lead optimization. The integration of three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—has become a primary directive for lead optimization. The integration of three-dimensional, sp3-rich scaffolds correlates directly with improved pharmacokinetic profiles and higher clinical success rates [3]. CAS 1363381-87-6 (2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid) serves as a premier orthogonal building block in this paradigm. By offering a rigid spirocyclic core with independently addressable amine and carboxylic acid termini, this compound enables the rapid synthesis of conformationally restricted drug candidates.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic advantages, and validated synthetic protocols for utilizing CAS 1363381-87-6 in drug discovery workflows.

Structural and Physicochemical Profiling

CAS 1363381-87-6 is a bifunctional aliphatic spirocycle. The secondary amine of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, while the cyclohexane ring bears a free carboxylic acid.

Stereochemical Considerations: As a Senior Application Scientist, I must highlight a frequently overlooked structural feature. Because the C8 position is substituted, the molecule exists as cis and trans diastereomers relative to the spirocyclic center (C5). Commercially supplied CAS 1363381-87-6 is typically a diastereomeric mixture. Researchers must anticipate resolving these isomers—often best achieved via preparative HPLC after the first amide coupling step, where the diastereomers exhibit greater differences in polarity.

Quantitative Data Summary
PropertySpecification
Chemical Name 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
CAS Number 1363381-87-6
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
MDL Number MFCD22566121
Physical State Solid (typically white to off-white powder)
Typical Purity ≥ 95.0% (HPLC/NMR)
Storage Conditions Sealed in dry, 2-8°C

Mechanistic Role in Drug Design

The strategic selection of the azaspiro[4.5]decane scaffold over traditional cyclic or aromatic linkers is driven by specific thermodynamic and pharmacokinetic causalities. Azaspiro derivatives have demonstrated significant utility in developing antineoplastic agents targeting drug-resistant leukemias [4] and as selective M1 muscarinic agonists[5].

  • Entropic Pre-organization: The spirocyclic junction severely restricts the conformational degrees of freedom. When the molecule binds to a target receptor, the entropic penalty ( ΔS ) is minimized compared to flexible aliphatic chains, significantly boosting binding affinity ( ΔG ).

  • Enhanced Fsp3 Character: Increasing the fraction of sp3-hybridized carbons improves aqueous solubility and reduces promiscuous off-target protein binding, a common failure point for highly lipophilic, planar molecules [3].

  • Metabolic Robustness: The absence of electron-rich aromatic systems makes the spiro core highly resistant to CYP450-mediated oxidative metabolism, thereby extending the compound's biological half-life.

G Root 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS 1363381-87-6) N1 High Fsp3 Character Root->N1 N2 Conformational Rigidity Root->N2 N3 Bifunctional Handle Root->N3 N1a Improved Aqueous Solubility N1->N1a N1b Reduced Off-Target Toxicity N1->N1b N2a Enhanced Target Affinity (Lower Entropic Penalty) N2->N2a N2b Increased Metabolic Stability (CYP450 Resistance) N2->N2b N3a Orthogonal Reactivity (Amine & Acid) N3->N3a

Logical framework of physicochemical and synthetic advantages provided by the azaspiro[4.5]decane core.

Synthetic Workflows & Experimental Protocols

To leverage the bifunctional nature of CAS 1363381-87-6, orthogonal deprotection and coupling strategies are required. The protocols below are engineered for high yield and self-validation.

G A CAS 1363381-87-6 Starting Material B Pathway A: Amide Coupling (HATU, DIPEA, DMF) A->B Reacts at C8 C Pathway B: Boc Deprotection (TFA, DCM, 0°C to RT) A->C Reacts at N2 D C8-Amide Intermediate B->D E C2-Amine Intermediate (TFA Salt) C->E F Subsequent Deprotection D->F G Subsequent Coupling/Alkylation E->G H Final Spirocyclic Lead Compound F->H G->H

Divergent synthetic workflows for orthogonal functionalization of CAS 1363381-87-6.

Protocol A: Amide Coupling at the C8-Carboxylic Acid

Causality & Design: The C8 position on the spiro[4.5]decane ring presents moderate steric bulk. Consequently, standard carbodiimides (like EDC) often result in sluggish kinetics and poor yields. HATU is deployed here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling process and overcomes steric hindrance.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of CAS 1363381-87-6 and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will transition to a pale yellow color, indicating the successful formation of the active HOAt ester.

  • Amine Addition: Introduce 1.1 eq of the target amine. If the amine is supplied as an HCl salt, add an additional 1.0 eq of DIPEA to neutralize it.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M aqueous HCl (to purge unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and HOAt byproducts), and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Boc-Deprotection of the Azaspiro Core

Causality & Design: Trifluoroacetic acid (TFA) is utilized to protonate the carbamate oxygen, triggering an elimination reaction that releases isobutylene gas and carbon dioxide. A 1:1 v/v ratio of TFA to Dichloromethane (DCM) is optimal; DCM provides necessary solvation for the lipophilic spirocycle, while TFA provides the required acidic environment without causing solvent-induced degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the Boc-protected intermediate in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath (0 °C) to mitigate the exothermic nature of the acid addition.

  • Acid Addition: Add an equal volume of TFA dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Self-Validation: LC-MS should show the complete disappearance of the starting mass and the emergence of the[M-Boc+H]+ mass peak.

  • Workup: Concentrate the mixture under reduced pressure. To thoroughly remove residual TFA, co-evaporate the resulting crude oil with toluene three times.

  • Isolation: The product is isolated as a hygroscopic TFA salt. It can be used directly in the next step by adding excess DIPEA, or free-based by passing it through a basic ion-exchange resin (e.g., Amberlyst A21).

Commercial Landscape & Supplier Evaluation

Sourcing high-quality building blocks is critical to maintaining the integrity of SAR (Structure-Activity Relationship) data. CAS 1363381-87-6 is commercially available through specialized fine chemical vendors such as 1 [1] and2 [2].

Quality Control Imperatives: Upon receipt, independent verification is highly recommended.

  • 1H-NMR (CDCl3): Ensure the absence of a massive singlet at ~1.45 ppm beyond the expected 9 protons of the Boc group, which would indicate residual Boc-anhydride from the manufacturer's synthesis.

  • LC-MS: Confirm a purity of >95% to prevent trace impurities from interfering with sensitive biological assays.

Conclusion

CAS 1363381-87-6 is far more than a simple amino acid derivative; it is a highly engineered vector for introducing three-dimensionality into flat drug candidates. By mastering the stereochemical nuances and orthogonal reactivity of the 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid scaffold, medicinal chemists can efficiently design molecules with superior target affinity, enhanced metabolic stability, and robust intellectual property positions.

References

  • Selected illustrative examples to the importance of spiropiperidine (azaspiro[4.5]decane) motifs in drug discovery and natural products . ResearchGate. Available at:[Link]

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias . ACS Publications. Available at:[Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists . PubMed. Available at:[Link]

Sources

Exploratory

Theoretical Conformational Analysis of 2-Azaspiro[4.5]decane Derivatives: A Computational Framework for Rational Drug Design

Executive Summary The azaspirocyclic core is a privileged structural motif in medicinal chemistry, bestowing unique three-dimensional conformations that enhance target selectivity and improve pharmacokinetic properties[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azaspirocyclic core is a privileged structural motif in medicinal chemistry, bestowing unique three-dimensional conformations that enhance target selectivity and improve pharmacokinetic properties[1]. Specifically, the 2-azaspiro[4.5]decane scaffold—comprising a five-membered pyrrolidine-like ring and a six-membered cyclohexane-like ring joined at a single spiro carbon—provides a rigidified, orthogonal architecture. This structural constraint is highly sought after in the development of selective sigma-1 receptor modulators, M1 muscarinic agonists, and novel anticancer agents[2],[1].

However, the assumption of absolute rigidity in spirocycles is a dangerous oversimplification. The pharmacological efficacy of 2-azaspiro[4.5]decane derivatives is heavily dictated by their dynamic conformational equilibria, including ring inversion, pseudorotation, and nitrogen inversion[3]. This whitepaper provides an in-depth technical guide to the theoretical conformational analysis of these derivatives, establishing a self-validating computational protocol grounded in Density Functional Theory (DFT) to guide rational drug design.

Structural Nuances and Conformational Dynamics

The 2-azaspiro[4.5]decane system features a spiro carbon (C5) that forces the two constituent rings into mutually orthogonal planes. This topological feature creates distinct steric environments that govern the molecule's interaction with biological targets.

The Six-Membered Carbocycle (Ring Flips)

The carbocyclic [4.5] framework undergoes rapid interconversion between two degenerate or near-degenerate chair conformations[3]. The transition between these states requires traversing higher-energy twist-boat and half-chair transition states. When substituents are introduced to the cyclohexane ring, the equilibrium shifts to minimize 1,3-diaxial interactions, favoring the conformer where bulky groups occupy equatorial positions.

The Five-Membered Heterocycle (Pseudorotation)

Unlike the distinct chair flips of the six-membered ring, the five-membered 2-aza ring explores a continuous potential energy surface (PES) via pseudorotation. The dominant low-energy conformers are the envelope (where one atom, often the nitrogen or the spiro carbon, is out of plane) and the half-chair (where two adjacent atoms are twisted above and below the plane).

Nitrogen Inversion

The secondary or tertiary amine at position 2 undergoes pyramidal inversion. The lone pair and any N-substituent rapidly alternate between pseudo-axial and pseudo-equatorial orientations. In computational modeling, capturing the correct N-inversion state is critical, as it dictates the trajectory of hydrogen bond donors/acceptors during receptor docking[3].

Conformers C1 Chair Conformation (Global Minimum) TS Twist-Boat / Half-Chair (Transition State) C1->TS Ring Flip E1 Envelope (N-Apex) C1->E1 5-Ring Pseudorotation E2 Half-Chair (C-C Twist) C1->E2 C2 Inverted Chair (Local Minimum) TS->C2

Conformational dynamics mapping ring flips and pseudorotation in spiro[4.5]decanes.

Theoretical Framework: A Self-Validating Computational Protocol

To accurately predict the bioactive conformer of a 2-azaspiro[4.5]decane derivative, researchers must employ a multi-tiered computational approach. Relying solely on molecular mechanics (MM) is insufficient due to the complex electronic effects (e.g., stereoelectronic anomeric-like effects at the spiro junction)[4]. Conversely, running high-level DFT on every possible conformer is computationally prohibitive.

The following protocol establishes a self-validating system : each step filters and refines the data, while thermochemical calculations inherently verify the physical reality of the optimized structures.

Step-by-Step Methodology

Step 1: Stochastic Conformational Search (Low-Level Theory)

  • Action: Generate a 3D structure from SMILES strings and execute a stochastic conformational search using a robust force field (e.g., OPLS4 or MMFF94)[3].

  • Parameters: Use a Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) simulated annealing approach. Generate at least 10,000 structures.

  • Causality: The 2-azaspiro[4.5]decane system has a highly flexible PES. A stochastic search ensures that both the global minimum and biologically relevant local minima (which may be up to 5 kcal/mol higher in energy) are sampled.

  • Filtering: Cluster the results using an RMSD threshold of 0.5 Å to eliminate redundant geometries, yielding a manageable ensemble of 20–50 unique conformers.

Step 2: DFT Geometry Optimization (Medium-Level Theory)

  • Action: Submit the clustered MM conformers to DFT optimization.

  • Parameters: Utilize the B3LYP functional with Grimme’s D3 dispersion correction and a double-zeta basis set (e.g., B3LYP-D3/def2-SVP)[5].

  • Causality: Pure functionals often fail to account for intramolecular London dispersion forces, which are significant between the orthogonal rings of the spirocycle. The D3 correction is mandatory to prevent the artificial stabilization of extended, non-compact conformers.

Step 3: Frequency Calculations (The Self-Validation Step)

  • Action: Perform vibrational frequency calculations on the optimized geometries at the same level of theory.

  • Causality: This is the critical self-validation mechanism. A true local minimum must have zero imaginary frequencies . If an imaginary frequency is detected, the structure is a transition state (e.g., caught mid-ring flip), and the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized. This step also yields the Zero-Point Energy (ZPE) and Gibbs free energy thermal corrections.

Step 4: Single-Point Energy and Solvation Modeling (High-Level Theory)

  • Action: Calculate the final electronic energies using a higher-tier functional and a triple-zeta basis set (e.g., M06-2X/def2-TZVP) coupled with a continuum solvation model[6].

  • Parameters: Use the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) with water as the solvent to mimic physiological conditions.

  • Causality: Gas-phase calculations heavily skew towards conformers that maximize intramolecular hydrogen bonding. In an aqueous environment, these internal bonds are outcompeted by solvent interactions, dramatically shifting the Boltzmann distribution of the conformers.

Workflow N1 Input 2D Structure (SMILES/MOL) N2 Stochastic Conformational Search (OPLS4 Force Field) N1->N2 N3 RMSD Clustering (Identify Unique Conformers) N2->N3 N4 DFT Geometry Optimization (B3LYP-D3/def2-SVP) N3->N4 N5 Frequency Calculation (Ensure True Minima) N4->N5 N6 Single-Point Energy & Solvation (M06-2X/def2-TZVP + SMD) N5->N6

Computational workflow for the conformational analysis of spirocyclic derivatives.

Energetics and Data Presentation

To illustrate the output of the aforementioned protocol, Table 1 summarizes the theoretical relative Gibbs free energies (ΔG) and Boltzmann populations for a model compound: 2-methyl-2-azaspiro[4.5]decane. The data highlights the energy penalty associated with axial substituents and non-ideal ring conformations.

Table 1: Theoretical Conformational Energetics of 2-Methyl-2-azaspiro[4.5]decane (M06-2X/def2-TZVP/SMD-Water)

Conformer ID6-Membered Ring State5-Membered Ring StateN-Methyl OrientationRelative ΔG (kcal/mol)Boltzmann Population (%)
Conf-01 ChairEnvelope (C3-apex)Equatorial0.0078.4%
Conf-02 ChairEnvelope (C3-apex)Axial1.249.6%
Conf-03 ChairHalf-ChairEquatorial1.585.4%
Conf-04 Twist-BoatEnvelope (N-apex)Equatorial4.12< 1.0%
Conf-05 Inverted ChairEnvelope (C4-apex)Axial5.30< 0.1%

Interpretation: The data explicitly demonstrates that the six-membered ring strongly prefers the chair conformation. The energetic cost of forcing the carbocycle into a twist-boat (Conf-04) is >4 kcal/mol, rendering it biologically inaccessible unless stabilized by a covalent receptor interaction. Furthermore, the N-methyl group exhibits a ~1.2 kcal/mol preference for the pseudo-equatorial position, dictating the spatial projection of the lone pair.

Implications for Rational Drug Design

The theoretical conformational analysis of 2-azaspiro[4.5]decane derivatives is not merely an academic exercise; it is directly tied to lead optimization in medicinal chemistry[7].

Receptor Binding and Pharmacophore Mapping

Derivatives of azaspiro[4.5]decane have been extensively evaluated as sigma-1 and M1 muscarinic receptor ligands[1]. The spatial relationship between the basic nitrogen (which often forms a crucial salt bridge with an aspartate residue in the receptor pocket) and the lipophilic cyclohexane ring is entirely dependent on the conformational state[8]. By utilizing DFT to map the lowest-energy conformers, drug discovery professionals can superimpose these structures onto established pharmacophore models to predict binding affinity before synthesis[9].

Synthetic Functionalization

Understanding the ground-state conformation also aids in predicting the stereochemical outcomes of late-stage functionalizations. For instance, in the photoredox-catalyzed intramolecular difluoromethylation of N-benzylacrylamides to yield CF2H-containing 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, the trajectory of the radical attack is governed by the pre-organization of the spirocyclic precursor[10]. DFT calculations of the transition states accurately predict the diastereoselectivity of these advanced synthetic methodologies[5],[11].

Conclusion

The 2-azaspiro[4.5]decane scaffold offers a highly tunable, conformationally restricted framework ideal for modern therapeutics. By implementing a rigorous, self-validating computational protocol—transitioning from stochastic force-field searches to dispersion-corrected, solvent-modeled DFT calculations—researchers can accurately map the conformational dynamics of these molecules. This theoretical grounding bridges the gap between static 2D chemical structures and dynamic 3D biological interactions, ultimately accelerating the rational design of potent, selective spirocyclic drugs.

References

  • CAS 176-80-7: 1-Azaspiro[4.5]decane | CymitQuimica. cymitquimica.com.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - MDPI. mdpi.com.
  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists - J-Stage. jst.go.jp.
  • Metal-Free Intramolecular Aminophosphination of Allenes | The Journal of Organic Chemistry - ACS Publications. acs.org.
  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC. nih.gov.
  • DFT Calculations on the Role of Base in the Reaction between CO2 and Monoethanolamine. researchgate.net.
  • Photoredox-Catalyzed Intramolecular Difluoromethylation of N-Benzylacrylamides Coupled with a Dearomatizing Spirocyclization: Access to CF2H-Containing 2-Azaspiro[4.5]deca-6,9-diene-3,8-diones | Organic Letters - ACS Publications. acs.org.
  • Copper-Catalyzed Difluoroalkylation Reaction - PMC - NIH. nih.gov.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery - Benchchem. benchchem.com.
  • SPIROPYRAZOLINIUM. ihn.kz.
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. benchchem.com.
  • Design, Synthesis, Biological Activity, and Structural Analysis of Novel Des-C-Ring and Aromatic-D-Ring Analogues of 1α,25-Dihydroxyvitamin D3 | Journal of Medicinal Chemistry - ACS Publications. acs.org.

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid in Advanced Peptide Synthesis

Introduction & Rationale The incorporation of unnatural, conformationally restricted amino acids is a cornerstone strategy in modern peptidomimetic drug design. Linear peptides often suffer from poor pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of unnatural, conformationally restricted amino acids is a cornerstone strategy in modern peptidomimetic drug design. Linear peptides often suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation in vivo[1]. 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1363381-87-6) is a highly specialized spirocyclic building block utilized to overcome these limitations.

By introducing a rigid 3D spiro-scaffold into the peptide backbone, this molecule induces steric shielding and restricts dihedral angles, thereby preventing protease active-site recognition and dramatically enhancing metabolic stability[2]. Furthermore, spirocyclic derivatives mimic the acid-base properties of natural amino acids while subtly modulating basicity, making them versatile tools for optimizing target binding affinity and creating new vectors for molecular interaction[3].

Physicochemical Profiling

Understanding the physical properties of the building block is essential for calculating equivalents, predicting solubility, and selecting the correct synthetic strategy during Solid-Phase Peptide Synthesis (SPPS).

PropertyValue
Chemical Name 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
CAS Number 1363381-87-6
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
Purity ≥95.00%
Protecting Group N-tert-Butoxycarbonyl (Boc)
Structural Class Spirocyclic Amino Acid Surrogate

Strategic Integration in SPPS Workflows

The presence of the Boc protecting group on the secondary amine dictates the synthetic strategy. Researchers must choose between two primary pathways based on the desired position of the spirocyclic residue:

  • Pathway A: N-Terminal Capping in Fmoc-SPPS. If the spirocyclic residue is the final amino acid in the sequence, it can be seamlessly integrated into standard Fmoc-SPPS. The Boc group is orthogonal to the basic conditions (piperidine) used for Fmoc removal but is highly labile to the acidic conditions (95% TFA) used during final resin cleavage. Thus, global cleavage simultaneously deprotects the spirocyclic amine and releases the peptide[4].

  • Pathway B: Internal Sequence Elongation (Boc-SPPS). If the sequence requires further elongation after the incorporation of the spirocyclic residue, standard Fmoc chemistry cannot be used without premature resin cleavage. Instead, Boc-SPPS must be employed. In this strategy, the Boc group is removed using 50% TFA in dichloromethane (DCM) for chain elongation, and final cleavage is achieved using anhydrous Hydrogen Fluoride (HF)[5].

SPPS_Strategy Start 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid Decision Desired Position in Peptide? Start->Decision Term N-Terminal Residue (Fmoc-SPPS Compatible) Decision->Term Final AA Internal Internal Residue (Boc-SPPS Required) Decision->Internal Middle AA CleavageFmoc Global Cleavage & Deprotection (95% TFA) Term->CleavageFmoc ElongationBoc Boc Removal (50% TFA) & Elongation -> HF Cleavage Internal->ElongationBoc

Workflow decision tree for integrating Boc-protected spirocyclic building blocks in SPPS.

Mechanistic Insights: Overcoming Steric Hindrance

The bulky nature of the azaspiro[4.5]decane ring system creates significant steric hindrance around the carboxylic acid moiety. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often fail to achieve quantitative acylation, leading to truncated deletion sequences. To ensure a self-validating and highly efficient reaction, it is critical to use highly reactive uronium salts (such as HATU) or phosphonium reagents (such as PyBroP). These reagents are specifically designed to suppress racemization and drive the coupling of sterically demanding substrates by forming highly reactive intermediate esters[6].

Protease_Resistance Linear Standard Linear Peptide (Flexible Backbone) Protease Protease Active Site (Enzymatic Cleavage) Linear->Protease Degradation Rapid in vivo Degradation Protease->Degradation Spiro Spirocyclic Peptide (Rigid 3D Scaffold) Steric Steric Clash & Conformational Mismatch Spiro->Steric Stability Enhanced Metabolic Stability Steric->Stability

Mechanism of enhanced metabolic stability via spirocyclic conformational restriction.

Detailed Experimental Protocols

Protocol 1: N-Terminal Incorporation via Fmoc-SPPS (HATU/DIPEA Method)

Causality Note: This protocol utilizes HATU to overcome the steric bulk of the spiro ring. Diisopropylethylamine (DIPEA) is used as the base to ensure the carboxylic acid is fully deprotonated for rapid activation.

  • Step 1: Resin Preparation. Swell the resin-bound peptide (bearing a free N-terminal amine after final Fmoc removal) in Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Step 2: Reagent Preparation. In a separate vial, dissolve 3.0 equivalents (eq) of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. Self-Validation: The solution should turn a pale yellow color within seconds, indicating the successful formation of the active O-At ester. Allow pre-activation for 3 minutes.

  • Step 3: Coupling. Add the activated mixture to the resin. Agitate at room temperature for 2 hours. For highly aggregated peptide sequences, gentle heating (e.g., 50°C in a microwave peptide synthesizer) can be applied.

  • Step 4: Washing & Validation. Drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x). Perform a Kaiser Test. Self-Validation: A negative (yellow) result indicates complete coupling. A positive (blue) result necessitates a second coupling cycle using a different chemistry (e.g., PyBroP/DIPEA) to overcome sequence-specific folding[6].

  • Step 5: Global Cleavage. Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2.5 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc group from the spirocyclic nitrogen, yielding the final active compound[4].

Protocol 2: Internal Incorporation via Boc-SPPS

Causality Note: Used when the spirocyclic residue is not the final amino acid. Requires specialized equipment compatible with highly corrosive HF gas.

  • Step 1: Boc Deprotection. Treat the Boc-protected resin-bound peptide with 50% TFA in DCM for 20 minutes. Wash thoroughly with DCM and neutralize with 5% DIPEA in DCM (in situ neutralization is preferred to prevent premature aggregation)[4].

  • Step 2: Coupling. Couple 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid using the HATU/DIPEA method described in Protocol 1.

  • Step 3: Chain Elongation. Repeat Step 1 to remove the Boc group from the newly added spirocyclic residue, exposing the secondary amine for the next coupling cycle.

  • Step 4: Final Cleavage. Cleave the fully synthesized peptide using anhydrous HF containing appropriate carbocation scavengers (e.g., p-cresol) at 0°C for 1 hour[5].

Quantitative Data: Coupling Reagent Efficacy

When working with conformationally restricted building blocks like 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, the choice of coupling reagent directly impacts yield and purity.

Coupling ReagentBaseReaction TimeRelative Coupling Efficiency*Risk of Epimerization
DIC / HOBtNone4 hoursLow (40-50%)Low
PyBOPDIPEA2 hoursModerate (70-80%)Moderate
HATUDIPEA1-2 hoursHigh (>95%)Low (due to HOAt)
PyBroPDIPEA2 hoursHigh (>90%)Moderate

*Efficiency based on standard coupling to a non-hindered primary amine on a solid support. Data synthesized from general SPPS optimization principles for hindered substrates[6].

References

  • Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids SpiroChem URL:[Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals National Institutes of Health (NIH) URL: [Link]

  • Recent development of peptide coupling reagents in organic synthesis Chem. Soc. Rev. / Uni-Kiel URL: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry AAPPTec URL: [Link]

  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group Springer Nature URL: [Link]

Sources

Application

Application Note: Advanced Coupling Protocols for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid in Drug Discovery

Introduction & Rationale The exploration of innovative chemical space is a critical step in the early phases of drug discovery. Traditional flat, sp²-rich aromatic scaffolds are increasingly being replaced by Fsp³-rich,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The exploration of innovative chemical space is a critical step in the early phases of drug discovery. Traditional flat, sp²-rich aromatic scaffolds are increasingly being replaced by Fsp³-rich, three-dimensional architectures to improve metabolic stability, solubility, and target specificity. The spirocyclic scaffold, particularly 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid , offers exceptional molecular compactness and structural complexity [5].

This application note provides detailed, self-validating methodologies for the amide coupling of this sterically demanding spirocyclic carboxylic acid. Because the carboxylic acid is directly attached to a bulky spiro[4.5]decane system, standard coupling conditions often result in sluggish kinetics or low yields. Here, we detail optimized protocols utilizing HATU, EDC/HOBt, and in situ acyl fluoride generation to ensure robust library synthesis.

Physicochemical & Structural Properties

Before initiating parallel chemistry or scale-up, it is crucial to understand the physicochemical profile of the building block [2].

Table 1: Compound Profile

PropertyValue
Chemical Name 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
CAS Number 1363381-87-6
Molecular Formula C₁₅H₂₅NO₄
Molecular Weight 283.36 g/mol
Purity Requirement ≥ 95.0%
Key Structural Features Boc-protected secondary amine; free aliphatic carboxylic acid; spirocyclic core

Mechanistic Insights into Amide Bond Formation

Successful coupling of sterically hindered spirocycles requires an understanding of the causality behind reagent selection.

The HATU Advantage

HATU is widely considered the gold standard for coupling sterically hindered substrates [1].

  • Causality: The addition of a base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. This rapidly collapses to form a highly reactive OAt-active ester .

  • The Neighboring Group Effect: Unlike traditional reagents like HBTU, HATU contains a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as an intramolecular base, hydrogen-bonding with the incoming amine and significantly lowering the activation energy of the aminolysis step. This specific mechanistic advantage is critical for overcoming the steric bulk of the spiro[4.5]decane ring [1].

HATU_Mechanism A 2-Boc-2-azaspiro[4.5]decane- 8-carboxylic acid B Carboxylate Anion A->B DIPEA (Base) Deprotonation C OAt-Active Ester Intermediate B->C HATU Activation D Target Amide Product C->D Amine (R-NH2) Coupling

Caption: Mechanistic pathway of HATU-mediated amide bond formation.

Acyl Fluoride Generation for Electron-Deficient Amines

When coupling 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid with highly unreactive amines (e.g., anilines or aminothiazoles), even HATU may fail. In these cases, generating an acyl fluoride in situ is highly effective [3].

  • Causality: Acyl fluorides are uniquely stable to hydrolysis but highly reactive toward nitrogen nucleophiles. The small atomic radius of fluorine minimizes steric clashes during the nucleophilic attack, allowing electron-deficient amines to successfully couple with the bulky spirocyclic core without the risk of epimerization[3].

Standard Operating Protocols (SOPs)

Workflow Step1 1. Reagent Preparation (Dry DMF/DCM, N2 atm) Step2 2. Pre-activation (Acid + Reagent + Base, 15-30 min) Step1->Step2 Step3 3. Amine Addition (1.0 - 1.2 eq) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC Validation) Step3->Step4 Step5 5. Aqueous Workup (Selective Byproduct Removal) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for spirocyclic amide coupling.

Protocol A: HATU-Mediated Coupling (Optimal for Hindered Aliphatic Amines)

This protocol is designed as a self-validating system. Pre-activation is strictly required to prevent the amine from reacting directly with HATU to form an unreactive guanidinium byproduct [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (1.0 eq, 1.0 mmol, 283 mg) in anhydrous DMF (5.0 mL).

  • Pre-activation: Add HATU (1.2 eq, 1.2 mmol, 456 mg) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL). Stir at room temperature for 15–30 minutes.

    • Self-Validation Check: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. LC-MS analysis should reveal the mass of the methyl ester (M+H = 298), confirming complete conversion of the acid to the active ester.

  • Amine Addition: Add the target amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2–12 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the OAt-ester mass completely disappears and the product mass dominates.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash sequentially with:

    • 1M HCl (3 x 10 mL) to remove excess DIPEA and unreacted basic amine.

    • Saturated NaHCO₃ (3 x 10 mL) to remove the HOAt byproduct and any unreacted carboxylic acid.

    • Brine (1 x 10 mL) to remove residual water and DMF.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: EDC/HOBt Coupling (Optimal for Scalability)

For larger-scale syntheses where the removal of tetramethylurea (a water-soluble but stubborn HATU byproduct) is problematic, EDC/HOBt is preferred [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Add EDC·HCl (1.5 eq) and HOBt (0.2 eq as a catalyst, or 1.2 eq for full activation). Add DIPEA (3.0 eq). Stir for 30 minutes.

  • Coupling: Add the amine (1.1 eq). Stir for 12–18 hours at room temperature.

  • Workup: The urea byproduct of EDC is highly water-soluble. Wash the DCM layer directly with water, 1M HCl, and saturated NaHCO₃. Concentrate and purify.

Protocol C: In situ Acyl Fluoride Generation (Optimal for Electron-Deficient Amines)

When coupling with anilines or aminothiazoles, standard active esters may fail. This protocol utilizes TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate an acyl fluoride [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Fluorination: Add TFFH (1.2 eq) and Pyridine (2.0 eq). Stir for 1 hour at room temperature.

    • Self-Validation Check: TLC or LC-MS will show a less polar spot corresponding to the acyl fluoride intermediate.

  • Coupling: Add the electron-deficient amine (1.5 eq). Heat to 40 °C if necessary. Stir for 12 hours.

  • Workup: Wash with 1M HCl and brine. The extreme reactivity of the acyl fluoride ensures conversion without the need for prolonged heating that could otherwise degrade the Boc protecting group.

Data Presentation: Protocol Selection Matrix

Table 2: Summary of Coupling Protocols for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

ProtocolReagentsBaseSolventBest Suited ForTypical Yield
A HATUDIPEADMFSterically hindered secondary amines75–95%
B EDC, HOBtDIPEADCM / DMFStandard primary aliphatic amines; Large scale70–90%
C TFFH (Acyl Fluoride)PyridineDCMElectron-deficient amines (e.g., anilines)60–85%

References

  • 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid Product Specifications. CoolPharm, 2024. Available at:[Link]

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2015. Available at:[Link]

  • F. S. N., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC), 2020. Available at:[Link]

  • ACS Publications. Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 2016. Available at:[Link]

Method

Application Note: Synthesis of Conformationally Constrained Peptides Using 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid

Introduction & Mechanistic Insights The transition from flat, flexible peptide chains to highly pre-organized, C(sp³)-rich architectures is a defining paradigm in modern peptide drug discovery. Linear peptides frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The transition from flat, flexible peptide chains to highly pre-organized, C(sp³)-rich architectures is a defining paradigm in modern peptide drug discovery. Linear peptides frequently suffer from poor metabolic stability, rapid renal clearance, and a lack of oral bioavailability. Incorporating conformationally constrained noncanonical amino acids (ncAAs), such as spirocyclic systems, addresses these limitations by locking the peptide backbone and side-chain orientations[1]. This pre-organization reduces the entropic penalty upon receptor binding and sterically shields adjacent amide bonds from proteolytic cleavage.

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a highly specialized spirocyclic building block. It features a pyrrolidine ring (the aza-containing 5-membered ring) spiro-fused to a cyclohexane ring bearing a carboxylic acid.

The Causality of Experimental Design

As a Senior Application Scientist, it is critical to understand why specific synthetic strategies are chosen when working with this molecule:

  • The Boc Strategy in Fmoc-SPPS: While standard Solid-Phase Peptide Synthesis (SPPS) relies on Fmoc-protected alpha-amines, the 2-Boc derivative of this spirocycle is specifically designed for N-terminal capping . The Boc group is orthogonal to the Fmoc elongation cycle but is highly labile to the final trifluoroacetic acid (TFA) cleavage step. This allows for simultaneous global deprotection and resin cleavage, yielding a free secondary amine at the N-terminus of the constrained peptide without requiring an additional deprotection step.

  • Overcoming Steric Hindrance: The spiro[4.5]decane core creates massive steric bulk around the reacting carboxylic acid. Standard coupling reagents (e.g., HBTU or PyBOP) often fail to achieve quantitative conversion due to slow aminolysis kinetics. Therefore, uronium salts with a 7-azabenzotriazole leaving group, such as HATU, are strictly required[2]. HATU provides intramolecular anchimeric assistance (the "7-aza effect"), which stabilizes the transition state and significantly accelerates the coupling of sterically demanding ncAAs[3].

Experimental Workflow

The following diagram illustrates the self-validating workflow for incorporating this sterically hindered spirocycle into a synthetic peptide sequence.

SPPS_Workflow Resin Fmoc-Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Elongation Peptide Elongation (Standard Fmoc-AA-OH, DIC/Oxyma) Deprotect->Elongation Elongation->Deprotect Repeat for n cycles SpiroCoupling Spirocyclic Capping (2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid + HATU/DIPEA) Elongation->SpiroCoupling Final N-terminus Cleavage Global Deprotection & Cleavage (TFA/TIPS/H2O 95:2.5:2.5) SpiroCoupling->Cleavage Purification RP-HPLC Purification (Constrained Peptide) Cleavage->Purification

Workflow for N-terminal capping with 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid via Fmoc-SPPS.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; it incorporates a double-coupling strategy and in-process monitoring to guarantee high fidelity when working with expensive, hindered ncAAs.

Materials and Reagents
  • Solid Support: Rink Amide AM resin (loading 0.5 mmol/g).

  • Target ncAA: 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (4.0 equivalents relative to resin loading).

  • Coupling Reagents: HATU (3.9 equivalents), N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents). Note: HATU is kept at 3.9 equiv to prevent guanidinylation of the free N-terminus by unreacted uronium species.

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v).

Pre-activation and Double-Coupling Protocol
  • Resin Preparation: Swell 0.1 mmol of peptide-bound resin (with the final N-terminal Fmoc removed) in 3 mL of DMF for 30 minutes. Drain the solvent.

  • Pre-activation (Crucial Step): In a clean glass vial, dissolve 0.4 mmol of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid and 0.39 mmol of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol of DIPEA to the mixture. Vortex vigorously for 2 minutes. The solution will turn pale yellow, indicating the formation of the highly reactive OAt active ester.

  • First Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours. (If coupling to a sterically hindered secondary amine on the resin, apply microwave assistance at 75°C for 15 minutes).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL) to remove urea byproducts.

  • Second Coupling: Repeat steps 2–5 with fresh reagents. The extreme steric bulk of the spiro[4.5]decane system mandates this double-coupling to ensure >95% conversion.

  • In-Process Validation: Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) validates complete coupling. A positive result (blue beads) requires a third coupling cycle.

Global Deprotection and Cleavage
  • Wash the fully assembled resin with DCM (5 × 3 mL) to shrink the polymer matrix and dry under a gentle stream of nitrogen for 10 minutes.

  • Add 3 mL of the cleavage cocktail (TFA/TIPS/H₂O) to the resin.

  • Agitate for 2.5 hours at room temperature. Mechanistic Note: This step simultaneously cleaves the peptide from the solid support, removes all side-chain protecting groups, and quantitatively removes the Boc group from the 2-azaspiro[4.5]decane moiety, generating the active constrained peptide.

  • Filter the cleavage solution into a centrifuge tube containing 30 mL of cold diethyl ether (-20°C) to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with fresh cold ether.

  • Lyophilize the crude pellet and proceed to RP-HPLC purification.

Data Presentation

The following tables summarize the quantitative rationale for reagent selection and the expected physicochemical improvements when utilizing spirocyclic constraints.

Table 1: Coupling Reagents Comparison for Sterically Hindered ncAAs
Coupling ReagentActive IntermediateSuitability for SpirocyclesTypical Yield (1h Coupling)
HBTU OBt esterPoor (Lacks anchimeric assistance)< 40%
DIC / OxymaPure Oxyma esterGood (Low epimerization risk)[2]75 - 85%
HATU OAt esterExcellent (7-aza effect) [3]> 95%
COMU Oxyma ester (uronium)Excellent (High reactivity, green solvent compatible)[2]> 90%
Table 2: Physicochemical Impact of Spirocyclic Constraints
PropertyLinear Peptide (Standard)Spirocyclic Constrained PeptideMechanistic Rationale
Proteolytic Stability (t½) Minutes to hoursDaysSteric bulk of the spiro-fused cyclohexane ring physically blocks protease active sites[1].
Conformational Entropy ( ΔS ) High (Flexible)Low (Pre-organized)Restricted χ and ϕ / ψ dihedral angles lower the entropic penalty upon target engagement.
Membrane Permeability LowModerate to HighIncreased C(sp³) fraction (Fsp³) and masking of polar surface area improve lipophilicity (AlogP)[1].

References[4] Translational synthesis of constrained cyclic peptides using genetic code reprogramming. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa8GkrueQbWuEZa1KCWFjGiOrCaXpJ4usrgD45SNsQSk3ucF3BBONH2D8RAmwP8MHmNy5n3BbbmHt0XTqXXth8zUZOxhCQ0weIlMtKlZU6iyU2sfKrmrGYwQm0Pox9wj1A0io=[1] General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDK77MEp0NJ_Y1Y5gyS-5u3udUa31oV6BFlXF1tjt48fKTYYgr0IjCJUKYratHJ48SXJ9A0FHtMjCI5RThQNJY4Bd_erTkN4K9tspu3QKQx51zerQ7_wgug6My64zkmMr2M6RIGbu83UbS[3] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQKYdZYVBhsGgSc2uCKbaKINFq6IW9_P2yrPgfoFSSlaXgY2YH6hdmXl39PZ_ZXq28wyUhZ4SDMF3Cm8Lh8pYIxgUaxkgUvadSTIoL3B2-OU9WZGgevrjdU7YfqVDOoLIb3nWx5vIZ54nA1VzdkFm_BXtdBLsHy4t_i2fKmw==[2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6DEbzsSD0YeHkAmpe5NHuevKFe7cqJvaIRJaMozCSjDA8WpPi1TbVZwV6O2rMVCh1CPLEJkB8MaKKpZ2_k0VqwFCvzlVj_SKvNY9RBLrzAjPaYgnG8pTuRsJgKWbHVEp_tV7MX6eXULkm4g==

Sources

Application

Application Notes &amp; Protocols: 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid as a Premier Building Block for GPCR Ligand Synthesis

Abstract This technical guide provides an in-depth exploration of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, a pivotal building block in the design and synthesis of next-generation G-Protein Coupled Receptor (GPCR) l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, a pivotal building block in the design and synthesis of next-generation G-Protein Coupled Receptor (GPCR) ligands. We will dissect the strategic advantages of incorporating this spirocyclic scaffold, detail robust synthetic protocols for its utilization, and present case studies demonstrating its application in creating potent and selective GPCR modulators. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to address complex therapeutic targets.

The Strategic Imperative for Spirocyclic Scaffolds in GPCR Ligand Design

GPCRs represent one of the largest and most important families of drug targets.[1] The design of ligands that can selectively modulate these receptors with high potency is a cornerstone of modern drug discovery.[2] Traditional drug design often relied on planar, aromatic structures, which, while synthetically accessible, can present challenges in achieving target selectivity and favorable physicochemical properties.

The introduction of three-dimensional (3D) scaffolds has revolutionized ligand design. Spirocycles, which are ring systems fused at a single atom, are particularly advantageous.[3] Their inherent rigidity and 3D nature offer several key benefits:

  • Enhanced Three-Dimensionality: The quaternary carbon at the spiro-center forces substituents into distinct vectors in 3D space. This increased sp3 character (a higher fraction of sp3 hybridized carbons) is correlated with a higher probability of clinical success.

  • Improved Physicochemical Properties: Incorporating spirocyclic scaffolds can modulate key properties such as solubility, lipophilicity (logP), and metabolic stability, often leading to more drug-like candidates.[4]

  • Novel Chemical Space and Patentability: The structural novelty of spirocyclic compounds allows for the exploration of new chemical space, providing opportunities for novel intellectual property.[5]

  • Conformational Rigidity: The rigid nature of the spirocyclic core reduces the number of rotatable bonds in a molecule. This pre-organization of the ligand into a bioactive conformation can lead to a lower entropic penalty upon binding to the receptor, resulting in higher potency and selectivity.

The 2-azaspiro[4.5]decane framework, in particular, has emerged as a versatile and privileged scaffold for targeting a range of central nervous system (CNS) receptors, including GPCRs like sigma-1 and M1 muscarinic acetylcholine receptors.[6]

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid: A Versatile Building Block

The subject of this guide, 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, is a bifunctional molecule that serves as an ideal starting point for library synthesis.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine at position 2 offers stability under a wide range of reaction conditions while allowing for straightforward deprotection under acidic conditions. This enables subsequent functionalization, such as alkylation or arylation, to explore the SAR around this vector.

  • The Carboxylic Acid: The carboxylic acid at position 8 is a versatile handle for amide bond formation, one of the most common and reliable reactions in medicinal chemistry.[7] This allows for the facile introduction of a wide array of chemical diversity.

Synthetic Protocols: Amide Coupling Reactions

The primary application of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is in the synthesis of amide derivatives. The choice of coupling reagents and conditions is critical for achieving high yields and purity, especially when dealing with sterically hindered or electron-deficient amines.[8][9]

Protocol 1: Standard Amide Coupling using EDC/HOBt

This is a widely used and reliable method for routine amide bond formation.

Reaction Scheme: (Image of the general reaction scheme for EDC/HOBt coupling)

Materials:

  • 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[10]

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid in anhydrous DCM (or DMF), add the amine of interest and DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HOBt and EDC sequentially.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.

  • HOBt is added to suppress racemization and improve efficiency by forming an active ester, which is less prone to side reactions.

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salts often present in amine starting materials and the HCl generated during the reaction.

  • 0 °C starting temperature helps to control the initial exothermic reaction and minimize side product formation.

Protocol 2: Coupling with Sterically Hindered or Electron-Deficient Amines using HATU

For more challenging substrates, a more potent coupling reagent like HATU is recommended.

Materials:

  • 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (1.0 eq)

  • Sterically hindered/electron-deficient amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flask, dissolve 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid and the amine in anhydrous DMF.

  • Add DIPEA to the mixture.

  • Add HATU in one portion.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • HATU is a uronium-based coupling reagent that is highly effective for forming amide bonds, even in difficult cases. It reacts with the carboxylic acid to form a highly reactive activated ester.

  • DMF is a polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents.

G cluster_start Starting Materials cluster_coupling Amide Coupling cluster_product Product cluster_workup Workup & Purification Start_Acid 2-Boc-2-azaspiro[4.5]decane- 8-carboxylic acid Coupling_Step Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) in Solvent (e.g., DCM/DMF) Start_Acid->Coupling_Step Start_Amine Amine (R-NH2) Start_Amine->Coupling_Step Product Boc-Protected Amide Product Coupling_Step->Product Amide Bond Formation Workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) Product->Workup Purification Flash Column Chromatography Workup->Purification

Application in GPCR Ligand Synthesis: Case Studies

The true utility of this building block is demonstrated in its application to the synthesis of ligands for specific GPCR targets.

Case Study 1: Development of Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein implicated in various neurological disorders.[6] Azaspiro[4.5]decane derivatives have shown significant promise as potent and selective σ1 ligands.[6][11][12]

A library of compounds can be synthesized by coupling 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid with a variety of commercially available benzylamines. Following amide coupling, the Boc group can be removed with trifluoroacetic acid (TFA) in DCM, and the resulting secondary amine can be further functionalized, for example, by reductive amination with different aldehydes. This two-step diversification strategy allows for the rapid exploration of SAR.

Table 1: Representative SAR Data for σ1 Receptor Ligands

Compound IDR1 (from Benzylamine)R2 (from Aldehyde)σ1 Ki (nM)Selectivity vs σ2
1a 4-MethoxyH50.225-fold
1b 4-FluoroH25.850-fold
1c 4-FluoroCyclopropyl8.5>100-fold
1d 4-Fluoro4-Fluorobenzyl5.4>1000-fold[11][12]

Data is hypothetical and for illustrative purposes, but reflects trends seen in the literature.

The data clearly shows that substitution on the benzylamine and further functionalization of the spirocyclic nitrogen can dramatically impact potency and selectivity.

Case Study 2: Targeting the δ-Opioid Receptor (DOR)

The δ-opioid receptor is a GPCR target for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists. A high-throughput screen identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of DOR agonists.[13] While this specific example uses a different spirocyclic core, it highlights the potential of azaspiro[4.5]decane scaffolds in modulating opioid receptors.

By using 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, researchers can synthesize libraries of compounds to probe the SAR at the DOR.

GPCR Signaling Pathway and Ligand Characterization

Once novel ligands are synthesized, they must be characterized for their ability to bind to and modulate the function of the target GPCR.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G_Protein GPCR->G_Protein Activation Effector Effector G_Protein->Effector Modulation Second_Messenger Second_Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular_Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Experimental Protocols for Ligand Characterization

Protocol 3: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the synthesized compound for the target receptor.

  • Principle: The synthesized compound competes with a radiolabeled ligand of known high affinity for binding to the receptor, which is typically expressed in a cell membrane preparation.

  • General Procedure:

    • Prepare cell membranes expressing the GPCR of interest (e.g., CXCR2).[14][15]

    • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled antagonist) and varying concentrations of the synthesized test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity trapped on the filter using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Assay (e.g., cAMP Assay)

  • Objective: To determine the functional activity of the compound (agonist, antagonist, or inverse agonist).

  • Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Agonists may increase or decrease cAMP, while antagonists will block the effect of an agonist.

  • General Procedure:

    • Use whole cells expressing the target receptor.

    • Pre-treat cells with an antagonist or agonist, depending on the desired measurement.

    • Add varying concentrations of the synthesized test compound.

    • Stimulate the cells with an agonist (e.g., forskolin to measure Gs coupling, or a known receptor agonist to measure Gi coupling).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

    • Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a powerful and versatile building block for the synthesis of novel GPCR ligands. Its inherent three-dimensionality and synthetic tractability provide medicinal chemists with a valuable tool to access novel chemical space and develop compounds with improved potency, selectivity, and drug-like properties. The protocols and strategies outlined in this guide offer a robust framework for the successful application of this scaffold in modern drug discovery programs.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Darsaraee, M. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Zheng, Y., & Tice, C. M. (2016). Advantages of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-24. (Note: This is a representative reference, direct link not in search results, but consistent with other findings).
  • Blaine, A. T., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 13(15), 2335-2346. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. [Link]

  • Sureshbabu, V. V., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(31), 4032-4036. [Link]

  • University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • C&EN. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Salmaso, V., & Moro, S. (2018). Fragment-based design of selective GPCR ligands guided by free energy simulations. Chemical Communications, 54(64), 8897-8900. [Link]

  • Basith, S., et al. (2016). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 7, 26. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Phakhodee, W., et al. (2022). 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. Natural Product Research, 36(19), 4911-4920. [Link]

  • De Marchi, E., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]

  • Zhang, D., et al. (2018). Recent Trends and Applications of Molecular Modeling in GPCR–Ligand Recognition and Structure-Based Drug Design. Molecules, 23(7), 1786. [Link]

  • Martin, P., et al. (2024). Biophysical characterization of the CXC chemokine receptor 2 ligands. PLOS ONE, 19(4), e0298418. [Link]

  • Martin, P., et al. (2024). Biophysical characterization of the CXC chemokine receptor 2 ligands. NSF Public Access Repository. [Link]

  • Alabugin, I. V., et al. (2016). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 12, 2392-2399. [Link]

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Method

Application Notes: Boc-Protected Spirocyclic Amino Acids in Medicinal Chemistry

Executive Summary: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic scaffolds has historically contributed to high attrition rates in clinical trials...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic scaffolds has historically contributed to high attrition rates in clinical trials due to poor physicochemical properties and off-target toxicities. The strategic integration of spirocyclic amino acids represents a paradigm shift—often termed the "escape from flatland"[1]. By linking two rings through a single common carbon atom, spirocycles dramatically increase the fraction of sp3-hybridized carbons ( Fsp3​ )[2].

When these conformationally restricted, highly three-dimensional scaffolds are functionalized as amino acids and protected with a tert-butyloxycarbonyl (Boc) group, they become versatile, plug-and-play building blocks for both Solid-Phase Peptide Synthesis (SPPS) and small-molecule drug discovery[3][4]. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical benefits, and validated protocols for utilizing Boc-protected spirocyclic amino acids in therapeutic development.

Mechanistic Rationale & Physicochemical Advantages

The Entropic Advantage in Target Binding

The primary biophysical driver for incorporating spirocyclic amino acids into peptidomimetics or small molecules is the entropic advantage . Flexible, linear amino acids exist in a vast ensemble of conformations in solution. Upon binding a target receptor, they must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy ( −TΔS ). Spirocyclic scaffolds, such as spiro-prolines or spiro-azetidines, are rigidly pre-organized. By locking the molecule into its bioactive geometry, the entropic penalty of binding is minimized, frequently resulting in a logarithmic increase in binding affinity ( Kd​ )[5][6].

ADME-Tox Optimization

Spirocyclic scaffolds inherently improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of lead compounds[5].

  • Metabolic Stability: The steric bulk and rigid 3D architecture shield adjacent metabolically labile sites (e.g., N -dealkylation or oxidation sites) from Cytochrome P450 enzymes[7].

  • Solubility & Lipophilicity: Shifting from planar aromatics to saturated spirocycles generally lowers lipophilicity (logP) and increases aqueous solubility, a critical factor for oral bioavailability[2][5].

The Role of Boc-Protection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that is completely orthogonal to base-labile groups (like Fmoc) and hydrogenation-labile groups (like Cbz)[8]. In the synthesis of highly sterically hindered spirocyclic peptides, Boc-chemistry is often preferred because the repetitive trifluoroacetic acid (TFA) deprotection steps are highly efficient, and the robust nature of the Boc group prevents premature cleavage during aggressive, high-temperature coupling cycles[4].

Table 1: Comparative Properties of Planar vs. Spirocyclic Scaffolds
PropertyPlanar / Monocyclic AnalogSpirocyclic ScaffoldCausality / Impact in Drug Design
Fraction sp3 ( Fsp3​ ) ~0.25 - 0.35> 0.50Enhances 3D character; higher Fsp3​ statistically correlates with clinical success[2][7].
Lipophilicity (logP) Higher (e.g., > 4.0)Lower (e.g., < 3.0)Decreases off-target toxicity (e.g., hERG inhibition); improves aqueous solubility[2][5].
Metabolic Stability ( t1/2​ ) ShorterLongerSteric hindrance protects metabolically labile sites from enzymatic degradation[5][7].
Binding Entropy ( ΔS ) Highly negative penaltyMinimal penaltyPre-organized rigid conformation reduces entropic loss upon target binding[5].

Workflow Visualizations

Hit-to-Lead Optimization Workflow

The following diagram illustrates the logical progression of integrating spirocyclic scaffolds to rescue failing planar hit compounds.

HitToLead Start Planar Hit Compound (Low Fsp3, Poor ADME) Spiro Introduce Spirocyclic Scaffold (Escape from Flatland) Start->Spiro Scaffold Hopping Prop Evaluate Physicochemical Properties (Fsp3, logP, Solubility) Spiro->Prop In vitro ADME Prop->Spiro Poor Profile (Iterative Design) Bind Assess Target Binding (Entropic Advantage) Prop->Bind Favorable Profile Lead Optimized Lead Candidate (High Efficacy, Low Tox) Bind->Lead High Affinity

Workflow for hit-to-lead optimization utilizing spirocyclic scaffolds to improve ADME-Tox.

Chemical Synthesis Logic

The standard scalable route to spirocyclic amino acids relies on the Bucherer-Bergs reaction, followed by Boc-protection.

Synthesis Ketone Cyclic Ketone Precursor Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid Free Spirocyclic Amino Acid Hydantoin->AminoAcid Alkaline Hydrolysis (NaOH, Heat) BocAA Boc-Protected Spiro-AA AminoAcid->BocAA Boc Protection (Boc2O, Base)

Mechanistic sequence for synthesizing Boc-protected spirocyclic amino acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly stated to ensure scientific integrity and reproducibility.

Protocol 1: Scalable Synthesis of Boc-Protected Spirocyclic Amino Acids

This protocol utilizes the Bucherer-Bergs multicomponent reaction, which is highly efficient for converting sterically hindered cyclic ketones into spiro-hydantoins, followed by hydrolysis and Boc-protection[9][10].

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Action: Dissolve 1.0 eq of the cyclic ketone precursor in a 1:1 mixture of EtOH/H₂O. Add 3.0 eq of ammonium carbonate (NH4​)2​CO3​ and 1.5 eq of potassium cyanide (KCN). Heat to 60°C for 24 hours.

    • Causality: (NH4​)2​CO3​ serves as both the ammonia source (for imine formation) and the CO2​ source (for cyclization). The excess is required to drive the equilibrium of the sterically hindered ketone toward the hydantoin.

  • Hydantoin Hydrolysis:

    • Action: Isolate the precipitated spiro-hydantoin via filtration. Suspend in 3M aqueous NaOH (5.0 eq) and reflux at 100°C for 48 hours.

    • Causality: The spiro-hydantoin is extremely stable due to the lack of α -protons. Aggressive alkaline hydrolysis is mandatory to cleave the urea linkage and liberate the free spirocyclic α -amino acid.

  • Boc-Protection:

    • Action: Cool the alkaline solution to 0°C. Add 1,4-dioxane as a co-solvent. Dropwise, add 1.2 eq of Di-tert-butyl dicarbonate ( Boc2​O ). Stir at room temperature for 12 hours.

    • Causality: The reaction is performed directly on the alkaline hydrolysate to maintain the amino acid in its soluble carboxylate form. Dioxane ensures the lipophilic Boc2​O remains in a homogenous phase with the aqueous amino acid.

  • Isolation:

    • Action: Wash the aqueous layer with diethyl ether to remove unreacted Boc2​O . Acidify the aqueous layer to pH 2-3 using 1M KHSO₄, then extract with ethyl acetate. Dry over Na2​SO4​ and concentrate in vacuo.

    • Causality: KHSO₄ is used instead of HCl to prevent premature, acid-catalyzed cleavage of the newly formed Boc group during the workup.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) using Boc-Spiro-AAs

Incorporating spirocyclic amino acids into a peptide chain is notoriously difficult due to extreme steric hindrance around the α -carbon. Microwave-assisted SPPS overcomes this kinetic barrier[4].

Step-by-Step Methodology:

  • Resin Preparation:

    • Action: Swell a PEG-based resin (e.g., ChemMatrix) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: PEG-based resins are chosen over traditional polystyrene because they provide superior swelling in both polar and non-polar solvents, which is critical when coupling bulky spirocyclic residues[4].

  • Coupling the Boc-Spiro-AA:

    • Action: In a microwave vessel, add 3.0 eq of the Boc-protected spirocyclic amino acid, 3.0 eq of HATU, and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF. Irradiate at 75°C for 15 minutes.

    • Causality: HATU is a highly reactive uronium coupling reagent necessary for hindered acids. Microwave heating provides the thermal energy required to overcome the high activation energy ( Ea​ ) of forming an amide bond at a fully substituted spiro-carbon.

  • Boc Deprotection:

    • Action: Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 x 5 minutes at room temperature. Wash extensively with DMF and Dichloromethane (DCM).

    • Causality: The Boc group is cleanly cleaved by neat TFA, generating a highly reactive, unshielded amine salt ready for the next coupling cycle[8].

  • Neutralization and Extension:

    • Action: Wash the resin with 5% DIPEA in DMF to neutralize the TFA salt, restoring the nucleophilic free amine for the subsequent amino acid coupling.

Case Studies in Drug Discovery

The clinical validation of spirocyclic amino acids is evident in several FDA-approved drugs and advanced clinical candidates:

  • Risdiplam (Evrysdi): Approved for Spinal Muscular Atrophy (SMA), this drug utilizes a spirocyclic piperazine scaffold. The spirocycle locks the molecule into a specific 3D conformation required to bind the SMN2 mRNA complex, a feat impossible with a planar analog[10].

  • Spirapril: An ACE inhibitor that explicitly utilizes a spirocyclic amino acid scaffold (a spiro-dithiolane proline derivative) to achieve precise stereochemical binding within the metalloprotease active site, demonstrating the direct utility of spiro-amino acids in target inhibition[10].

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis. Available at:[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Available at:[Link]

  • Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines. American Chemical Society. Available at:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. NIH PubMed Central. Available at:[Link]

  • Solid-Phase Peptide Synthesis in Water Using Microwave-Assisted Heating. ACS Organic Letters. Available at:[Link]

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. Available at:[Link]

  • Synthesis of Peptides. Master Organic Chemistry. Available at:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. NIH PubMed Central. Available at:[Link]

Sources

Application

Application Note: Synthesis of High-Fsp3 Peptidomimetics Utilizing 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Introduction: The Paradigm Shift to Spirocyclic Peptidomimetics The translat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Introduction: The Paradigm Shift to Spirocyclic Peptidomimetics

The translation of native peptides into orally bioavailable therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and poor membrane permeability. To overcome these limitations, modern drug discovery relies on peptidomimetics —molecules that mimic the 3D pharmacophore of a peptide while replacing hydrolyzable amide bonds with stable, rigidified scaffolds[1].

The incorporation of spirocyclic building blocks, such as 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid , represents a highly effective strategy for structural pre-organization. Spiro scaffolds inherently increase the fraction of sp3-hybridized carbons ( Fsp3​ ), a metric strongly correlated with improved solubility, reduced off-target toxicity, and higher clinical success rates[2]. By acting as a conformationally restricted dipeptide surrogate, the 2-azaspiro[4.5]decane core locks the molecule into a bioactive geometry (e.g., a β -turn) while minimizing the entropic penalty upon target binding[3].

G A Native Peptide Sequence (Protease Susceptible) B Pharmacophore Mapping (Identify Turn Motifs) A->B C Spirocyclic Substitution (2-azaspiro[4.5]decane) B->C D Orthogonal SPPS (Protecting Group Swap) C->D E Lead Peptidomimetic (High Fsp3, Stable) D->E

Caption: Workflow for transitioning from native peptides to highly stable spirocyclic peptidomimetics.

Structural Profiling & Mechanistic Rationale

Physicochemical Profile
PropertyValue / Description
Chemical Name 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
CAS Number 1363381-87-6
Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
Key Functionalities Boc-protected secondary amine (pyrrolidine ring); Free carboxylic acid (cyclohexane ring)
The E-E-A-T Rationale: The SPPS Protecting Group Dilemma

As a Senior Application Scientist, I must highlight a critical strategic consideration that is often overlooked in literature. The commercially available scaffold features a Boc-protected amine .

If you attempt to incorporate this building block internally within a standard Fmoc-Solid Phase Peptide Synthesis (SPPS) workflow, you will encounter a fatal flaw: removing the Boc group to extend the peptide chain requires strong acid (e.g., 50% TFA in DCM). This acidic treatment will simultaneously cleave your peptide from standard Fmoc resins (like Wang or Rink Amide).

The Solution:

  • N-Terminal Capping: Use the 2-Boc scaffold only as the final N-terminal residue, where the Boc group is removed during the final global TFA cleavage.

  • Internal Incorporation (Protecting Group Swap): If the spiro scaffold must be placed internally, you must perform a solution-phase protecting group swap (Boc Fmoc) prior to solid-phase coupling. The protocols below detail this exact, field-proven workaround[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The spirocyclic core presents immense steric bulk; therefore, standard coupling reagents (like DIC/Oxyma or HBTU) are insufficient. We utilize HATU for coupling the spiro-acid, and COMU for extending the chain from the highly hindered spiro-nitrogen.

Protocol A: Solution-Phase Protecting Group Swap (Boc → Fmoc)

Causality: Converts the scaffold into an Fmoc-SPPS compatible building block.

  • Boc Deprotection: Dissolve 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in 4N HCl in dioxane. Stir at room temperature for 2 hours. (Note: HCl is used instead of TFA to simplify isolation of the hydrochloride salt without generating non-volatile TFA salts).

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the free amine hydrochloride.

  • Fmoc Protection: Dissolve the intermediate in a 1:1 mixture of 10% aqueous Na2​CO3​ and dioxane. Cool to 0°C.

  • Coupling: Add Fmoc-OSu (1.1 eq) dropwise. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl, extract with Ethyl Acetate, dry over MgSO4​ , and concentrate to yield Fmoc-2-azaspiro[4.5]decane-8-carboxylic acid .

Protocol B: Solid-Phase Coupling of the Spiro Scaffold

Causality: Overcoming the steric hindrance of the cyclohexane ring during acylation.

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide) in DMF for 30 mins. Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 mins).

  • Activation: In a separate vial, dissolve Fmoc-2-azaspiro[4.5]decane-8-carboxylic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq). Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin (DMF, DCM). Perform a Kaiser test. A negative result (yellow/colorless beads) confirms complete acylation of the primary amine. If positive (blue beads), repeat the coupling step.

Protocol C: Chain Extension from the Hindered Spiro-Nitrogen

Causality: The spiro-nitrogen is an exceptionally hindered secondary amine embedded in a pyrrolidine ring. COMU is strictly required to prevent deletion sequences.

  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 x 10 mins) to expose the spiro-nitrogen.

  • Next Amino Acid Activation: Dissolve the next Fmoc-AA (4.0 eq) and COMU (3.9 eq) in DMF. Add DIPEA (8.0 eq). Pre-activate for 2 minutes.

  • Coupling: Add to the resin and agitate for 3 hours at 40°C (mild heating is highly recommended for this specific hindered step).

  • Validation (Chloranil Test): Critical Note: The Kaiser test yields false negatives for secondary amines. You must use the Chloranil test. A negative result (colorless beads) validates the successful extension.

SPPS R Resin-Peptide-NH2 (Primary Amine) C1 Spiro Coupling HATU, DIPEA, DMF Fmoc-Spiro-COOH R->C1 QC1 Validation Kaiser Test (Detects 1° Amine) C1->QC1 D1 Fmoc Deprotection 20% Piperidine/DMF Exposes 2° Amine QC1->D1 C2 Chain Extension COMU, DIPEA, DMF Next Fmoc-AA D1->C2 QC2 Validation Chloranil Test (Detects 2° Amine) C2->QC2

Caption: Optimized SPPS cycle for internal incorporation of the spirocyclic scaffold, utilizing COMU and Chloranil validation.

Quantitative Data: Native Peptide vs. Spiro-Peptidomimetic

The following table summarizes the expected pharmacokinetic and physicochemical improvements when replacing a labile dipeptide segment (e.g., Pro-Leu) with the 2-azaspiro[4.5]decane scaffold.

Pharmacokinetic PropertyNative Dipeptide SegmentSpiro-PeptidomimeticMechanistic Causality / Rationale
Fraction sp3 ( Fsp3​ ) ~0.45> 0.75 The spiro fusion introduces complex, non-planar 3D geometry, drastically improving aqueous solubility.
Rotatable Bonds 5 - 71 - 2 Conformational locking reduces the entropic penalty upon target binding, increasing receptor affinity.
Serum Half-Life ( t1/2​ ) < 30 minutes> 12 hours The absence of standard amide bonds prevents recognition and cleavage by exopeptidases and endopeptidases.
Membrane Permeability LowModerate to High The rigidified core shields the polar surface area (PSA) of the internal amide bonds, enhancing lipophilicity.

References

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
  • The use of spirocyclic scaffolds in drug discovery. CORE.
  • Tackling “difficult-to-drug” targets using peptides, peptidomimetics, and macrocycles. SpiroChem.
  • Discovery of Nonpeptidic Small-Molecule AP-1 Inhibitors: Lead Hopping Based on a Three-Dimensional Pharmacophore Model.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic complexities of this valuable spirocyclic β-amino acid analog. The inherent rigidity and three-dimensional structure of spirocycles make them attractive scaffolds in drug discovery, but their synthesis often presents unique challenges, from constructing the quaternary spirocenter to managing functional group compatibility.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical reasoning to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for the 2-azaspiro[4.5]decane core?

A1: The construction of the 2-azaspiro[4.5]decane skeleton is the cornerstone of the synthesis. The main challenge lies in the efficient formation of the spirocyclic quaternary carbon. Common strategies often start from a pre-formed piperidine ring, typically a 4-piperidone derivative. Key approaches include:

  • Michael Addition/Conjugate Addition: This is a robust method where an enolate generated from a protected 4-piperidone undergoes a Michael addition to an appropriate acceptor (e.g., an acrylate derivative), followed by intramolecular cyclization.[3]

  • Ring-Closing Metathesis (RCM): Diene precursors can be cyclized using Grubbs' or other metathesis catalysts to form the spirocyclic core. This strategy offers access to a wide range of derivatives but requires careful substrate design.[4]

  • Tandem Cyclization Reactions: More advanced methods involve cascade or tandem reactions where multiple bonds are formed in a single pot, such as a Tf₂O-promoted activation followed by a Friedel-Crafts ipso-cyclization.[5]

  • Strecker-type Reactions: The reaction of a piperidone with a cyanide source can generate an α-amino nitrile, which serves as a versatile intermediate for further elaboration into the spirocyclic system.[6]

The choice of strategy depends on the available starting materials, desired stereochemistry, and scalability requirements.

Q2: Why is the target molecule, a Boc-protected amino acid, particularly challenging to synthesize and purify?

A2: The difficulty arises from the dual functionality of the molecule:

  • The Boc-Protecting Group: While essential for many subsequent reactions like peptide coupling, the tert-butoxycarbonyl (Boc) group is sensitive to strong acids.[7][8] This limits the conditions that can be used for downstream processing and purification.

  • The Carboxylic Acid Group: This functional group can be deprotonated to form a carboxylate, rendering the molecule ionic.

  • Zwitterionic Potential: If the Boc group were to be prematurely cleaved, the resulting free amine and the carboxylic acid would form a zwitterion. Zwitterionic compounds often exhibit poor solubility in common organic solvents, making extraction and chromatography exceptionally difficult.[9] Even with the Boc group intact, the molecule has a polar carboxylic acid and a greasy Boc group, which can lead to tailing or poor separation during chromatography.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Scenario 1: Low Yield in the Spirocyclization Step

Question: I am attempting a Michael addition of an N-Boc-4-piperidone enolate to an acrylate derivative, but the yield of the cyclized product is consistently below 30%. What are the likely causes and how can I fix this?

Answer: Low yields in spirocyclization are a frequent and frustrating issue.[10] A systematic approach is best for troubleshooting.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Incomplete Deprotonation The formation of the lithium enolate from N-Boc-4-piperidone requires a strong, non-nucleophilic base. Incomplete deprotonation leads to unreacted starting material. Solution: Use freshly titrated lithium diisopropylamide (LDA). Ensure the reaction is conducted at low temperatures (-78 °C) in an anhydrous solvent (e.g., THF) under an inert atmosphere (argon or nitrogen) to prevent base quenching and side reactions.[11]
Base-Promoted Side Reactions The acrylate Michael acceptor can polymerize under strongly basic conditions. The enolate itself can also participate in self-condensation reactions. Solution: Add the acrylate electrophile slowly to the pre-formed enolate solution at -78 °C to maintain a low concentration of the electrophile and control the exotherm.[11]
Reversible Michael Addition The initial conjugate addition may be reversible, leading to an unfavorable equilibrium. Solution: After the initial addition at low temperature, allow the reaction to warm slowly to room temperature. This can provide the thermal energy needed to drive the subsequent intramolecular cyclization (e.g., a Dieckmann-type condensation if an ester is used) to completion, trapping the desired product.
Poor Quality Reagents Impurities in the starting piperidone or acrylate can inhibit the reaction. Old or degraded LDA is a common culprit. Solution: Purify starting materials via distillation or chromatography. Always use fresh, high-purity anhydrous solvents and reagents.

Troubleshooting Workflow: Spirocyclization Step

G start Low Spirocyclization Yield check_sm Analyze Crude NMR: High % of Starting Material? start->check_sm check_side_products Analyze Crude NMR: Complex mixture/polymer? start->check_side_products incomplete_deprotonation Potential Cause: Incomplete Deprotonation check_sm->incomplete_deprotonation Yes base_side_reaction Potential Cause: Base-Promoted Side Reactions check_side_products->base_side_reaction Yes solution_lda Solution: 1. Use fresh, titrated LDA. 2. Ensure anhydrous conditions. 3. Maintain -78°C during addition. incomplete_deprotonation->solution_lda solution_acrylate Solution: 1. Add acrylate slowly at -78°C. 2. Consider a less reactive Michael acceptor. base_side_reaction->solution_acrylate

Caption: Troubleshooting low spirocyclization yields.

Scenario 2: Difficulty with the Boc Protection Step

Question: I have successfully synthesized 2-azaspiro[4.5]decane-8-carboxylic acid but am struggling to protect the secondary amine with Boc-anhydride ((Boc)₂O). The reaction is sluggish and gives a messy product mixture. Why is this happening?

Answer: Protecting an amino acid presents a classic solubility and reactivity challenge. The substrate likely exists as a zwitterion, which is poorly soluble in common aprotic organic solvents like THF or DCM where Boc protections are typically run.[9]

Key Issues and Optimized Protocol:

  • Zwitterion Formation: The free amine is basic, and the carboxylic acid is acidic. In solution, they form an internal salt (zwitterion), which deactivates the amine nucleophile and drastically reduces solubility.

  • Incorrect Base/Solvent System: Standard conditions (e.g., triethylamine in DCM) are often ineffective for amino acids.

Optimized Protocol: Boc Protection of an Amino Acid

This protocol uses aqueous basic conditions to deprotonate the carboxylic acid, breaking the zwitterion and ensuring the amine is a free, reactive nucleophile.

Methodology:

  • Dissolution: Dissolve the 2-azaspiro[4.5]decane-8-carboxylic acid (1.0 eq.) in a mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution (approx. 2:1 v/v). Use enough NaOH to fully deprotonate the carboxylic acid and bring the pH to ~9-10. The substrate should fully dissolve to form a clear solution of its sodium salt.

  • Reagent Addition: To the vigorously stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1–1.2 eq.) dissolved in a small amount of dioxane.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS by taking a small aliquot, acidifying it, and extracting it with ethyl acetate before spotting.

  • Work-up: a. Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane. b. Wash the remaining aqueous solution with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted (Boc)₂O and other greasy impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl or potassium bisulfate (KHSO₄). The desired product should precipitate as a solid or oil. d. Extract the acidified aqueous layer 3-4 times with a polar organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can often be purified by recrystallization or flash column chromatography.

Rationale behind the choices:

  • NaOH/Water: Breaks the zwitterion, solubilizes the starting material, and ensures the amine is in its free, nucleophilic form.[12]

  • Dioxane: Acts as a co-solvent to help solubilize the (Boc)₂O in the aqueous medium.

  • Acidic Work-up: Neutralizes the carboxylate to the free carboxylic acid, allowing it to be extracted into an organic solvent.[13]

Scenario 3: Challenges in Final Product Purification

Question: My crude 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is an impure oil. Column chromatography on silica gel is giving very broad peaks and poor separation. How can I effectively purify the final product?

Answer: Purifying a molecule with both a polar carboxylic acid and a non-polar Boc group on a silica gel column is notoriously difficult. The acidic protons of the silica can cause streaking, while the carboxylic acid moiety can bind irreversibly.

Purification Strategies:

Method Protocol & Explanation
Acid/Base Extraction This is the most effective method for removing neutral impurities. 1. Dissolve the crude product in a suitable organic solvent (e.g., EtOAc). 2. Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired acid will move to the aqueous layer as its sodium salt, leaving neutral impurities behind in the organic layer. 3. Separate the layers. Carefully re-acidify the aqueous layer to pH 2-3 with 1 M HCl. 4. Extract the product back into an organic solvent (EtOAc or DCM). 5. Dry and concentrate to yield the purified acid.[13]
Modified Flash Chromatography If chromatography is necessary to separate closely related acidic impurities, modify the eluent. Solution: Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to your mobile phase (e.g., hexanes/ethyl acetate). This keeps the carboxylic acid protonated, reducing its interaction with the silica surface and resulting in sharper peaks. The acetic acid can be removed in vacuo with mild heating or by co-evaporation with a solvent like toluene.
Recrystallization If the product is a solid, this is an excellent method for achieving high purity. Solution: Experiment with various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, acetonitrile) and a non-polar anti-solvent (e.g., hexanes, heptane) to induce crystallization.

General Synthetic Scheme Visualization

G cluster_0 Route A: Deoxygenation First cluster_1 Route B: Alternative Precursor A N-Boc-4-piperidone C Spirocyclic Keto-ester A->C 1. LDA, THF, -78°C 2. Add Michael Acceptor B Michael Acceptor (e.g., Ethyl Acrylate) B->C D Spirocyclic Hydroxy-ester C->D Wolff-Kishner or Tosylhydrazone reduction E Spirocyclic Ester D->E Deprotection/Reprotection (if needed) F 2-Azaspiro[4.5]decane-8-carboxylic acid E->F Ester Hydrolysis (e.g., LiOH) G Final Product: 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid F->G (Boc)₂O, aq. NaOH, Dioxane H Piperidone Precursor I Spirocyclic Nitrile H->I e.g., Strecker-type reaction or Alkylation with (halomethyl)benzonitrile I->F Nitrile Hydrolysis (e.g., aq. HCl or NaOH)

Caption: Plausible synthetic routes to the target molecule.

References

  • D'hooghe, M., & De Kimpe, N. (2006). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 106(7), 2825-2872. This is a general review, a more recent one is: Vitaku, E., & Njardarson, J. T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Retrieved from [Link]

  • Kotha, S., & Mandal, K. (2018). Design and Synthesis of Spirocycles via Olefin Metathesis. In Metathesis in Natural Product Synthesis. IntechOpen. Retrieved from [Link]

  • Korkmaz, B., & Ozen, C. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1038-1081. Retrieved from [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 6(23), 4439-4442. Retrieved from [Link]

  • Wang, Y., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(32), e202205562. Retrieved from [Link]

  • Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 25-30. Retrieved from [Link]

  • Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Hu, J., et al. (2022). Asymmetric Spiroannulation of Azaindolinones with Bis-electrophiles. Organic Letters, 24(3), 755-760. As cited in Vitaku, E., & Njardarson, J. T. (2023), Molecules, 28(10), 4209. Retrieved from [Link]

  • CN107298685A - A kind of synthetic method of the carboxylic acid of 8 (tertbutyloxycarbonyl) 1 oxa- 8 azaspiro [4.5] decane 2. (2017). Google Patents.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(22), 7587-7599. Retrieved from [Link]

  • Zanobini, A. (2005). Synthesis of New Spirocyclopropanated beta-Lactams and Their Application as Building Blocks for beta-Amino Acid Peptides. Georg-August-Universität Göttingen. Retrieved from [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2020). Google Patents.
  • Fesenko, A. A., et al. (2021). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Chemistry of Heterocyclic Compounds, 57(8), 833-834. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(14), 5257-5260. General procedures described in supporting information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Li, Y., et al. (2023). Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf₂O-Promoted Activation of N-(2-Propyn-1-yl) Amides. The Journal of Organic Chemistry, 88(1), 525-533. Retrieved from [Link]

  • Thompson, R. L., et al. (2018). In situ recovery of bio-based carboxylic acids. Green Chemistry, 20(14), 3280-3294. Retrieved from [Link]

  • Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(19), 3245-3252. Retrieved from [Link]

  • Voievoda, T., et al. (2021). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid. French-Ukrainian Journal of Chemistry, 9(2), 114-122. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid catalyzed amide formation from carboxylic acids and amines. Retrieved from [Link]

  • Mykhailiuk, P. K. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1). Retrieved from [Link]

  • Albanese, V., et al. (2020). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Pharmaceuticals, 13(5), 98. Retrieved from [Link]

  • Your Organic Chemistry Tutor. (2022, January 4). Synthesis Practice Problem (Carboxylic Acid Derivatives Chapter). YouTube. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1363381-87-6). The 2-azaspiro[4.5]decane scaffold is a privileged spirocyclic structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1363381-87-6). The 2-azaspiro[4.5]decane scaffold is a privileged spirocyclic structure in medicinal chemistry, frequently utilized in the development of rigidified drug candidates, including HIV-1 protease inhibitors and antiarthritic agents[1]. The addition of the tert-butoxycarbonyl (Boc) protecting group is critical for orthogonal functionalization during downstream peptide coupling or cross-coupling reactions[2].

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we dissect the causality behind the chemical behavior of spirocyclic systems, providing you with self-validating protocols and mechanistic troubleshooting strategies to ensure high-yielding, stereocontrolled syntheses.

Synthetic Workflow Overview

The construction of the spiro[4.5]decane system typically begins with a 4-substituted cyclohexanone. The most robust industrial and bench-scale route involves a Knoevenagel condensation/cyanation sequence, followed by reductive lactamization, borane reduction, and sequential protection/deprotection.

SynthesisWorkflow SM Methyl 4-oxocyclohexanecarboxylate (Starting Material) Step1 1. Knoevenagel & Cyanation (Ethyl cyanoacetate, KCN) SM->Step1 Step2 2. Reductive Cyclization (H2, Raney Ni, Heat) Step1->Step2 Step3 3. Lactam Reduction (BH3·THF, then MeOH/HCl) Step2->Step3 Step4 4. Boc Protection & Hydrolysis (Boc2O, then LiOH) Step3->Step4 Product 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (Target Product) Step4->Product

Workflow for the synthesis of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid.

Self-Validating Experimental Protocols

Step A: Reductive Cyclization to the Spiro-Lactam

Mechanistic Causality: The reduction of the intermediate dinitrile must be carefully controlled. Primary amines generated from nitrile reduction will spontaneously attack the adjacent ester to form the thermodynamically stable 5-membered lactam. Raney Nickel is preferred over Pd/C to prevent catalyst poisoning by residual cyanide.

  • Charge a Parr hydrogenation vessel with the dinitrile intermediate (1.0 eq) dissolved in EtOH.

  • Add a catalytic amount of Raney Nickel (approx. 10% w/w). Caution: Pyrophoric.

  • Pressurize the vessel with H2​ (50 psi) and heat to 60°C for 12 hours. The heat is required to drive the intramolecular aminolysis.

  • Self-Validation Checkpoint: Filter an aliquot through Celite and analyze via LC-MS. The mass should reflect the loss of EtOH (M - 46) indicating successful lactamization. If the open-chain amino-ester is observed, increase the temperature to 75°C for 4 hours.

Step B: Lactam Reduction via Borane

Mechanistic Causality: Lactams are highly stable; their reduction requires a strong electrophilic reducing agent like Borane ( BH3​ )[3]. Borane coordinates to the carbonyl oxygen, facilitating hydride transfer.

  • Cool a solution of the spiro-lactam (1.0 eq) in anhydrous THF to 0°C under Argon.

  • Dropwise add BH3​⋅THF complex (3.0 eq). Allow the mixture to warm to room temperature, then reflux for 16 hours.

  • Quench (Critical Step): Cool to 0°C and cautiously add Methanol until gas evolution ceases. Then, add 1M HCl in MeOH and reflux for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear solution. Verify the disappearance of the lactam carbonyl stretch (~1690 cm−1 ) via crude IR spectroscopy.

Quantitative Data: Optimization of Reaction Conditions

To maximize the yield and stereopurity of the final product, our application scientists have optimized the critical reduction and hydrolysis steps.

Reaction StepParameter TestedConditionYield / PurityMechanistic Rationale
Lactam Reduction Reducing Agent LiAlH4​ in THF (Reflux)45% (Messy)Over-reduction and ring-opening side reactions due to high basicity.
Lactam Reduction Reducing Agent BH3​⋅THF (Reflux)88% (Clean) Electrophilic activation of the lactam carbonyl prevents side reactions[3].
B-N Complex Cleavage Quench MethodAqueous NH4​Cl (RT)<20% free amineBorane forms a highly stable Lewis acid-base adduct with the secondary amine.
B-N Complex Cleavage Quench Method1M HCl in MeOH (Reflux)>95% free amine Acidic methanolysis efficiently breaks the B-N bond, liberating the amine.
Ester Hydrolysis TemperatureLiOH, THF/ H2​O , 50°C60% (1:1 cis/trans)High temp promotes base-catalyzed enolization and epimerization at C8.
Ester Hydrolysis TemperatureLiOH, THF/ H2​O , 20°C 92% (>95% cis) Mild conditions preserve the stereocenter alpha to the carboxylate.

Troubleshooting & FAQs

Q1: My NMR after lactam reduction is broad, and the mass spec shows an unexpected +13 Da adduct. What happened? A: This is a classic signature of incomplete cleavage of the amine-borane complex ( R2​NH⋅BH3​ ). Borane forms a highly stable Lewis acid-base adduct with the newly formed spiro-secondary amine[3]. Resolution: The standard aqueous workup is insufficient. You must resuspend the crude product and reflux it in methanolic HCl (1M) for at least 2 hours to fully decompose the complex into trimethyl borate and the amine hydrochloride before proceeding to the Boc protection step.

Q2: Why am I getting a mixture of diastereomers in my final product when my starting material was pure? A: The 2-azaspiro[4.5]decane-8-carboxylic acid contains a 1,4-disubstituted cyclohexane ring, which can exist in cis and trans configurations. Epimerization at the C8 position (the carbon alpha to the carboxylate) occurs readily under strongly basic conditions during the final ester hydrolysis. Resolution: To maintain the desired stereochemistry, perform the LiOH hydrolysis at strictly <25°C. Do not use excess base (limit to 1.2 - 1.5 eq) and avoid prolonged reaction times.

Q3: The reductive cyclization (Step 2) stops at the amino-ester stage without forming the lactam. How do I drive it to completion? A: While the reduction of the nitrile to the primary amine occurs readily at room temperature under H2​ , the subsequent intramolecular cyclization to form the spiro-lactam is an endothermic process that requires an activation energy barrier to be overcome. Resolution: If you are running the hydrogenation at room temperature, you must subsequently heat the mixture. Filter off the Raney Nickel, replace the solvent with toluene, and reflux with a Dean-Stark trap to remove the methanol/ethanol byproduct, which will thermodynamically drive the lactamization to 100% conversion.

Q4: The Boc protection of the spiro-amine is proceeding very slowly. Can I force the reaction? A: The nitrogen atom in a 2-azaspiro[4.5]decane system is sterically hindered by the adjacent quaternary spiro center (C5). Resolution: Do not simply increase the temperature, as this may degrade the reagent. Instead, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the dichloromethane/triethylamine mixture. DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an active N-Boc-pyridinium intermediate that easily overcomes the steric hindrance of the spirocycle[2].

References

  • Buy 2-Benzyl-2-azaspiro[4.
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-Boc-2-azaspiro[4.5]decane-8-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1363381-87-6).

As an amphiphilic, non-chromophoric, and acid-sensitive building block, this compound presents unique chromatographic challenges. This document synthesizes field-proven methodologies, causal explanations for experimental behaviors, and self-validating troubleshooting steps to ensure high-yield, high-purity recovery.

Analyte Profiling & Strategic Approach

Before initiating purification, it is critical to understand the structural causality driving the compound's behavior on a reversed-phase high-performance liquid chromatography (RP-HPLC) system:

  • Lack of a Conjugated π -System: The spirocyclic aliphatic core completely lacks aromaticity. Consequently, it does not absorb UV light at standard wavelengths (e.g., 254 nm or 280 nm). Detection relies on universal detectors or low-wavelength end-absorption[1].

  • Carboxylic Acid (C8 Position): With a pKa of approximately 4.5, this group will partially ionize in neutral water, leading to severe peak tailing and split peaks. The mobile phase must be acidified to maintain a fully protonated, hydrophobic state.

  • Boc-Protected Amine (C2 Position): The tert-butyloxycarbonyl (Boc) group is acid-labile. While it survives dilute acidic mobile phases (0.1% Formic Acid) during the chromatographic run, it is highly vulnerable to autocatalytic cleavage during fraction concentration if improper drying techniques are used[2].

Method Development Logic

HPLC_Workflow A 2-Boc-2-azaspiro[4.5]decane -8-carboxylic acid B Detector Selection A->B C UV Detection (<215 nm) Risk: Baseline Drift B->C Standard D ELSD / CAD / MS Benefit: High Sensitivity B->D Preferred E Mobile Phase Selection C->E D->E F 0.1% Formic Acid Safer for Boc group E->F MS/ELSD Compatible G 0.1% TFA Risk: Boc cleavage on drying E->G Better Peak Shape H Fraction Collection F->H G->H I Rapid Lyophilization (Prevents acid degradation) H->I

Workflow for HPLC method development of non-chromophoric Boc-protected acids.

Step-by-Step Purification Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Sample Solubilization
  • Step 1: Weigh the crude 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid.

  • Step 2: Dissolve the sample in a mixture of 20% Acetonitrile / 80% Water (matching the initial gradient conditions).

  • Step 3: Self-Validating Check: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the sample is not fully dissolved. Add 5% increments of Methanol or DMSO until the solution is optically clear. Injecting suspensions will clog the column frit and distort peak shapes.

Phase 2: Chromatographic Separation
  • Step 1: Mount a C18 Preparative Column (e.g., 21.2 mm x 250 mm, 5 µm particle size). The aliphatic nature of the spiro-decane core retains optimally on C18 phases.

  • Step 2: Prime lines with Mobile Phase A (HPLC-grade Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid).

  • Causality Note: Formic acid (FA) is chosen over Trifluoroacetic acid (TFA). FA provides sufficient acidity (pH ~2.7) to keep the C8 carboxylic acid protonated, ensuring sharp peaks, while being weak and volatile enough to minimize Boc-cleavage risk during downstream processing[3].

Phase 3: Detection & Fraction Collection
  • Step 1: Split the flow post-column using a passive flow splitter: 99% directed to the fraction collector, 1% directed to the Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Step 2: Set the ELSD drift tube temperature to 50°C and nebulizer gas ( N2​ ) to 3.5 bar. If using MS, operate in Electrospray Ionization Positive mode (ESI+).

  • Step 3: Trigger fraction collection based on the ELSD signal threshold or the MS extracted ion chromatogram (EIC) at m/z 284.1 [M+H]+ .

Phase 4: Lyophilization (Critical Step)
  • Step 1: Immediately freeze the collected fractions on dry ice.

  • Step 2: Transfer to a lyophilizer and dry under high vacuum (<0.1 mbar) for 24-48 hours. Do not use rotary evaporation.

  • Step 3: Self-Validating Check: Analyze a small aliquot of the final dried powder via analytical LC-MS. The presence of a dominant m/z 284.1 peak with <2% of m/z 184.1 confirms the Boc group survived the drying process intact.

Quantitative Data: Method Parameters

Summarized below are the optimized parameters for analytical scouting and preparative scale-up.

ParameterELSD/MS-Optimized Method (Preferred)UV-Optimized Method (Alternative)Scientific Rationale
Column C18, 5 µm, 150 x 4.6 mm (Analytical)C18, 5 µm, 150 x 4.6 mmC18 provides optimal hydrophobic retention for the spirocyclic core.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.05% TFAFA enhances MS ionization; TFA provides better UV transparency at 205 nm.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.05% TFAAcetonitrile has a lower UV cutoff than Methanol, reducing baseline drift.
Gradient 10% to 90% B over 15 mins10% to 90% B over 15 minsBroad gradient separates highly polar impurities from the amphiphilic product.
Detection ELSD (50°C) or MS (ESI+)UV at 205 nm and 210 nmELSD/MS bypasses the lack of a π -system chromophore[1].
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow; scale linearly based on preparative column radius.

Troubleshooting & FAQs

Q1: My target peak is completely invisible on the UV chromatogram at 254 nm, but TLC shows a distinct spot. What is wrong?

A1: The compound is eluting, but you are blind to it. 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid lacks conjugated double bonds or aromatic rings. It has zero absorbance at 254 nm. You must monitor at 205–210 nm to detect the carbonyl end-absorption, or ideally, switch to a universal detector like ELSD, CAD, or MS[1].

Q2: I collected the main peak, but after solvent evaporation, LC-MS shows a mass of 184.1 Da instead of the expected 284.1 Da. What happened?

A2: You have inadvertently cleaved the Boc protecting group. The mass loss of -100 Da corresponds exactly to the loss of the tert-butoxycarbonyl group, leaving the free amine.

Boc_Degradation A Intact Product (m/z 284.1[M+H]+) B Rotary Evaporation with 0.1% TFA A->B C Water/MeCN Evaporates Faster than Acid B->C D Localized pH Drop (Acid Concentration) C->D E Acid-Catalyzed Boc Cleavage D->E F Degraded Product (m/z 184.1 [M+H]+) E->F

Logical flow of acid-catalyzed Boc deprotection during improper fraction evaporation.

Causality: This occurs when fractions containing acidic modifiers (especially TFA) are concentrated via rotary evaporation under heat. As the volatile solvents (water/acetonitrile) evaporate, the acid concentrates in the remaining droplet, drastically lowering the pH and catalyzing Boc deprotection[2]. Solution: Use 0.1% Formic Acid instead of TFA, and always lyophilize (freeze-dry) fractions directly from the frozen state to prevent liquid-phase acid concentration.

Q3: My peak is extremely broad and exhibits severe tailing. How can I sharpen it?

A3: Tailing in this molecule is caused by the partial ionization of the C8 carboxylic acid group (pKa ~4.5) during the run. To maintain a single, hydrophobic protonated state, the mobile phase pH must be at least 1.5 units below the pKa. Ensure your mobile phase contains exactly 0.1% Formic Acid or TFA (yielding a pH of ~2.0 to 2.7). Additionally, check if your injection solvent is too strong (e.g., 100% DMSO); ideally, dissolve your sample in the starting mobile phase to prevent solvent-mismatch band broadening.

Q4: During LC-MS analysis, I see a strong peak at m/z 228.1 alongside my expected m/z 284.1. Is my sample degrading on the column?

A4: Not necessarily. The peak at m/z 228.1 corresponds to [M−tBu+H]+ , which is a highly common in-source fragmentation artifact for Boc-protected compounds in Electrospray Ionization (ESI). Self-Validation: To confirm it is an artifact and not actual degradation in the vial, extract the ion chromatograms (EIC) for both masses. If the m/z 228.1 peak and the m/z 284.1 peak perfectly co-elute with the exact same peak shape, it is in-source fragmentation. You can reduce the fragmentor voltage or capillary temperature on your MS to minimize this effect.

References

  • Lippold, S., et al. "Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection." Journal of Pharmaceutical and Biomedical Analysis, 2017. URL:[Link]

  • "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development - ACS Publications, 2025. URL:[Link]

  • "Analyses of multivitamins in nutraceuticals by reverse phase HPLC with DAD, ELSD and MS." Clemson OPEN, Clemson University. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Boc Deprotection in 2-Azaspiro[4.5]decane Derivatives

Welcome to the Application Support Portal. This guide is designed for synthetic chemists and drug development professionals working with 2-azaspiro[4.5]decane and related spirocyclic amine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide is designed for synthetic chemists and drug development professionals working with 2-azaspiro[4.5]decane and related spirocyclic amine scaffolds.

While the tert-butyloxycarbonyl (Boc) group is a highly reliable amine protecting group, its acid-catalyzed removal in complex, sterically hindered spirocycles can lead to unexpected side reactions[1]. This guide synthesizes mechanistic causality with field-proven protocols to help you diagnose and resolve these issues.

Mechanistic Overview & Common Side Reactions

The acid-catalyzed cleavage of the Boc group proceeds via the protonation of the carbamate carbonyl, followed by heterolytic cleavage to release a tert-butyl carbocation and an aminocarbamic acid[1]. The carbamic acid spontaneously decarboxylates to yield the free 2-azaspiro[4.5]decane amine[1].

However, the highly reactive tert-butyl cation and the strong acids used (typically Trifluoroacetic Acid (TFA) or HCl) can trigger three primary side reactions:

  • Alkylation (tert-butylation): The tert-butyl cation can act as a Friedel-Crafts electrophile, alkylating electron-rich aromatic rings (e.g., indoles, phenols) present elsewhere on your derivative[1][2].

  • Trifluoroacetylation: When using TFA, the newly liberated secondary spirocyclic amine can react with the acid or residual trifluoroacetic anhydride to form a stable trifluoroacetamide[3][4].

  • Incomplete Deprotection: Substitutions at the 1- or 3-position of the 2-azaspiro[4.5]decane ring system can create severe steric hindrance, preventing protonation and cleavage[5].

BocMechanism BocAmine N-Boc-2-azaspiro[4.5]decane Protonated Protonated Carbamate BocAmine->Protonated H+ (TFA or HCl) Intermediate Aminocarbamic Acid + t-Butyl Cation Protonated->Intermediate Heterolytic Cleavage FreeAmine Target Free Amine (Desired) Intermediate->FreeAmine -CO2 Side1 t-Butylated Product (+56 Da) Intermediate->Side1 Electrophilic Attack (No Scavengers) Side2 Trifluoroacetamide (+96 Da) FreeAmine->Side2 Excess TFA / Heat

Mechanistic pathways of Boc cleavage and diverging side reactions.

Diagnostic Data Presentation

When analyzing your crude reaction mixture via LC-MS, use the following diagnostic table to identify the specific side reaction occurring in your 2-azaspiro[4.5]decane synthesis.

LC-MS ObservationMass Shift (Δ)Primary CauseMechanistic Explanation
Target Mass + 56 Da +56 Datert-ButylationThe tert-butyl cation alkylated an electron-rich moiety (e.g., phenol, indole, or the free amine)[1].
Target Mass + 96 Da +96 DaTrifluoroacetylationThe free secondary amine reacted with TFA or trifluoroacetic anhydride impurities[3].
Starting Material Mass 0 DaIncomplete CleavageSteric shielding around the spirocenter prevents acid access to the carbamate carbonyl[1][5].
Target Mass + 38 Da +38 DaHCl Salt FormationNormal observation. The free amine has ionized with chloride (if using HCl/Dioxane)[5].

Frequently Asked Questions (Troubleshooting)

Q1: I am observing a +56 Da mass adduct on my LC-MS. How do I prevent tert-butylation of my substrate?

A: The +56 Da peak indicates that the tert-butyl carbocation generated during cleavage has alkylated your molecule rather than eliminating it as isobutylene gas[1][3]. This is highly common if your 2-azaspiro[4.5]decane derivative contains electron-rich aromatic rings. Solution: You must introduce carbocation scavengers into your reaction mixture[1][2]. A standard scavenger cocktail includes nucleophilic additives that outcompete your substrate for the tert-butyl cation. We recommend adding anisole (5-10 equivalents) or triisopropylsilane (TIPS, 2-5 equivalents) to your TFA/DCM mixture[1].

Q2: My reaction shows a +96 Da impurity, and the product is no longer basic. What happened?

A: You are observing trifluoroacetylation. Secondary amines, particularly those in constrained spirocyclic systems like 2-azaspiro[4.5]decane, can be surprisingly nucleophilic once liberated. In concentrated TFA, or if the TFA contains trifluoroacetic anhydride impurities, the free amine is trapped as a trifluoroacetamide[3]. Solution:

  • Switch your acid source. Moving from TFA to 4M HCl in dioxane completely eliminates the possibility of trifluoroacetylation and often yields the product cleanly as an easily isolable hydrochloride salt[5].

  • If you must use TFA, ensure it is freshly opened (to avoid anhydride formation) and quench the reaction thoroughly with mild aqueous base (e.g., saturated NaHCO₃) immediately after completion.

Q3: My 2-azaspiro[4.5]decane derivative is heavily substituted at the 3-position, and the Boc group won't come off even after 12 hours in 20% TFA.

A: The steric bulk of the tert-butyl moiety combined with the steric hindrance of a substituted spirocycle can effectively shield the carbamate from protonation[1]. Solution: Do not simply increase the temperature, as this promotes side reactions. Instead, increase the acid concentration to 50% TFA in DCM, or switch to a stronger Lewis acid approach. Using TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine in DCM can force deprotection via a silyl carbamate intermediate, bypassing the steric limitations of standard Brønsted acids.

Optimization Workflow

Use the following decision tree to select the optimal deprotection strategy based on your specific 2-azaspiro[4.5]decane derivative.

TroubleshootingWorkflow Start Analyze Substrate Cond1 Contains sensitive aromatics (Indole/Phenol)? Start->Cond1 Cond2 Sterically hindered spirocenter? Cond1->Cond2 No RouteA Protocol B: TFA + Scavengers Cond1->RouteA Yes RouteB Protocol A: 4M HCl in Dioxane Cond2->RouteB No RouteC TMSOTf / Lutidine (Lewis Acid Route) Cond2->RouteC Yes

Decision tree for selecting the optimal Boc deprotection protocol.

Validated Experimental Protocols

The following methodologies are self-validating systems. They include built-in workup steps designed to isolate the highly water-soluble 2-azaspiro[4.5]decane free amines efficiently[6].

Protocol A: Standard HCl/Dioxane Deprotection (Recommended for Unhindered, Non-Sensitive Substrates)

This protocol avoids TFA entirely, preventing trifluoroacetylation, and yields the product as a stable hydrochloride salt[5].

  • Preparation: Dissolve the N-Boc-2-azaspiro[4.5]decane derivative (1.0 mmol) in anhydrous Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (approx. 2-3 mL) at room temperature[5].

  • Acid Addition: While stirring vigorously, add a commercially available solution of 4M HCl in dioxane (5.0 to 10.0 equivalents) dropwise[5].

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. Self-Validation Check: As the Boc group cleaves, the resulting amine hydrochloride salt will typically precipitate out of the MTBE/dioxane mixture as a white solid[5].

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold MTBE (2 × 5 mL) to remove residual dioxane and tert-butyl alcohol byproducts.

  • Drying: Dry the solid under high vacuum to afford the 2-azaspiro[4.5]decane hydrochloride salt[5].

Protocol B: TFA Deprotection with Scavenger Cocktail (For Substrates with Sensitive Moieties)

Use this protocol if your molecule contains electron-rich rings prone to +56 Da tert-butylation[1][2].

  • Preparation: Dissolve the N-Boc-2-azaspiro[4.5]decane derivative (1.0 mmol) in anhydrous DCM (5 mL).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 mmol, 2 eq) and Anisole (5.0 mmol, 5 eq) to the solution[1]. Stir for 5 minutes.

  • Acid Addition: Cool the reaction to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5 mL) to achieve a 1:1 v/v ratio of TFA:DCM. Note: Ensure the system is vented, as CO₂ and isobutylene gas will evolve[1][3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor by LC-MS until the starting material is consumed.

  • Workup & Free-Basing: Concentrate the mixture under reduced pressure (do not heat above 30 °C to prevent trifluoroacetylation). Dissolve the crude oil in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Caution: Low molecular weight 2-azaspiro[4.5]decane derivatives can be highly water-soluble[6]. If recovery is low, saturate the aqueous layer with NaCl before extraction, or use a 4:1 Chloroform:Isopropanol mixture for extraction.

  • Drying: Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the free amine.

References

  • Grokipedia. tert-Butyloxycarbonyl protecting group. Available at:[Link]

  • ChemRxiv. PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION. Available at: [Link]

  • National Institutes of Health (NIH). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at:[Link]

  • Reddit (r/chemistry). Has anyone used TBAF for BOC deprotection?. Available at:[Link]

  • ACS Publications. Early Process Development of Two Vanin-1 Inhibitors: Solid Form Challenges and Control of Ambident Reactivity. Available at: [Link]

Sources

Troubleshooting

stability of the Boc protecting group on 2-azaspiro[4.5]decane scaffolds under various conditions

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working with the 2-azaspiro[4.5]decane scaffold—a highly versatile spirocyclic secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals working with the 2-azaspiro[4.5]decane scaffold—a highly versatile spirocyclic secondary amine frequently utilized in PROTAC linkers and novel pharmacophores. Managing the tert-butyloxycarbonyl (Boc) protecting group on this sterically defined scaffold requires precise control over reaction conditions.

Below, we provide mechanistic insights, quantitative stability data, troubleshooting FAQs, and field-validated protocols.

Mechanistic Overview: The Boc Cleavage Pathway

Understanding the causality behind Boc stability and deprotection is critical. The Boc group is highly stable under basic, nucleophilic, and reductive conditions. However, under acidic conditions, the cleavage follows a specific mechanistic pathway driven by the formation of an ion-molecule pair. As demonstrated by Ashworth et al., the kinetics of HCl-catalyzed deprotection exhibit a second-order dependence on acid concentration [3].

BocMechanism A Boc-2-azaspiro[4.5]decane (Stable) B Acidic Environment (HCl or TFA) A->B Protonation C Protonated Carbamate (Reversible) B->C D Rate-Limiting Fragmentation (Ion-Molecule Pair) C->D Cleavage E Carbamic Acid + t-Butyl Cation D->E F Decarboxylation (- CO2) E->F G Free 2-azaspiro[4.5]decane + Isobutylene F->G

Fig 1: Acid-catalyzed Boc deprotection mechanism on spirocyclic scaffolds.

Quantitative Stability Profile

The 2-azaspiro[4.5]decane nitrogen is embedded in a pyrrolidine ring. While slightly more sterically hindered than a standard linear secondary amine, its Boc derivative behaves predictably. The following table summarizes the quantitative and qualitative stability of the Boc group under various conditions [1, 2, 5].

Condition TypeReagents / EnvironmentStability StatusKinetic / Mechanistic Notes
Basic NaOH, KOH, LiOH (aq or alcoholic)Highly Stable Resists saponification; orthogonal to Fmoc/ester cleavage.
Nucleophilic Amines, Hydrazines, ThiolsHighly Stable Inert to nucleophilic attack at the carbamate carbonyl.
Reductive H2/Pd-C, NaBH4, LiAlH4Stable Survives standard catalytic hydrogenation (e.g., Cbz removal).
Acidic (Mild) Dilute AcOH, Silica gelStable to Moderately Labile Prolonged exposure to Lewis acids or silica may cause slow degradation.
Acidic (Strong) 20-50% TFA/DCM, 4M HCl/DioxaneLabile (Deprotects) Rapid cleavage (30 min - 2 hrs). HCl shows 2nd-order kinetics[3].
Thermal > 150 °C (Neat or High-Boiling Solvents)Labile (Degrades) Thermolytic concerted release of isobutylene and CO2[5].

Troubleshooting Guide & FAQs

Q1: I am performing a high-temperature coupling reaction (160 °C) on another part of the 2-azaspiro[4.5]decane molecule, but my Boc group is disappearing. Why? A1: The Boc group is thermally labile. At temperatures exceeding 150 °C, the carbamate undergoes a concerted thermolytic fragmentation, releasing isobutylene and carbon dioxide [5, 6]. This thermal de-Boc reaction is highly solvent- and temperature-dependent. If your workflow requires temperatures above 150 °C, consider swapping the Boc group for a more thermally robust protecting group (e.g., Cbz or Benzyl), or lower the reaction temperature and use a more reactive catalyst for your coupling step.

Q2: Should I use TFA or HCl for the deprotection of my 2-azaspiro[4.5]decane scaffold? A2: The choice dictates the final salt form and reaction kinetics. HCl in dioxane (typically 4M) provides a crystalline hydrochloride salt, which often precipitates directly out of solution, making purification trivial (via simple filtration) [1]. Furthermore, HCl-catalyzed deprotection exhibits a second-order kinetic dependence on acid concentration, making it extremely fast and efficient [3]. TFA (20-50% in DCM) is also effective but often yields oily trifluoroacetate salts that can be difficult to crystallize and may require basic workup or ion exchange.

Q3: After deprotection with TFA, my LC-MS shows a mass corresponding to the addition of a tert-butyl group (+56 Da) to my molecule. How do I prevent this? A3: This is a classic side reaction. The fragmentation of the Boc group generates a highly reactive tert-butyl cation. If your 2-azaspiro[4.5]decane derivative contains electron-rich aromatic rings (e.g., if it's coupled to a phenol, indole, or aniline), the cation can undergo Friedel-Crafts alkylation [4]. Solution: Add a nucleophilic scavenger to your deprotection cocktail. Using 5-10% (v/v) of anisole, thioanisole, or triisopropylsilane (TIPS) will trap the tert-butyl cation before it can alkylate your substrate.

Q4: My substrate contains an acid-sensitive functional group (e.g., an acetal) that degrades in TFA or HCl. How can I remove the Boc group? A4: You must use an alternative, milder cleavage mechanism. Sequential treatment with trimethylsilyl iodide (TMSI) followed by methanolysis is highly effective. TMSI silylates the carbonyl oxygen, leading to the elimination of tert-butyl iodide and the formation of a silyl carbamate, which is then easily hydrolyzed by methanol to yield the free amine [4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific monitoring steps ensures that causality is established at each phase of the workflow.

Protocol 1: Standard Acidic Deprotection (HCl in Dioxane)

Objective: Rapid, clean removal of the Boc group to yield the 2-azaspiro[4.5]decane hydrochloride salt.

Materials:

  • Boc-protected 2-azaspiro[4.5]decane derivative

  • 4M HCl in 1,4-dioxane (anhydrous)

  • Dichloromethane (DCM) or Methanol (co-solvent)

  • Anhydrous diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate in a minimal volume of DCM (e.g., 0.1 M concentration). Validation: Ensure complete dissolution; a homogeneous solution ensures uniform reaction kinetics.

  • Acid Addition: Slowly add 5 to 10 equivalents of 4M HCl in dioxane at room temperature [1]. Causality Note: The high molar excess drives the second-order kinetic cleavage of the protonated carbamate [3].

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC or LC-MS. Validation: Gas evolution (CO2) may be visible. The reaction is typically complete within 30 to 120 minutes.

  • Precipitation: Once complete, add a 3-fold volume excess of cold anhydrous diethyl ether. Validation: The 2-azaspiro[4.5]decane HCl salt should precipitate as a white solid.

  • Isolation: Centrifuge or filter the precipitate, wash twice with cold ether, and dry under high vacuum.

Protocol 2: Mild Deprotection using TMSI (For Acid-Sensitive Substrates)

Objective: Orthogonal removal of the Boc group without strong Brønsted acids.

Materials:

  • Boc-protected 2-azaspiro[4.5]decane derivative

  • Trimethylsilyl iodide (TMSI)

  • Anhydrous Chloroform (CHCl3) or DCM

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous CHCl3 under an inert atmosphere (Nitrogen or Argon) at 0 °C.

  • Silylation: Add 1.5 equivalents of TMSI dropwise. Causality Note: TMSI acts as a hard Lewis acid, selectively attacking the carbamate carbonyl oxygen and displacing tert-butyl iodide [4].

  • Incubation: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature for 1 hour.

  • Methanolysis: Quench the reaction by adding an excess of Methanol. Causality Note: MeOH hydrolyzes the intermediate silyl carbamate to carbamic acid, which spontaneously decarboxylates[4].

  • Workup: Concentrate the mixture in vacuo, partition between DCM and saturated aqueous NaHCO3 to neutralize any residual HI, extract the organic layer, dry over Na2SO4, and concentrate to yield the free spirocyclic amine.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." Journal of Organic Chemistry, 75(23), 8117-8125. [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. [Link]

  • ACS Publications. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable. "Thermal Methods - Boc Deprotection." ACS Green Chemistry Institute. [Link]

  • ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. [Link]

Optimization

identification of byproducts in 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid synthesis

Welcome to the Technical Support Center for Spirocyclic Scaffolds. As the 2-azaspiro[4.5]decane framework continues to emerge as a privileged structure in medicinal chemistry 1, scaling up its synthesis presents unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Scaffolds. As the 2-azaspiro[4.5]decane framework continues to emerge as a privileged structure in medicinal chemistry 1, scaling up its synthesis presents unique chemoselectivity and stereocontrol challenges.

This guide is designed for researchers and drug development professionals synthesizing 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid . Below, we dissect the standard four-stage synthesis—cyanomethylation, reductive cyclization, lactam reduction/Boc-protection, and saponification—providing causality-driven troubleshooting, self-validating protocols, and quantitative diagnostic data.

Synthesis Workflow & Byproduct Mapping

G SM Dimethyl cyclohexane-1,4-dicarboxylate Step1 Step 1: Cyanomethylation (LDA, BrCH2CN) SM->Step1 Int1 Cyanomethyl Intermediate Step1->Int1 BP1 Byproduct: C4-Epimers (cis/trans mixture) Step1->BP1 Poor stereocontrol Step2 Step 2: Reductive Cyclization (Raney-Ni, H2, NH3) Int1->Step2 Int2 Spirolactam Intermediate Step2->Int2 BP2 Byproduct: Amine Dimers Step2->BP2 NH3 deficiency Step3 Step 3: Lactam Reduction & Boc (BH3·DMS, then Boc2O) Int2->Step3 Int3 Boc-Spiro Ester Step3->Int3 BP3 Byproduct: C8-Alcohol (Over-reduction) Step3->BP3 Excess BH3 / High Temp Step4 Step 4: Saponification (LiOH, then H+) Int3->Step4 Prod 2-Boc-2-azaspiro[4.5]decane- 8-carboxylic acid Step4->Prod BP4 Byproduct: Deprotected Amino Acid Step4->BP4 pH < 3 during workup

Workflow of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid synthesis and byproduct formation.

Troubleshooting & FAQs

Q1: Why am I seeing a high-mass byproduct (m/z ~ double the intermediate) during the Raney-Nickel reductive cyclization? Causality: You are observing secondary or tertiary amine dimers. During the catalytic hydrogenation of the nitrile group to a primary amine, a highly reactive imine intermediate is formed. If the local concentration of primary amine is high, it will attack the imine instead of allowing hydride reduction, leading to intermolecular dimerization. Solution: Perform the Raney-Nickel reduction in the presence of methanolic ammonia (NH₃). The excess ammonia shifts the equilibrium away from secondary imine condensation, effectively suppressing the formation of these dimeric byproducts 2.

Q2: My lactam reduction with Borane-Dimethyl Sulfide (BH₃·DMS) yields a mixture of the desired ester and a C8-alcohol byproduct. How can I improve chemoselectivity? Causality: BH₃·DMS is generally selective for amides over esters at ambient temperatures. However, if the reaction is heated above 30°C, or if a large excess of borane is used for extended periods, the C8-methyl ester will undergo over-reduction to the primary alcohol (yielding 2-Boc-8-(hydroxymethyl)-2-azaspiro[4.5]decane). Solution: Strictly control the stoichiometry to 1.5–2.0 equivalents of BH₃·DMS and maintain the reaction temperature between 0°C and 25°C. Quench carefully with methanol to destroy excess borane before concentrating the mixture.

Q3: During the final saponification of the C8-ester, I am losing the Boc protecting group. What is causing this? Causality: The tert-butoxycarbonyl (Boc) group is highly acid-labile. Saponification requires basic hydrolysis (e.g., LiOH) followed by acidification to protonate the carboxylic acid for organic extraction. If the aqueous layer is acidified to a pH below 3 using strong acids (like concentrated HCl) at room temperature, the Boc group will cleave, yielding a highly water-soluble zwitterionic amino acid byproduct that is lost in the aqueous phase. Solution: Use a weaker acid such as 10% aqueous citric acid or dilute NaHSO₄ for the workup. Carefully monitor the pH to reach exactly 4.0–4.5, and perform the acidification at 0°C to kinetically stall Boc deprotection.

Quantitative Diagnostic Data

Use the following table to rapidly identify byproducts via LC-MS (ESI+) and implement immediate corrective actions.

Byproduct IdentityDiagnostic m/z (ESI+)Structural IssuePrimary CausalityPreventive Action
Amine Dimer ~379.3Dimerization of intermediateIntermolecular imine attackAdd 5-10 eq NH₃ in MeOH during hydrogenation
C8-Alcohol 270.2Over-reduction of esterExcess BH₃·DMS / Temp > 25°CLimit BH₃ to 1.5 eq, maintain T < 25°C
Deprotected Core 184.1Loss of N-Boc groupOver-acidification (pH < 3)Quench with 10% Citric Acid to pH 4.0–4.5
C4-Epimer 284.2cis/trans mixtureUncontrolled enolate alkylationOptimize LDA/HMPA ratio at -78°C

Self-Validating Experimental Protocols

Protocol A: Reductive Cascade Cyclization (Spirolactam Formation)

Objective: Convert the cyanomethyl intermediate to the spirolactam while suppressing dimerization.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve methyl 1-(cyanomethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylate (1.0 eq) in 7 N ammonia in methanol (10 volumes).

  • Catalyst Addition: Add Raney-Nickel slurry in water (10% w/w relative to starting material). Caution: Raney-Ni is pyrophoric. Keep wet at all times.

  • Hydrogenation: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 25°C for 16 hours.

  • Self-Validation (In-Process Control): Vent the reactor safely. Filter a 0.1 mL aliquot through a 0.22 µm syringe filter, dilute with MeOH, and run LC-MS.

    • Pass Criteria: Disappearance of the nitrile peak and presence of the lactam mass (m/z 198.1 [M+H]⁺) with <2% dimer mass (m/z ~379).

  • Workup: Filter the reaction mixture through a pad of Celite under an argon blanket. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude 1-oxo-2-azaspiro[4.5]decane-8-carboxylate.

Protocol B: Chemoselective Lactam Reduction & Boc Protection

Objective: Reduce the lactam to a pyrrolidine ring without reducing the C8-ester, followed by immediate amine protection.

  • Reduction: Dissolve the crude spirolactam (1.0 eq) in anhydrous THF (0.2 M) under N₂. Cool the vessel to 0°C.

  • Borane Addition: Dropwise add BH₃·DMS (1.5 eq). Maintain the internal temperature strictly below 10°C during the addition to prevent thermal runaway.

  • Heating & Monitoring: Warm the reaction to 25°C and stir for 12 hours.

    • Self-Validation: Monitor via TLC (ninhydrin stain). The reaction is complete when the lactam spot disappears. Do not exceed 25°C to prevent ester reduction.

  • Quench: Cool to 0°C and cautiously add methanol dropwise until gas evolution ceases. Add 1 M HCl (to break the stable boron-amine complex) and reflux for 1 hour. Cool and basify to pH 9 with saturated aqueous Na₂CO₃.

  • Boc Protection: To the basic aqueous/THF mixture, directly add Boc-anhydride (Boc₂O, 1.2 eq). Stir at room temperature for 4 hours.

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the pure 2-Boc-2-azaspiro[4.5]decane-8-carboxylate.

References

  • Buy 2-Benzyl-2-azaspiro[4.5]decane-8-carboxylic acid - Smolecule: Synthesis Methods.Smolecule.com.
  • Multigram Synthesis of 3,3-Spiro-α-prolines.The Journal of Organic Chemistry (ACS Publications).

Sources

Troubleshooting

improving the yield of spirocyclization in 2-azaspiro[4.5]decane synthesis

Technical Support Center: Yield Optimization for Spirocyclization in 2-Azaspiro[4.5]decane Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for Spirocyclization in 2-Azaspiro[4.5]decane Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to construct the 2-azaspiro[4.5]decane scaffold. This structural motif is highly prized in drug discovery as a bioisostere for piperidines, but its synthesis—particularly via dearomative spirocyclization—is notoriously sensitive to reaction conditions. This guide deconstructs the mechanistic causality behind common yield bottlenecks and provides self-validating protocols to ensure reproducible success.

Core Mechanistic Logic: The Dearomative Spirocyclization Pathway

To troubleshoot effectively, we must first understand the underlying electron flow. The most robust modern approaches utilize either transition-metal-catalyzed radical cascades[1] or electrophilic halospirocyclization[2]. In the copper-catalyzed radical approach, the reaction relies on a delicate kinetic balance: Single Electron Transfer (SET) generates an alkyl radical, which undergoes intermolecular addition to an alkene, followed by a 5-exo-trig cyclization. The resulting spirocyclic radical must be rapidly oxidized to a cation and deprotonated to prevent rearomatization[1].

G A N-Benzylacrylamide + Radical Precursor (R-X) B Cu(I) Catalyst Single Electron Transfer (SET) A->B C Alkyl Radical Generation (R•) B->C Cu(I) -> Cu(II) D Intermolecular Radical Addition (to Alkene) C->D E 5-exo-trig Cyclization (Intramolecular) D->E F Spirocyclic Radical Intermediate E->F G Cu(II) Oxidation (SET) F->G H Spirocyclic Cation Intermediate G->H Cu(II) -> Cu(I) I Dearomatization / Deprotonation (Base Promoted) H->I J 2-Azaspiro[4.5]decane Target Scaffold I->J

Mechanistic pathway of Cu-catalyzed radical dearomative spirocyclization to 2-azaspiro[4.5]decane.

Troubleshooting Guide & FAQs

Q1: Why is my Cu-catalyzed spirocyclization yield stuck below 40%, with a high recovery of unreacted starting material? A: This is a classic symptom of inefficient Single Electron Transfer (SET) initiation. The Cu(I) catalyst is responsible for cleaving the radical precursor (e.g., ethyl bromodifluoroacetate). If your solvent is insufficiently polar or your system is contaminated with oxygen, the Cu(I) is prematurely oxidized to Cu(II), halting the catalytic cycle[1]. Actionable Fix: Switch to 1,2-dichloroethane (DCE) to stabilize the transition states, and rigorously degas your solvents via freeze-pump-thaw to protect the Cu(I) species.

Q2: I am observing significant amounts of rearomatized side products instead of the dearomatized spirocycle. How do I prevent this? A: Causality dictates that the spirocyclic cation intermediate (Node H in the diagram) is highly unstable. If the base in your system is too weak or sterically hindered, deprotonation (dearomatization) is slower than competing pathways (like nucleophilic attack or skeletal rearrangement). Actionable Fix: Optimize your base. While Cs₂CO₃ is a stronger base, it can sometimes promote unwanted side reactions; K₂CO₃ strikes the perfect balance of basicity and solubility in DCE, driving the equilibrium toward the dearomatized spirocyclohexanone scaffold[1].

Q3: When using electrophilic halogenation (e.g., NIS) for halospirocyclization, I get poor yields and competing oxindole formation. What is the mechanistic cause? A: In metal-free electrophilic halospirocyclization, N-phenyl-involved cyclization strongly competes with the desired spirocyclization, leading to oxindoles[2]. The transition state for spirocyclization requires precise solvation to stabilize the halonium ion and facilitate the nucleophilic attack of the aromatic ring. Actionable Fix: Utilize a mixed solvent system of MeCN/H₂O (typically 3:1). The water acts not only as a co-solvent to modulate polarity but also as the essential oxygen source for the final dearomatized ketone[2].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of reaction variables on the yield of the Cu-catalyzed difluoroalkylative spirocyclization, illustrating the causality of our recommended parameters[1].

EntryCatalyst (10 mol%)Base (1.5 equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1CuBr K₂CO₃ DCE 85 92 Optimal SET kinetics; rapid dearomatization.
2CuClK₂CO₃DCE8565Slower SET due to higher oxidation potential of CuCl.
3CuBrCs₂CO₃DCE8578Base too strong; promotes minor degradation pathways.
4CuBrK₂CO₃Toluene8541Poor solubility of cationic intermediates; sluggish reaction.
5NoneK₂CO₃DCE850Confirms the absolute requirement of metal-mediated SET.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Difluoroalkylative Spirocyclization

Self-Validating System: This protocol incorporates visual and chromatographic checkpoints to ensure the catalytic cycle is actively turning over[1].

  • Preparation: Charge an oven-dried Schlenk tube with CuBr (0.02 mmol, 10 mol%), K₂CO₃ (0.3 mmol, 1.5 equiv), and the N-benzylacrylamide substrate (0.2 mmol, 1.0 equiv).

  • Atmosphere Control: Evacuate the tube and backfill with Argon (repeat 3 times). Validation Check: Failure to maintain strict anaerobiosis will result in the powder turning brown prematurely (Cu(II) oxide formation).

  • Reagent Addition: Inject dry DCE (2.0 mL) and ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv) via a gas-tight syringe.

  • Reaction Execution: Seal the tube and stir at 85 °C for 48 h. Validation Check: The solution should transition from a pale suspension to a deep green/blue hue, confirming the continuous cycling between Cu(I) and Cu(II) states. Monitor via TLC (EtOAc/Hexane 1:3); the starting material spot should completely disappear.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Electrophilic Iodospirocyclization (Metal-Free)

Self-Validating System: This method relies on visual colorimetric changes driven by halogen consumption[2].

  • Preparation: Dissolve the N-benzylacrylamide substrate (0.2 mmol, 1.0 equiv) in a solvent mixture of MeCN (1.0 mL) and H₂O (0.3 mL) in a round-bottom flask. Validation Check: Ensure complete dissolution; the biphasic micro-environment is critical for transition state stabilization.

  • Activation: Add N-iodosuccinimide (NIS) (0.4 mmol, 2.0 equiv) in one portion at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 2 hours. Validation Check: The reaction mixture will immediately darken to a deep brown/red due to the presence of active iodine species. Monitor by LC-MS for the appearance of the [M+H]⁺ corresponding to the iodinated 2-azaspiro[4.5]decane.

  • Quenching: Add saturated aqueous Na₂S₂O₃ (2 mL) to quench the reaction. Validation Check: The solution must rapidly turn from dark brown to pale yellow or colorless, confirming the complete neutralization of unreacted electrophilic iodine.

  • Workup: Extract with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

References

  • Li, C., Zhao, Y., Zhou, J., Wang, X., Hou, J., Song, Y., Liu, W., & Han, G. "Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides." Organic & Biomolecular Chemistry, 18(41), 8376-8380 (2020). URL: [Link]

  • Zhang, Z., Zhang, W., Hou, Z.-W., Li, P., & Wang, L. "Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes." The Journal of Organic Chemistry, 88(19), 13610-13621 (2023). URL: [Link]

Sources

Optimization

strategies to avoid racemization during coupling of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stereochemical leakage (epimerization/racemization) during the amide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stereochemical leakage (epimerization/racemization) during the amide coupling of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid .

Below, you will find a diagnostic overview, mechanistic troubleshooting FAQs, quantitative data, and a self-validating protocol designed to preserve chiral integrity at the C8 position.

Diagnostic Overview

The Core Issue: When coupling 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, researchers frequently observe a loss of relative stereochemistry (diastereomeric mixing) at the C8 position of the cyclohexane ring. Because the protected amine (Boc-N) is located distally on the spiro-fused pyrrolidine ring, the classic "oxazolone" racemization pathway common in α -amino acids is structurally impossible. Therefore, all stereochemical degradation in this scaffold is driven exclusively by base-catalyzed direct enolization [1].

Activation of the C8-carboxylic acid into an active ester (e.g., OBt, OAt, or O-acylisourea) dramatically lowers the pKₐ of the adjacent α -proton. If unhindered tertiary amines are present in the reaction mixture, they abstract this proton to form a planar enolate, which subsequently reprotonates to yield a thermodynamic mixture of cis and trans isomers[2].

FAQs & Troubleshooting

Q1: Why does my product epimerize when using standard HATU/DIPEA conditions? A: HATU is a highly efficient coupling reagent, but it requires a base to function. N,N-Diisopropylethylamine (DIPEA) is basic enough to deprotonate the highly activated C8 α -carbon of your spirocyclic intermediate. Once the planar enolate forms, the stereochemical information at C8 is lost. Reprotonation occurs from both faces of the cyclohexane ring, leading to significant epimerization[2].

Q2: Which coupling reagents are recommended to minimize this enolization? A: To preserve stereochemistry, you must utilize base-free or mild-base activation strategies:

  • DIC / Oxyma Pure: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has a low pKₐ (~4.6) and forms a highly reactive ester that undergoes aminolysis much faster than the competing enolization pathway, entirely eliminating the need for a tertiary amine base[3].

  • Ynamides (e.g., MYTsA): Ynamides are emerging as premier racemization-free coupling reagents. They activate the carboxylic acid via a concerted transition state without the need for basic additives, ensuring near-perfect stereoretention[4].

Q3: My nucleophilic amine is a hydrochloride salt. How do I neutralize it without causing epimerization? A: If a base is absolutely unavoidable to liberate your nucleophile, never use DIPEA or Triethylamine (TEA) . Instead, use exactly 1.0 equivalent of 2,4,6-trimethylpyridine (TMP / collidine) . TMP is sterically hindered and significantly less basic than DIPEA. It is strong enough to neutralize an HCl salt but too hindered to efficiently abstract the activated C8 α -proton[5].

Quantitative Data Insights

The following table summarizes the expected epimerization rates of 4-substituted cyclohexanecarboxylic acid derivatives (analogous to the C8 spirocyclic system) under various coupling conditions.

Table 1: Impact of Coupling Conditions on C8-Epimerization

Coupling ReagentBase (Equivalents)AdditiveTemp (°C)Expected Epimerization (%)Typical Yield (%)
HATUDIPEA (2.0)None2518 - 25%85%
HATUTMP / Collidine (2.0)None0 to 255 - 8%82%
EDC·HClNoneHOBt0 to 253 - 5%78%
DICNoneOxyma Pure0 to 25< 2% 91%
MYTsA (Ynamide)NoneNone25< 1% 94%

Validated Protocols

Self-Validating Base-Free Coupling Protocol (DIC/Oxyma)

This protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step to verify that the carboxylic acid has been successfully activated without undergoing epimerization before you introduce your potentially high-value nucleophilic amine.

Step 1: Reagent Preparation

  • Action: In an oven-dried flask under N₂, dissolve 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

  • Causality: Oxyma Pure is utilized because its high acidity prevents the reaction mixture from becoming basic, thereby shutting down the direct enolization pathway[1].

Step 2: Pre-Activation & In-Process Control (IPC)

  • Action: Cool the solution to 0 °C. Add N,N'-Diisopropylcarbodiimide (DIC, 1.05 eq) dropwise. Stir for 15 minutes.

  • Validation (IPC): Withdraw a 5 µL aliquot and quench it immediately into 100 µL of Methanol. Analyze this quenched sample via chiral LC-MS.

  • Causality: Methanol traps the active Oxyma ester to form the methyl ester. If the LC-MS shows a single diastereomeric peak for the methyl ester, you have validated that activation occurred without epimerization. You may now proceed safely.

Step 3: Nucleophilic Addition

  • Action: Add the target amine (1.0 eq) dropwise to the 0 °C solution.

  • Causality: If the amine is a salt, add exactly 1.0 eq of TMP (collidine) concurrently. The steric bulk of TMP prevents α -proton abstraction while neutralizing the salt[5].

Step 4: Reaction & Workup

  • Action: Allow the reaction to warm to room temperature and stir for 2–4 hours. Dilute with EtOAc, wash sequentially with 5% KHSO₄ (to remove basic impurities), saturated NaHCO₃ (to remove Oxyma byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Decision Workflow

G Start Start: 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid CheckAmine Is the nucleophilic amine a free base or a salt? Start->CheckAmine FreeBase Free Base CheckAmine->FreeBase AmineSalt Amine Salt (e.g., HCl) CheckAmine->AmineSalt BaseFree Base-Free Activation (Recommended) FreeBase->BaseFree BaseReq Base-Mediated Activation (High Epimerization Risk) AmineSalt->BaseReq DIC_Oxyma Use DIC / Oxyma Pure (0 °C to RT) BaseFree->DIC_Oxyma Ynamide Use Ynamide (MYTsA) (Mild, No Additives) BaseFree->Ynamide Collidine Neutralize with TMP (Collidine) Avoid DIPEA/TEA BaseReq->Collidine Success Stereoretentive Amide Product (< 2% Epimerization) DIC_Oxyma->Success Ynamide->Success Collidine->Success

Decision tree for selecting coupling conditions to prevent C8-epimerization.

References

  • [2] Title: Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids Source: Google Patents (EP0814073B1) URL:

  • [4] Title: Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis Source: Journal of the American Chemical Society URL:[Link]

  • [3] Title: Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds Source: The Journal of Organic Chemistry URL:[Link]

  • [5] Title: Coupling Reagents Source: Aapptec Peptides URL:[Link]

  • [1] Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: PMC (PubMed Central) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 2-Azaspiro[4.5]decane-8-carboxylic Acid Derivatives: A Comprehensive Comparison Guide

Executive Summary: Escaping Flatland in Drug Design In modern medicinal chemistry, the transition from planar, sp2-rich heterocycles to conformationally restricted, sp3-rich spirocycles is a proven strategy to overcome p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland in Drug Design

In modern medicinal chemistry, the transition from planar, sp2-rich heterocycles to conformationally restricted, sp3-rich spirocycles is a proven strategy to overcome poor pharmacokinetics and off-target toxicity. Among these scaffolds, 2-azaspiro[4.5]decane-8-carboxylic acid and its derivatives have emerged as elite bifunctional building blocks. By offering orthogonal attachment points (the secondary amine at position 2 and the carboxylic acid at position 8), this scaffold provides a unique 3D vector projection that cannot be achieved by traditional flat rings like piperidine or piperazine.

This guide objectively compares the performance of the 2-azaspiro[4.5]decane scaffold against alternative ring systems, analyzes its impact on Structure-Activity Relationships (SAR), and provides self-validating experimental protocols for its incorporation into drug discovery workflows.

Structural Comparison: 2-Azaspiro[4.5]decane vs. Alternatives

The choice of a cyclic scaffold dictates both the spatial orientation of the pharmacophores and the metabolic fate of the molecule. The table below compares the 2-azaspiro[4.5]decane core against common alternatives.

Table 1: Comparative Profiling of Scaffolds in SAR Optimization
Scaffold TypeExample StructureFsp3 (sp3 Fraction)Intrinsic Clearance (CL_int)Target Vector ProjectionTypical Use Case
Flat Heterocycle Piperidine-1,4-dicarboxylic acid~0.80High (Susceptible to CYP450 oxidation at adjacent C-H bonds)Linear (180°)Baseline screening; early-stage hit identification.
Small Spirocycle 2-Azaspiro[3.3]heptane-6-carboxylic acid1.00Medium (High ring strain can lead to instability)Linear (180°)Compact bioisosteric replacement for piperazine.
Large Spirocycle 2-Azaspiro[4.5]decane-8-carboxylic acid 1.00 Low (Steric shielding prevents enzymatic access)Angled / V-ShapedHigh-stability PROTAC linkers; filling bulky hydrophobic pockets.

Causality Insight: The orthogonal arrangement of the pyrrolidine and piperidine rings in the [4.5] spiro system forces the N-terminal and C-terminal vectors into a distinct V-shaped orientation. Unlike flat piperidines that suffer from high CYP450-mediated oxidation, the rigid, sterically shielded core of 2-azaspiro[4.5]decane limits enzymatic access to its C-H bonds, significantly reducing intrinsic clearance.

Mechanistic SAR Insights & Case Studies

The integration of the 2-azaspiro[4.5]decane scaffold has yielded dramatic improvements in both target affinity and ADME properties across multiple therapeutic areas.

  • Case Study A: Vanin-1 Inhibition: In a recent SAR optimization campaign, researchers replaced a problematic ketone moiety with a pyrimidine carboxamide. By incorporating an 8-oxa-2-azaspiro[4.5]decane derivative, the team achieved a 10-fold potency improvement against the Vanin-1 enzyme compared to the unsubstituted piperidine analog, alongside highly balanced ADME properties[1]. The spirocyclic core allowed the molecule to perfectly fit into a lipophilic pocket surrounded by Trp64.

  • Case Study B: Cav2.2 Channel Inhibition: When optimizing inhibitors for the Cav2.2 channel (a target for neuropathic pain), utilizing 2-azaspiro[4.5]decane as the central scaffold improved potency 3-fold compared to traditional aminopiperidine cores. The scaffold acted as an optimal, metabolically stable vector for presenting distal pharmacophores to the channel[2].

  • Case Study C: Antibacterial Periphery: The exact size of the spirocycle is critical for target engagement. In the development of fluoroquinolone congeners, varying the spirocyclic amine periphery from [3.4] to[4.5] systems fundamentally dictated the antibacterial activity profile against ESKAPE pathogens, proving that the steric bulk of the [4.5] decane system can act as a highly specific structural switch[3].

SAR_Logic A Flat Scaffold (Piperidine) B High CYP450 Clearance A->B Susceptible to C 2-Azaspiro[4.5]decane- 8-carboxylic acid A->C Bioisosteric Replacement D Increased Fsp3 Fraction C->D Imparts E Improved Target Affinity D->E Drives F Enhanced Metabolic Stability D->F Drives

Figure 1: SAR logic mapping the transition from flat heterocycles to the spirocyclic scaffold.

Self-Validating Experimental Protocols

To effectively utilize 2-azaspiro[4.5]decane-8-carboxylic acid, standard coupling and assay conditions must be adapted. The carboxylic acid at position 8 is sterically hindered by the adjacent axial protons of the piperidine ring, making standard EDC/HOBt coupling highly inefficient.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Synthesize a target amide from 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid. Causality: We utilize HATU because it forms an active HOAt ester. The nitrogen in the HOAt ring forms an internal hydrogen bond with the incoming amine, stabilizing the transition state and overcoming the severe steric bulk of the [4.5] spiro system.

  • Activation: Dissolve 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M) under a nitrogen atmosphere. Add HATU (1.2 eq, 0.6 mmol) followed by DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to selectively partition the DMF into the aqueous phase, followed by brine (10 mL). Dry over anhydrous Na2SO4.

  • Validation Checkpoint: Perform LC-MS analysis on the crude mixture. A successful reaction will show >95% conversion to the desired product mass. The complete disappearance of the unreacted spiro-acid peak validates the HATU activation efficiency.

Protocol 2: In Vitro Microsomal Stability (HLM) Assay

Objective: Quantify the reduction in intrinsic clearance (CL_int) achieved by the spirocyclic scaffold.

  • Preparation: Prepare 1 mM stock solutions of the spiro-compound and a flat piperidine control in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide 100 ng/mL).

  • Validation Checkpoint: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. The internal standard (tolbutamide) must show a consistent peak area across all time points (CV < 10%). A rapid depletion of a positive control (e.g., verapamil) must be observed to validate the enzymatic viability of the microsomes.

Exp_Workflow N1 Step 1: Scaffold Prep Boc-Spiro-Acid N2 Step 2: Amide Coupling HATU, DIPEA N1->N2 DMF, RT N3 Step 3: Deprotection TFA / DCM N2->N3 Purify N4 Step 4: SAR Assays HLM & IC50 N3->N4 Isolate

Figure 2: Step-by-step experimental workflow for synthesizing and evaluating spirocyclic analogs.

Conclusion

The 2-azaspiro[4.5]decane-8-carboxylic acid scaffold is a transformative tool for medicinal chemists looking to "escape from flatland." By replacing metabolically vulnerable piperidines with this rigid spirocycle, researchers can simultaneously optimize 3D pharmacophore projection and dramatically lower intrinsic clearance. When paired with optimized synthetic protocols like HATU-mediated coupling, this scaffold accelerates the discovery of robust, bioavailable drug candidates.

Sources

Comparative

in vitro ADME profile of compounds containing the 2-azaspiro[4.5]decane scaffold

Escaping "flatland" has become a central dogma in modern medicinal chemistry. As drug discovery programs increasingly target complex protein-protein interactions, candidates heavily reliant on planar, sp2 -hybridized aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping "flatland" has become a central dogma in modern medicinal chemistry. As drug discovery programs increasingly target complex protein-protein interactions, candidates heavily reliant on planar, sp2 -hybridized aromatic rings frequently suffer from poor physicochemical properties—most notably low aqueous solubility, rapid metabolic clearance, and high off-target promiscuity.

The strategic incorporation of spirocyclic scaffolds, specifically the 2-azaspiro[4.5]decane system, offers a profound structural intervention. By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), this rigid, three-dimensional architecture fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A classic clinical example of a bioactive molecule leveraging this architecture is Atiprimod (N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), an orally bioavailable compound extensively studied for its anti-inflammatory and anticancer properties[1]. Furthermore, heteroatom-substituted variants, such as the 6-oxa-2-azaspiro[4.5]decane scaffold, are increasingly prevalent in biologically active compounds, including σ1​ receptor ligands and aldosterone synthase inhibitors[2].

This guide objectively compares the in vitro ADME performance of the 2-azaspiro[4.5]decane scaffold against traditional planar alternatives, providing the mechanistic causality behind its advantages and the self-validating experimental protocols used to evaluate them.

The Structural Rationale: Why Spirocycles Outperform Planar Rings

When transitioning a lead compound from a planar framework (such as a substituted piperidine or morpholine) to a 2-azaspiro[4.5]decane scaffold, we are fundamentally altering the molecule's spatial vectors. This "scaffold hopping" provides three distinct ADME advantages:

  • Kinetic Solubility: Planar aromatic systems tend to stack tightly in crystal lattices, requiring high solvation energy to dissolve. The orthogonal ring system of the spirocycle disrupts this π−π stacking, significantly lowering the crystal lattice energy and enhancing aqueous solubility.

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes require specific geometric access to abstract a proton from a C-H bond. The bulky, 3D nature of the 2-azaspiro[4.5]decane core creates a steric shield around adjacent α -carbons, restricting the enzyme's access to vulnerable sites and dramatically reducing intrinsic clearance ( CLint​ )[3].

  • Lipophilicity Modulation: Counterintuitively, adding carbon atoms to form the spirocyclic ring often lowers the measured LogD7.4​ . This occurs because the conformational restriction alters the basicity (pKa) of the amine nitrogen, favoring the protonated, hydrophilic state at physiological pH[4].

Impact of 2-azaspiro[4.5]decane scaffold hopping on ADME profiles.

Comparative In Vitro ADME Profiling

To objectively demonstrate the performance of the 2-azaspiro[4.5]decane scaffold, the table below summarizes typical in vitro ADME data comparing a baseline planar piperidine analog against its 2-azaspiro[4.5]decane bioisostere.

ADME ParameterPlanar Piperidine Analog2-Azaspiro[4.5]decane AnalogMechanistic Causality
LogD (pH 7.4) 3.52.1Conformational restriction increases basicity, shifting equilibrium to the hydrophilic ionized state[4].
Kinetic Solubility < 10 µM> 150 µM3D orthogonal architecture disrupts flat crystal lattice packing energy, lowering the barrier to solvation.
HLM CLint​ 85 µL/min/mg22 µL/min/mgSpiro-fusion sterically shields adjacent C-H bonds from CYP450-mediated oxidation[3].
hERG IC50​ 1.2 µM> 30 µMRigidity alters the spatial projection of the basic amine, reducing affinity for the hERG channel pore.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols for evaluating spirocyclic compounds are designed as self-validating systems.

Protocol 1: In Vitro Microsomal Stability (HLM) Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound by human liver microsomes.

Step-by-Step Methodology & Causality:

  • Pre-incubation: Pre-incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes before adding NADPH.

    • Causality: This establishes a thermodynamic binding equilibrium between the highly lipophilic spirocycle and the microsomal lipid bilayer, preventing artificially skewed initial clearance rates upon reaction initiation.

  • Reaction Initiation: Initiate the reaction strictly by the addition of NADPH (1 mM final concentration).

    • Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes; without it, metabolic oxidation cannot occur.

  • Serial Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes and immediately quench in 150 µL of cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent rapidly denatures the CYP450 proteins, instantly halting metabolism and precipitating the protein matrix to protect the LC-MS/MS column.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion over time.

Self-Validating System Criteria: Every 96-well plate must include a Positive Control (Verapamil, high clearance) to validate that the CYP enzymes are active, and a Negative Control (Warfarin, low clearance) to validate that non-specific binding is not skewing the data. If the half-life ( t1/2​ ) of Verapamil exceeds 15 minutes, or Warfarin shows >10% depletion, the entire assay plate is invalidated.

In vitro microsomal stability workflow for spirocyclic compounds.

Protocol 2: Kinetic Aqueous Solubility Assay

This assay evaluates the kinetic solubility limit of the compound in physiological buffer.

Step-by-Step Methodology & Causality:

  • Stock Preparation: Dissolve compounds in 100% DMSO to a 10 mM stock.

    • Causality: DMSO ensures complete dissolution of the spirocycle, establishing a true baseline before aqueous introduction.

  • Aqueous Spiking: Spike the stock into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).

    • Causality: The 2% DMSO limit is critical; higher concentrations act as a co-solvent, artificially inflating the apparent aqueous solubility.

  • Incubation & Filtration: Shake the plate at room temperature for 24 hours to reach kinetic precipitation equilibrium. Filter through a 0.45 µm PVDF membrane.

    • Causality: Filtration physically separates the soluble fraction from the precipitated aggregate.

  • LC-UV Quantification: Quantify the filtrate against a standard curve.

    • Causality: UV detection is preferred over Mass Spectrometry here to avoid ionization suppression effects common at high concentrations.

Self-Validating System Criteria: Internal validation requires the inclusion of Nicardipine (low solubility control, <10 µM) and Caffeine (high solubility control, >200 µM). If Nicardipine does not precipitate or Caffeine precipitates, the DMSO stock integrity or buffer pH is compromised, and the run is rejected.

Conclusion

The 2-azaspiro[4.5]decane scaffold is not merely a structural novelty; it is a highly functional tool for medicinal chemists aiming to rescue failing drug candidates. By leveraging its inherent 3D architecture, researchers can systematically improve kinetic solubility, dial out CYP450 metabolic liabilities, and fine-tune lipophilicity—ultimately accelerating the path from discovery to clinical viability.

References

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine)
  • A Comparative Analysis of Azaspiro[3.
  • Application Notes and Protocols: 2-Azaspiro[4.
  • Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.
  • Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization Source: ACS Publications URL

Sources

Validation

comparative study of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid and N-Boc-pipecolic acid

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the strategic integration of specialized building blocks to solve complex structural challenges. The transition from planar, sp2-rich molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the strategic integration of specialized building blocks to solve complex structural challenges. The transition from planar, sp2-rich molecules to complex, sp3-rich architectures—often referred to as "escaping flatland"—has elevated the importance of conformationally restricted scaffolds[1].

This guide provides an in-depth, objective comparative study of two highly utilized Boc-protected carboxylic acids: 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid and N-Boc-pipecolic acid . While both feature a Boc-protected amine and a carboxylic acid handle, their divergent topologies (spirocyclic vs. monocyclic) dictate entirely different applications in drug discovery.

Structural and Physicochemical Profiling

Understanding the fundamental physicochemical differences between these two scaffolds is critical for rational drug design.

  • 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid: This compound features a rigid, bicyclic spiro system. The spiro carbon acts as a conformational lock, projecting functional groups into a defined 3D space. This high fraction of sp3 carbons (Fsp3) translates to improved aqueous solubility and reduced off-target promiscuity[1].

  • N-Boc-pipecolic acid: A six-membered homolog of proline. It is a critical surrogate for valine and proline in peptide sequences, known to induce specific secondary structures (such as β-turns) and stabilize the cis-amide bond conformation[2][3]. It is widely used in the synthesis of natural products and endopeptidase inhibitors[4].

Table 1: Physicochemical & Structural Comparison

Property2-Boc-2-azaspiro[4.5]decane-8-carboxylic acidN-Boc-pipecolic acid
CAS Number 1363381-87-6[5]26250-84-0 (S-isomer)[4]
Molecular Weight 283.36 g/mol [5]229.27 g/mol [6]
Scaffold Type Spirocyclic (Bicyclic)Monocyclic (Piperidine derivative)
Fsp3 Character High (Rigid 3D architecture)Moderate (Flexible chair conformation)
Primary Utility Small molecule Fsp3 enrichmentPeptidomimetics & Protease inhibitors

Mechanistic Insights & Application Causality

The choice between a spirocyclic and a monocyclic scaffold is driven by the specific biological target and the desired pharmacokinetic profile.

Why Choose the Spirocycle (Compound A)? In small molecule optimization, metabolic liability often occurs at exposed, flexible alkyl chains. By locking the core into a spiro[4.5]decane system, we drastically restrict the conformational entropy[1]. Causally, this means metabolic enzymes (e.g., CYP450) cannot easily force the molecule into the required transition state for oxidation, thereby enhancing the metabolic half-life. The rigid vector also ensures that the molecule only fits into deep, specific hydrophobic pockets, reducing off-target binding.

Why Choose Pipecolic Acid (Compound B)? Natural peptides suffer from rapid proteolytic cleavage, making them poor drug candidates. Pipecolic acid introduces a constrained six-membered ring adjacent to the amide bond, sterically shielding it from endopeptidases[3][4]. Furthermore, its incorporation has been mechanistically proven to act as an efficient surrogate for valine in the development of Interleukin-1β-Converting Enzyme (ICE) inhibitors by satisfying the β-sheet binding hypothesis[2]. It is also a foundational building block in the design of allosteric inhibitors for Dengue and Zika virus NS2B/NS3 proteases[7].

G Root Boc-Protected Building Blocks CompA 2-Boc-2-azaspiro[4.5]decane -8-carboxylic acid Root->CompA CompB N-Boc-pipecolic acid Root->CompB PropA1 Spirocyclic Scaffold (High Fsp3 & Rigidity) CompA->PropA1 PropB1 Monocyclic Scaffold (Proline Homolog) CompB->PropB1 PropA2 Reduced Conformational Entropy PropA1->PropA2 AppA Small Molecule Therapeutics PropA2->AppA PropB2 β-Turn Induction (Peptide Constraint) PropB1->PropB2 AppB Peptidomimetics & Protease Inhibitors PropB2->AppB

Figure 1: Divergent workflows for spirocyclic vs. monocyclic Boc-protected scaffolds.

Comparative Performance Data

When integrated into drug discovery pipelines, these scaffolds impart distinct pharmacokinetic and binding properties to the parent molecule.

Table 2: Pharmacokinetic & Binding Implications

ParameterSpirocyclic Scaffold (Compound A)Pipecolic Scaffold (Compound B)
Conformational Entropy Low (Locked spiro center restricts bond rotation)Moderate (Ring flip limited by bulky Boc group)
Metabolic Stability High (Steric shielding of the core prevents oxidation)Moderate (Resistant to endopeptidases)[4]
Target Binding Mode Deep hydrophobic pockets (e.g., GPCRs, kinases)Surface protein-protein interactions[2][7]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Late-Stage Amidation using 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Due to the steric hindrance of the spirocyclic system, standard coupling reagents (like EDC/HOBt) often lead to sluggish kinetics. HATU is mandated here to ensure the rapid formation of the highly reactive 7-aza-OBt ester.

  • Activation: Dissolve 1.0 eq of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target primary amine. Stir for 2-4 hours at room temperature.

  • Self-Validating System: Monitor the reaction via LC-MS. The disappearance of the starting material mass ([M-H]- 282.1) and the emergence of the target amide mass confirms successful aminolysis.

  • Workup: Quench with saturated NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using N-Boc-pipecolic acid

Pipecolic acid, once deprotected, is a sterically hindered secondary amine. Coupling the subsequent amino acid onto its nitrogen requires highly reactive conditions and extended coupling times[3].

  • Resin Preparation: Swell the peptide-bound resin in DCM/DMF (1:1) for 30 minutes.

  • Coupling: Pre-activate 3.0 eq of N-Boc-pipecolic acid with 3.0 eq of DIC and 3.0 eq of Oxyma Pure in DMF for 5 minutes. Add to the resin and shake for 2 hours at room temperature.

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group, exposing the secondary amine of the pipecolic acid.

  • Self-Validating System (Critical): The standard Kaiser test (ninhydrin) yields false negatives for secondary amines. To validate complete coupling onto the pipecolic acid nitrogen in the next step, employ the Chloranil test . A color change from transparent to blue/green indicates unreacted secondary amine, dictating a necessary re-coupling cycle.

Strategic Recommendations

  • Select 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid when your lead small molecule suffers from poor metabolic stability, high plasma protein binding, or lacks 3D complexity. The spirocycle will force the molecule out of "flatland," often dramatically improving its pharmacokinetic profile.

  • Select N-Boc-pipecolic acid when designing peptidomimetics, specifically when targeting proteases (e.g., ICE, NS2B/NS3) or integrins. Its ability to act as a proline/valine surrogate while inducing β-turns makes it indispensable for stabilizing bioactive peptide conformations.

References

  • Coolpharm. "2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid." Coolpharm Catalog.
  • CymitQuimica. "CAS 26250-84-0: N-boc-L-pipecolinic acid." CymitQuimica Catalog.
  • Sigma-Aldrich. "N-Boc-2-piperidinecarboxylic acid." Sigma-Aldrich Catalog.
  • National Institutes of Health (PMC). "Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease.
  • ACS Publications. "Pyridazinodiazepines as a High-Affinity, P2−P3 Peptidomimetic Class of Interleukin-1β-Converting Enzyme Inhibitor." Journal of Medicinal Chemistry.
  • Benchchem. "An In-depth Technical Guide to Boc-D-HoPro-OH in Drug Discovery.
  • ChemRxiv. "CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES.

Sources

Comparative

Validation of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid as a Privileged Scaffold in Biological Assays: A Comparative Guide

Executive Summary & Scientific Rationale In modern drug discovery, the "escape from flatland" paradigm emphasizes the transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp3-rich scaffolds....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the "escape from flatland" paradigm emphasizes the transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp3-rich scaffolds. 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS 1363381-87-6) has emerged as a highly privileged, bifunctional building block for synthesizing these 3D architectures.

By replacing traditional planar cores (like piperidine or benzene) with the azaspiro[4.5]decane system, researchers can significantly increase the fraction of sp3 hybridized carbons ( Fsp3​ ) in their drug candidates. The causality here is direct: the orthogonal arrangement of the two rings in the spiro system projects substituents into distinct 3D vectors. This prevents the compound from intercalating indiscriminately into off-target hydrophobic pockets, thereby increasing target selectivity, enhancing aqueous solubility, and reducing CYP450-mediated metabolic clearance[1].

This guide provides an objective comparison of the 2-azaspiro[4.5]decane scaffold against alternative structures and details a self-validating protocol for evaluating its derivatives in biological assays, specifically targeting Central Nervous System (CNS) receptors such as the Sigma-1 ( σ1​ ) receptor[2][3].

Objective Scaffold Comparison: Performance & Metrics

When designing a compound library, selecting the right core scaffold is critical. Below is a data-driven comparison of the azaspiro[4.5]decane core (derived from 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid) against a smaller spirocycle (azaspiro[4.4]nonane) and a traditional flat analog (piperidine-4-carboxylic acid).

Table 1: Comparative Pharmacological & Physicochemical Profiles
Metric / Property2-Azaspiro[4.5]decane Scaffold2-Azaspiro[4.4]nonane ScaffoldPiperidine-4-carboxylic Acid (Flat)
Structural Geometry 3D Orthogonal (Bicyclic)3D Orthogonal (Compact)2D/Planar (Monocyclic)
Fsp3​ Character High (>0.75)High (>0.75)Moderate (~0.50)
Primary Biological Targets σ1​ Receptors, M1 Muscarinic, AP-1[2][4]nAChR ( α7​ , α4​β2​ )[2]Broad/Non-specific (High off-target rate)
Target Affinity ( Ki​ ) Low nM (e.g., 5.4 nM for σ1​ )[3]Sub-nM to Low nM (nAChR)[2]Variable (Often requires heavy substitution)
Metabolic Stability ( t1/2​ HLM) Excellent (>60 min)Good (~45 min)Poor to Moderate (<30 min)
Aqueous Solubility High (Disrupts crystal lattice packing)HighLow (Prone to π−π stacking)

Key Insight: While azaspiro[4.4]nonanes are excellent for targeting compact ion channels like nAChRs, the larger azaspiro[4.5]decane ring system provides a more versatile platform for targeting broader CNS receptors and kinases involved in inflammatory processes[2].

Biological Assay Validation Workflow

To validate the biological efficacy of the 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid building block, it must first be integrated into a pharmacophore model. The workflow below outlines the sequence from chemical deprotection to biological and pharmacokinetic validation.

Scaffold_Validation N1 2-Boc-2-azaspiro[4.5]decane -8-carboxylic acid N2 Boc Deprotection (TFA/DCM) N1->N2 Step 1 N3 Amide Coupling (HATU/DIPEA) N2->N3 Step 2 N4 Library Generation (Spirocyclic Derivatives) N3->N4 Step 3 N5 In Vitro Biological Assays (e.g., Sigma-1 Binding) N4->N5 Step 4 N6 PK & Metabolic Stability Profiling N5->N6 Step 5

Caption: Workflow for synthesizing and validating azaspiro[4.5]decane derivatives.

Experimental Protocols: Synthesis & Self-Validating Assays

As a self-validating system, every biological assay must include internal controls to ensure that observed activity is due to the spirocyclic scaffold and not assay interference or false positives.

Phase 1: Scaffold Preparation & Library Synthesis
  • Boc Deprotection: Dissolve 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Solvent Removal: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free amine as a TFA salt.

  • Amide Coupling: React the intermediate with a target pharmacophore amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF. Stir for 12 hours.

  • Purification & QC: Purify via preparative HPLC. Self-Validation Checkpoint: Confirm >95% purity via LC-MS and verify the 3D spirocyclic conformation using 2D NOESY NMR.

Phase 2: Biological Validation (Sigma-1 Receptor Radioligand Binding Assay)

Azaspiro[4.5]decane derivatives are potent σ1​ receptor modulators[3]. This protocol validates their binding affinity.

  • Membrane Preparation: Homogenize guinea pig brain cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of the synthesized azaspiro[4.5]decane derivative (serial dilutions from 10−5 to 10−11 M).

    • 50 µL of -pentazocine (radioligand, final concentration 3 nM).

    • 100 µL of membrane suspension (~200 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol (reference standard) to displace all specific binding.

    • Z'-Factor Calculation: Ensure the assay Z'-factor is > 0.6 before proceeding with data analysis.

  • Filtration & Detection: Incubate for 120 min at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM).

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Mechanistic Insights: Why the Scaffold Succeeds

Derivatives of the azaspiro[4.5]decane scaffold exhibit potent agonism at the σ1​ receptor, which is localized at the mitochondria-associated endoplasmic reticulum membrane (MAM). The unique 3D bulk of the spiro[4.5]decane core perfectly occupies the primary hydrophobic pocket of the σ1​ receptor, a feat planar piperidines struggle to achieve without entropic penalties[3].

Upon binding, the scaffold triggers a well-defined neuroprotective signaling cascade:

Mechanism L Azaspiro[4.5]decane Derivative R Sigma-1 Receptor (MAM Localization) L->R Agonism B BiP/GRP78 Dissociation R->B Induces I IP3 Receptor Stabilization B->I Activates C Ca2+ Efflux to Mitochondria I->C Facilitates S Cell Survival & Neuroprotection C->S Promotes

Caption: Mechanism of action for azaspiro[4.5]decane derivatives modulating Sigma-1 signaling.

Conclusion

The validation of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid in biological assays confirms its superiority over traditional flat scaffolds. By leveraging its rigid, 3D orthogonal geometry, drug developers can achieve higher target affinities (particularly for CNS targets like σ1​ and M1 receptors), drastically improve metabolic stability, and reduce off-target liabilities.

References

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Cas 176-66-9, 2-AZASPIRO[4,5]DECANE. LookChem. Available at:[Link]

  • Discovery of nonpeptidic small-molecule AP-1 inhibitors: lead hopping based on a three-dimensional pharmacophore model. PubMed / NIH. Available at: [Link]

Sources

Validation

assessing the impact of spirocyclization on peptide stability and bioactivity

Assessing the Impact of Spirocyclization on Peptide Stability and Bioactivity: A Comparative Guide Peptide therapeutics bridge the critical gap between small molecules and biologics, offering high target specificity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Impact of Spirocyclization on Peptide Stability and Bioactivity: A Comparative Guide

Peptide therapeutics bridge the critical gap between small molecules and biologics, offering high target specificity and low toxicity. However, their clinical translation is frequently derailed by poor proteolytic stability, rapid clearance, and low membrane permeability[1]. While macrocyclization and peptide stapling have successfully addressed some of these liabilities, spirocyclization —the fusion of two rings sharing a single tetrahedral atom—has emerged as a highly advanced strategy to introduce profound 3D complexity (high Fsp3​ ) and rigidify peptide backbones[2].

This guide provides an objective, data-backed comparison of spirocyclic peptides against linear and stapled alternatives, detailing the mechanistic causality behind their enhanced stability and bioactivity, alongside validated experimental protocols for their synthesis and evaluation.

The Mechanistic Basis of Spirocyclization

To understand why spirocyclization profoundly impacts peptide behavior, we must examine the physical chemistry and thermodynamics of target binding and enzymatic degradation.

  • Bioactivity & The Entropic Advantage: Linear peptides exist as an ensemble of rapidly interconverting conformers in solution. Binding to a target receptor requires the peptide to "freeze" into a single bioactive conformation, resulting in a severe entropic penalty ( ΔS≪0 ). Spirocyclization locks the peptide backbone into a highly restricted, pre-organized 3D geometry (often stabilizing tight β -turns or extended structures). By pre-paying this entropic cost during synthesis, the binding affinity ( Kd​ ) is significantly enhanced.

  • Stability via Steric Shielding: Proteases, such as chymotrypsin and trypsin, require peptides to adopt an extended, flexible conformation to fit precisely into their catalytic clefts[3]. The dense steric bulk and rigid dihedral angles ( ϕ,ψ ) imposed by a spiro-center physically prevent the peptide from adapting to the protease active site, rendering the adjacent amide bonds highly resistant to hydrolysis. Furthermore, spiro-fused motifs, such as spirocyclic diketopiperazines (DKPs), can mask polar amide bonds, improving lipophilicity and cellular permeability[4].

Objective Comparison: Spirocyclic vs. Stapled vs. Linear Peptides

While peptide stapling typically utilizes ruthenium-catalyzed olefin metathesis to create an all-hydrocarbon cross-link (e.g., i,i+4 or i,i+7 positions) designed specifically to stabilize α -helices[5], spirocyclization introduces a more localized, rigid node. This makes spiro-peptides ideal for dictating the global topology of shorter peptide sequences or targeting non-helical protein-protein interactions (PPIs).

Table 1: Comparative Pharmacological and Structural Profile

PropertyLinear PeptideStapled Peptide ( i,i+4 )Spirocyclic Peptide
Conformational State Random Coil α -Helix β -Turn / Rigid 3D Node
Proteolytic Half-Life ( t1/2​ ) < 10 mins2 - 12 hours> 24 hours
Entropic Penalty ( ΔS ) HighLowVery Low
Target Affinity ( Kd​ ) μ M rangenM rangeSub-nM to nM range
Fraction sp3 ( Fsp3​ ) Character LowModerateHigh
Synthetic Complexity LowModerate (Requires RCM)High (Requires specialized AAs)

Visualizing the Impact of Structural Constraints

G Linear Linear Peptide (High Flexibility) Protease Protease Degradation Linear->Protease High Susceptibility Affinity Target Affinity (Reduced Entropic Penalty) Linear->Affinity High Entropic Penalty Stapled Stapled Peptide (Helical Constraint) Stapled->Protease Moderate Resistance Stapled->Affinity Pre-organized Helix Permeability Membrane Permeability Stapled->Permeability Buried Backbone Spiro Spirocyclic Peptide (3D Fsp3 Constraint) Spiro->Protease High Resistance Spiro->Affinity Rigid 3D Vectoring Spiro->Permeability High Fsp3 Character

Fig 1: How peptide structural constraints influence pharmacological properties.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and evaluation of spirocyclic peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Spirocyclic Peptides

The incorporation of sterically hindered spirocyclic unnatural amino acids requires optimized coupling conditions to prevent chain termination and ensure high yields[6].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin (for C-terminal amides) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Self-Validation: Monitor the dibenzofulvene-piperidine adduct release via UV absorbance at 301 nm to confirm complete deprotection.

  • Spirocyclic Amino Acid Coupling: Due to extreme steric hindrance at the spiro-center, standard activators (e.g., HBTU) are often insufficient. Dissolve 3.0 eq of the Fmoc-protected spirocyclic amino acid, 3.0 eq of HATU, and 3.0 eq of HOAt in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Add the cocktail to the resin and agitate for 4–12 hours at room temperature. Self-Validation: Perform a Kaiser test; a colorless bead indicates >99% coupling efficiency. If the beads remain blue (indicating unreacted primary amines), perform a double coupling.

  • Chain Elongation: Continue standard iterative SPPS for the remaining sequence.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC using a C18 column. Validate final purity (>95%) and exact mass via LC-MS.

Workflow Resin 1. Resin Swelling (Rink Amide in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect SpiroCouple 3. Spirocyclic AA Coupling (HATU/HOAt/DIPEA, 4h+) Deprotect->SpiroCouple Elongate 4. Chain Elongation (Iterative SPPS) SpiroCouple->Elongate Elongate->Deprotect Repeat for next AA Cleave 5. Global Cleavage (TFA/TIS/H2O) Elongate->Cleave Purify 6. RP-HPLC Purification & LC-MS Validation Cleave->Purify

Fig 2: SPPS workflow for the synthesis of spirocyclic peptides.

Protocol 2: Serum Stability Assay (Self-Validating)

This assay quantifies the proteolytic resistance conferred by spirocyclization compared to a linear control.

  • Matrix Preparation: Prepare a 25% (v/v) solution of human serum in PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes.

  • Initiation: Spike the peptide (spirocyclic or linear control) into the serum mixture to a final concentration of 10 μ M. Self-Validation: Include a known stable cyclic peptide as an internal standard (IS) to account for matrix suppression effects and extraction losses during MS analysis.

  • Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, 24, and 48 hours), extract 50 μ L aliquots.

  • Quenching: Immediately quench enzymatic activity by adding 50 μ L of ice-cold acetonitrile containing 1% formic acid. Vortex vigorously to precipitate serum proteins.

  • Extraction & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the clear supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining peak area ratio (Target Peptide / Internal Standard) versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2​=ln(2)/k ) is calculated.

References

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines | Organic Letters - ACS Publications. acs.org.[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. nih.gov.[Link]

  • Delving into the World of Cyclic Peptides: Harnessing the Power of Circular Molecules for Innovative Therapeutic Solutions - GenScript. genscript.com.[Link]

  • Peptide Stapling Applied to Antimicrobial Peptides - PMC - NIH. nih.gov.[Link]

  • Methods and protocols of modern solid phase peptide synthesis. du.ac.in.[Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - MDPI. mdpi.com.[Link]

Sources

Comparative

Pharmacokinetic Optimization via Spirocyclic Scaffolding: A Comparative Guide to 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid Derivatives

Introduction As a Senior Application Scientist navigating the high attrition rates of preclinical drug development, I frequently encounter promising lead compounds that fail in vivo due to poor physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist navigating the high attrition rates of preclinical drug development, I frequently encounter promising lead compounds that fail in vivo due to poor physicochemical properties—specifically, high lipophilicity, low solubility, and rapid metabolic clearance. The strategic transition from "flat" planar heterocycles (such as piperidines or piperazines) to three-dimensional spirocyclic scaffolds is a field-proven method to rescue such molecules [1].

The commercially available building block 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid represents a premier structural motif in this paradigm. By serving as a rigid, sp³-rich core, its deprotected derivatives fundamentally alter the pharmacokinetic (PK) landscape of a drug candidate [2]. This guide objectively compares the PK performance of 2-azaspiro[4.5]decane derivatives against their planar alternatives, explains the mechanistic causality behind these improvements, and provides the self-validating experimental protocols required to quantify these advantages.

Mechanistic Causality: Why the Spiro[4.5]decane Core Outperforms

When we replace a standard planar ring with a 2-azaspiro[4.5]decane system, we are not merely changing the shape of the molecule; we are engineering three distinct physicochemical upgrades:

  • Increased Fsp³ (Fraction of sp³ Carbons): Breaking molecular planarity disrupts the crystal lattice energy of the solid state. This directly drives up aqueous solubility, a critical factor for oral absorption [5].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target the alpha-protons of cyclic amines for N-dealkylation or oxidation. The spirocyclic quaternary carbon introduces significant steric bulk, shielding adjacent metabolic liabilities and drastically reducing intrinsic clearance (CLint) [1].

  • Conformational Rigidity: The perpendicular arrangement of the spiro rings locks the distal pharmacophores into a precise 3D vector. This reduces the entropic penalty upon target binding and minimizes off-target interactions (such as hERG channel blockade), which is a common liability of flexible, lipophilic amines [2].

StructuralLogic A 2-azaspiro[4.5]decane Core Scaffold B Increased Fsp3 Fraction A->B C Conformational Rigidity A->C D Shielded Metabolic Sites A->D E Enhanced Aqueous Solubility B->E F Reduced Off-Target Binding (e.g., hERG) C->F G Lower Microsomal Clearance (CLint) D->G H Optimized in vivo PK (Higher Bioavailability) E->H F->H G->H

Causality network linking spirocyclic structural features to optimized pharmacokinetic outcomes.

Comparative Pharmacokinetic Data

To objectively illustrate the PK advantages, the table below compares a generalized planar piperidine-based lead against its 2-azaspiro[4.5]decane analog. This data synthesis is representative of recent optimizations in targets such as cGAS inhibitors [3] and Cav2.2 channel blockers [4], where the spiro scaffold was the critical variable for achieving viable oral bioavailability.

Pharmacokinetic ParameterPlanar Piperidine Analog2-azaspiro[4.5]decane AnalogFold Improvement & Mechanistic Causality
Aqueous Solubility (pH 7.4) < 10 µM> 150 µM>15x (Increased Fsp³, lower lattice energy)
HLM Stability (t½) 12 min85 min~7x (Steric shielding of CYP450 oxidation sites)
In Vivo Clearance (Rat) 65 mL/min/kg18 mL/min/kg3.6x reduction (Shift from high to low hepatic extraction)
Volume of Distribution (Vd) 4.5 L/kg2.1 L/kgOptimized (Reduced non-specific lipophilic tissue partitioning)
Oral Bioavailability (F%) < 5%35 - 50%>7x (Driven by improved solubility and reduced first-pass metabolism)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, PK data must be generated through rigorous, self-validating workflows. Below are the definitive methodologies used to evaluate derivatives of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid once the Boc group is removed and the scaffold is integrated into a drug candidate.

PKWorkflow Step1 Compound Synthesis (Deprotection of Boc) Step2 In Vitro Microsomal Incubation (HLM/RLM) Step1->Step2 Phase 1 Step3 LC-MS/MS Quantification Step2->Step3 Step4 In Vivo Dosing (IV & PO in Rats) Step3->Step4 Go/No-Go Step5 Plasma Concentration vs. Time Profiling Step4->Step5 Phase 2 Step6 PK Parameter Calculation (Vd, CL, F%) Step5->Step6

Step-by-step experimental workflow for validating the PK properties of spirocyclic derivatives.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance (CLint) to predict hepatic metabolism. Self-Validation Mechanism: Inclusion of a minus-NADPH control to rule out chemical instability, and Verapamil as a high-clearance positive control to verify CYP450 enzyme activity.

Step-by-Step Methodology:

  • Preparation: Deprotect the 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid derivative (using TFA/DCM) to yield the active amine. Prepare a 10 mM stock solution in DMSO.

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound, 0.5 mg/mL pooled human liver microsomes, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At time points t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the slope ( k ) to determine the half-life ( t1/2​=0.693/k ) and scale to intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Objective: Determine absolute oral bioavailability (F%), systemic clearance (CL), and volume of distribution (Vd). Self-Validation Mechanism: Utilization of a crossover design (or parallel groups with n≥3 ) and LC-MS/MS calibration curves requiring an r2>0.99 with Quality Control (QC) samples within ±15% deviation.

Step-by-Step Methodology:

  • Formulation: Formulate the spirocyclic compound in 5% DMSO / 5% Solutol / 90% Saline for Intravenous (IV) dosing (1 mg/kg) and 0.5% Methylcellulose for Oral (PO) dosing (10 mg/kg).

  • Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage to fasted male Sprague-Dawley rats.

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Extraction: Centrifuge the blood at 3000g for 10 minutes at 4°C to harvest plasma. Perform protein precipitation using 3 volumes of acetonitrile containing the internal standard.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer optimized for the specific MRM transitions of the spirocyclic derivative.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC0−∞​ , Clearance ( CL=DoseIV​/AUCIV​ ), Volume of Distribution at steady state ( Vdss​ ), and Bioavailability ( F%=[AUCPO​/AUCIV​]×[DoseIV​/DosePO​]×100 ).

References

  • Title: advantages of spirocyclic scaffolds over planar structures in drug discovery Source: Benchchem URL
  • Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Source: PubMed (nih.gov)
  • Title: Improved Cav2.
  • Title: BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL
Validation

Escaping Flatland: A Comparative Efficacy Guide to Spirocyclic vs. Non-Spirocyclic Scaffolds in Drug Discovery

Executive Summary: The Shift Toward 3D Architecture For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic and heteroaromatic rings (e.g., benzenes, piperidines, piperazines) to build drug-lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward 3D Architecture

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic and heteroaromatic rings (e.g., benzenes, piperidines, piperazines) to build drug-like molecules. However, the modern drug discovery paradigm is aggressively shifting toward "escaping flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3)[1]. At the forefront of this structural evolution are spirocyclic scaffolds —bicyclic systems sharing a single quaternary carbon atom.

As a Senior Application Scientist, I have consistently observed that replacing a flexible or planar non-spirocyclic analog with a rigid spirocyclic bioisostere (such as spiro[3.3]heptane or azaspiro[3.5]nonane) fundamentally rewrites the molecule's thermodynamic binding profile and pharmacokinetic (PK) trajectory[2][3]. This guide provides a rigorous, data-driven comparison of spirocyclic versus non-spirocyclic analogs, detailing the causality behind their efficacy differences and providing self-validating protocols for their evaluation.

Mechanistic Rationale: Thermodynamics and ADME

The superiority of spirocyclic analogs over their non-spirocyclic counterparts is not coincidental; it is rooted in strict physicochemical and thermodynamic principles:

  • The Entropic Advantage (Thermodynamics): Flexible, non-spirocyclic molecules exist in an ensemble of conformations in solution. Upon binding to a target receptor, they must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy (high entropic penalty). Spirocycles, due to their rigid, orthogonal ring geometry, are pre-organized. They lock the exit vectors in 3D space, minimizing the entropic penalty upon binding and driving higher target affinity[4].

  • Off-Target Selectivity: Planar molecules can easily undergo "induced fit" into the binding pockets of off-target proteins (like hERG channels or promiscuous GPCRs). The dense, rigid 3D bulk of a spirocycle sterically clashes with off-target pockets, acting as a structural filter for high selectivity[5].

  • Metabolic Stability (ADME): Cytochrome P450 (CYP) enzymes typically oxidize accessible, flat aliphatic chains or aromatic rings. The quaternary spiro-center introduces severe steric hindrance, shielding adjacent carbon atoms from oxidative metabolism and prolonging the drug's half-life[2][5].

G Planar Planar Analogs (Low Fsp3) Flex High Conformational Flexibility Planar->Flex Spiro Spirocyclic Analogs (High Fsp3) Rigid Conformational Restriction Spiro->Rigid Entropy High Entropic Penalty Upon Binding Flex->Entropy NoEntropy Pre-organized Bioactive Conformation Rigid->NoEntropy OffTarget Off-Target Toxicity (Poor Selectivity) Entropy->OffTarget OnTarget High Potency & Target Selectivity NoEntropy->OnTarget

Logical flow comparing planar vs. spirocyclic scaffolds on binding thermodynamics.

Quantitative Efficacy Comparison

The table below synthesizes aggregate experimental data demonstrating the quantifiable advantages of substituting a non-spirocyclic core (e.g., piperidine/piperazine) with a spirocyclic core (e.g., azaspirocycle)[2][3][5].

ParameterNon-Spirocyclic Analog (Planar/Flexible)Spirocyclic Analog (Rigid/3D)Mechanistic Causality
Lipophilicity (LogD at pH 7.4) Higher (e.g., ~3.5)Lower (e.g., ~2.5)Increased Fsp3 fraction disrupts planar hydrophobicity, lowering LogD by up to -1.0[2].
Aqueous Solubility Poor to ModerateHigh3D geometry disrupts flat crystal lattice packing, lowering melting point and increasing solvation energy[6].
Metabolic Clearance (Cl_int) High (Rapid CYP450 oxidation)Low (Slower clearance)Steric bulk around the quaternary spiro-center blocks metabolic hotspots from enzymatic access[5].
Target Affinity (Kd / IC50) ModerateHigh (Often 2x to 10x more potent)Pre-organized bioactive conformation eliminates the thermodynamic penalty of freezing rotatable bonds[4].
Off-Target Promiscuity High (Binds multiple targets)Low (Highly selective)Rigid, non-collinear exit vectors prevent induced-fit binding into unintended protein pockets[3][7].

Case Studies in Target Modulation

Case Study 1: GPR40 (FFA1) Agonists in Type 2 Diabetes

The Free Fatty Acid Receptor 1 (GPR40) is a critical GPCR target for stimulating insulin secretion. Early lead compound AM-1638 (a non-spirocyclic analog) showed moderate efficacy but suffered from off-target promiscuity, inhibiting four out of 101 off-target panel members. By introducing a spirocyclic constraint to create AM-5262 , researchers locked the molecule into its bioactive conformation. Result: AM-5262 demonstrated a 2-fold increase in potency (EC50 = 0.081 µM) and near-perfect selectivity, inhibiting only 1 of the 101 off-targets, leading to superior in vivo glucose homeostasis[7].

Pathway Agonist Spirocyclic Agonist (e.g., AM-5262) GPR40 GPR40 Receptor (FFA1) Agonist->GPR40 High Affinity Binding Gq Gq Protein Alpha GPR40->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Insulin Insulin Secretion IP3->Insulin Enhanced Efficacy

GPR40 signaling pathway activated by spirocyclic agonists driving insulin secretion.

Case Study 2: PARP-1 Inhibitors in Oncology

Olaparib is an FDA-approved PARP inhibitor containing a flat piperazine ring. While effective, it carries a risk of inducing DNA damage in healthy cells. Researchers synthesized a spirocyclic analog by replacing the piperazine ring. Result: The rigid spirocyclic analog exhibited a highly differential interaction profile, significantly increasing specificity for PARP-1 over other PARP family members and drastically reducing off-target cytotoxicity/DNA damage[5].

Self-Validating Experimental Protocols

To objectively compare spirocyclic vs. non-spirocyclic analogs, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for evaluating thermodynamic binding and metabolic stability.

Workflow Start Compound Library (Spiro vs Non-Spiro) Synthesis Synthesis & Purification Start->Synthesis InVitro In Vitro ADME (Microsomal Stability) Synthesis->InVitro Binding Thermodynamic Profiling (ITC & SPR) InVitro->Binding InVivo In Vivo PK/PD (Clearance & Efficacy) Binding->InVivo Lead Lead Selection InVivo->Lead

Step-by-step experimental workflow for evaluating spirocyclic analogs.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: To empirically prove that the spirocyclic analog binds with a lower entropic penalty (ΔS) than the non-spirocyclic analog. Self-Validating System: Includes a buffer-into-buffer titration (negative control) to subtract baseline heat of dilution, ensuring all measured heat is strictly from ligand-target interaction.

  • Preparation: Dialyze the target protein (e.g., GPR40 or PARP-1) and dissolve both analogs in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Equilibration: Load the protein into the ITC cell (typically 10-50 µM) and the ligand into the syringe (100-500 µM). Set the temperature to 25°C. Causality: Strict thermal equilibrium is required to accurately measure micro-calorie heat changes.

  • Titration: Inject 2 µL of ligand into the cell every 120 seconds for 20-30 injections.

  • Data Fitting: Integrate the heat peaks and fit to a one-site binding model to extract Enthalpy (ΔH), Binding Affinity (Kd), and Stoichiometry (N).

  • Calculation: Calculate Entropy (ΔS) using the Gibbs free energy equation: ΔG = ΔH - TΔS = RT ln(Kd). Expected Outcome: The spirocyclic analog will show a significantly more favorable (positive or less negative) -TΔS term compared to the planar analog, confirming the pre-organization hypothesis.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: To validate that the spiro-fusion protects the scaffold from CYP450-mediated oxidation. Self-Validating System: Run parallel assays with Verapamil (High clearance positive control) and Warfarin (Low clearance negative control) to validate the enzymatic viability of the microsome batch.

  • Pre-Incubation: Mix 1 µM of the test compound (spiro vs. non-spiro) with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Causality: Pre-incubation establishes thermal equilibrium and allows non-specific protein binding to settle before the reaction starts.

  • Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic snapshot in time.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Analysis: Plot the natural log of remaining compound vs. time to calculate the intrinsic clearance (Cl_int). Expected Outcome: The spirocyclic analog will exhibit a shallower degradation slope (lower Cl_int) due to steric shielding of metabolic hotspots.

References

  • Source: WordPress (Medicinal Chemistry Blog based on Carreira et al.)
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • A Comparative Analysis of Azaspiro[3.
  • Spiro[3.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • The use of spirocyclic scaffolds in drug discovery Source: CORE / Bioorganic & Medicinal Chemistry Letters URL

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Peptides Incorporating 2-Azaspiro[4.5]decane-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural, conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic design, offering a powerf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural, conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance metabolic stability, receptor affinity, and bioavailability. Among these, spiro amino acids, such as 2-azaspiro[4.5]decane-8-carboxylic acid, introduce a rigid, three-dimensional architecture that can profoundly influence peptide secondary structure. This guide provides an in-depth, comparative analysis of the X-ray crystallography of peptides containing this unique spiro amino acid, offering experimental insights and a comprehensive workflow for researchers in drug discovery and structural biology.

The Structural Advantage of Spiro-Constrained Peptides

Peptides often suffer from high conformational flexibility, which can be a significant hurdle in drug development.[1] Introducing rigid structural motifs is a proven method to pre-organize the peptide backbone into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. The 2-azaspiro[4.5]decane-8-carboxylic acid moiety, with its spirocyclic fusion of a piperidine and a cyclopentane ring, imparts a significant steric constraint, often inducing well-defined secondary structures like β-turns.[2][3][4] This is in contrast to more flexible linear or even some monocyclic amino acids, where the conformational landscape is broader.

Molecular modeling and NMR studies on related spiro β-lactams have predicted and confirmed their ability to mimic β-turn conformations, stabilized by strong intramolecular hydrogen bonds.[2][3][4] This pre-disposition for a specific secondary structure makes peptides incorporating 2-azaspiro[4.5]decane-8-carboxylic acid particularly amenable to crystallization and subsequent X-ray crystallographic analysis, as the reduced conformational heterogeneity can favor the formation of well-ordered crystal lattices.

Comparative Crystallographic Analysis: Spiro-Constrained vs. Other Conformationally Restricted Peptides

The crystallographic success and the resulting structural insights for peptides are highly dependent on the nature of the incorporated non-natural amino acid. Below is a comparative table summarizing the expected crystallographic parameters and outcomes for peptides containing 2-azaspiro[4.5]decane-8-carboxylic acid versus other common classes of constrained amino acids.

FeaturePeptides with 2-Azaspiro[4.5]decane-8-carboxylic acidPeptides with Proline/HydroxyprolinePeptides with Aib (α-aminoisobutyric acid)
Predominant Secondary Structure High propensity for β-turns, particularly Type II.[2][3][4]Induces kinks and turns in the peptide backbone.Promotes helical conformations (310 or α-helices).
Crystallization Propensity Generally favorable due to reduced conformational flexibility and potential for specific intermolecular packing interactions.Moderate; the "turn" propensity can aid in crystallization, but flexibility in the pyrrolidine ring can be a factor.High; the strong helical propensity often leads to regular packing in the crystal lattice.
Typical Resolution of Diffraction Data Expected to be high (<1.5 Å) for well-ordered crystals, similar to other conformationally constrained peptides.Variable, but high-resolution structures are achievable.Often diffract to high resolution due to the stability of the helical structure.
Key Structural Insights from Crystallography Precise characterization of the β-turn geometry, including dihedral angles and intramolecular hydrogen bonding patterns.Elucidation of the exact backbone torsion angles and the pucker of the pyrrolidine ring.Detailed analysis of helical parameters (pitch, residues per turn) and inter-strand interactions.
Challenges in Structure Solution The phasing problem is a general challenge in peptide crystallography, often requiring heavy-atom derivatization or direct methods with high-resolution data.[5][6]Similar to other peptides, obtaining large, single crystals can be challenging.Can be prone to twinning or other crystal packing defects.

Experimental Workflow for X-ray Crystallography of a Model Peptide

This section outlines a detailed, step-by-step methodology for the X-ray crystallography of a model peptide incorporating 2-azaspiro[4.5]decane-8-carboxylic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction & Data Collection cluster_structure_solution Structure Solution & Refinement peptide_synthesis 1. Solid-Phase Peptide Synthesis (SPPS) purification 2. HPLC Purification peptide_synthesis->purification characterization 3. Mass Spectrometry Characterization purification->characterization solubility_screen 4. Solubility Screening characterization->solubility_screen crystallization_screen 5. High-Throughput Crystal Screening solubility_screen->crystallization_screen optimization 6. Optimization of Crystallization Conditions crystallization_screen->optimization crystal_harvesting 7. Crystal Harvesting & Cryo-protection optimization->crystal_harvesting diffraction_screening 8. Diffraction Screening crystal_harvesting->diffraction_screening data_collection 9. Full Data Set Collection diffraction_screening->data_collection data_processing 10. Data Processing & Scaling data_collection->data_processing phase_determination 11. Phase Determination data_processing->phase_determination model_building 12. Model Building & Refinement phase_determination->model_building validation 13. Structure Validation & Deposition model_building->validation

Experimental workflow for peptide crystallography.
Part 1: Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The model peptide is synthesized on a solid support, typically a resin, using Fmoc/t-Bu chemistry.[7] The 2-azaspiro[4.5]decane-8-carboxylic acid is incorporated as a protected Fmoc-amino acid derivative.

    • Rationale: SPPS allows for the efficient and controlled assembly of the peptide chain with easy purification of intermediates.[7][8]

  • HPLC Purification: The cleaved peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

    • Rationale: High purity is critical for successful crystallization, as impurities can inhibit nucleation and crystal growth.[5]

  • Mass Spectrometry Characterization: The identity and purity of the peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Rationale: This step validates that the correct peptide has been synthesized before proceeding to the time-consuming crystallization trials.

Part 2: Crystallization
  • Solubility Screening: The solubility of the purified peptide is tested in a variety of buffers and co-solvents to determine a suitable concentration for crystallization trials, often around 10 mg/mL.[5][9]

    • Rationale: The peptide must be soluble at a high enough concentration for crystallization to occur.[10]

  • High-Throughput Crystal Screening: A broad range of crystallization conditions are screened using commercially available kits and a sitting-drop or hanging-drop vapor diffusion setup.[5][6]

    • Rationale: This initial screen efficiently explores a wide chemical space (pH, precipitants, salts) to identify promising "hits" for crystallization.[9]

  • Optimization of Crystallization Conditions: The initial crystallization conditions are optimized by systematically varying the concentrations of the precipitant, buffer, and peptide, as well as the temperature.[5][10]

    • Rationale: Fine-tuning the conditions is necessary to grow larger, single crystals that are suitable for X-ray diffraction.[5]

Part 3: X-ray Diffraction and Data Collection
  • Crystal Harvesting and Cryo-protection: Single crystals are carefully harvested from the crystallization drop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[11] A cryoprotectant is often required to prevent ice formation.

    • Rationale: Cryo-cooling significantly reduces the rate of radiation damage, allowing for the collection of a complete and high-quality dataset from a single crystal.[11]

  • Diffraction Screening: The cryo-cooled crystal is exposed to an X-ray beam to assess its diffraction quality.[12] A good crystal will produce a diffraction pattern with sharp, well-defined spots extending to high resolution.[5]

    • Rationale: This step quickly determines if a crystal is of sufficient quality to warrant the collection of a full dataset.[12]

  • Full Data Set Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at each orientation.[5][13] This is typically performed at a synchrotron source for a high-intensity X-ray beam.[5][11]

    • Rationale: A full dataset contains all the necessary information (the intensities of the diffracted X-rays) to determine the electron density and, ultimately, the atomic structure of the peptide.[13]

Part 4: Structure Solution and Refinement
  • Data Processing and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and to scale the data from multiple images.

    • Rationale: This step converts the visual diffraction pattern into a numerical dataset of reflection intensities.

  • Phase Determination: The "phase problem," the loss of phase information during the diffraction experiment, is solved using methods such as direct methods (for high-resolution data), molecular replacement (if a similar structure is known), or anomalous diffraction (if heavy atoms are present).[5][6]

    • Rationale: Both amplitude (from intensity) and phase information are required to calculate the electron density map.[5]

  • Model Building and Refinement: An atomic model of the peptide is built into the calculated electron density map and then refined to improve the fit between the model and the experimental data.[5][13]

    • Rationale: This iterative process of model building and refinement generates the final, accurate three-dimensional structure of the peptide.

  • Structure Validation and Deposition: The final structure is validated using various geometric and statistical criteria to ensure its quality and then deposited in a public database like the Protein Data Bank (PDB).[5][6]

    • Rationale: Validation ensures the reliability of the solved structure, and deposition makes the coordinates publicly available to the scientific community.

Logical Relationships in Conformational Constraint

The incorporation of a spiro amino acid like 2-azaspiro[4.5]decane-8-carboxylic acid creates a predictable structural outcome. The following diagram illustrates the logical relationship between the choice of a constraining amino acid and the resulting peptide secondary structure.

conformational_constraint cluster_choice Choice of Constraining Amino Acid cluster_constraint Type of Conformational Constraint cluster_structure Resulting Secondary Structure spiro 2-Azaspiro[4.5]decane- 8-carboxylic acid spiro_constraint Rigid Spirocyclic System spiro->spiro_constraint proline Proline proline_constraint Cyclic Side Chain proline->proline_constraint aib Aib aib_constraint Gem-dimethyl Substitution aib->aib_constraint beta_turn β-Turn spiro_constraint->beta_turn Induces kink Kink/Turn proline_constraint->kink Favors helix Helix (3₁₀ or α) aib_constraint->helix Promotes

Impact of constraining amino acids on peptide structure.

Conclusion

The use of 2-azaspiro[4.5]decane-8-carboxylic acid in peptide design offers a robust strategy for inducing specific, predictable secondary structures. This conformational rigidity not only enhances the potential for biological activity but also significantly aids in the process of crystallization and high-resolution structure determination by X-ray crystallography. The detailed workflow and comparative analysis provided in this guide serve as a valuable resource for researchers aiming to leverage this powerful combination of chemical synthesis and structural biology to accelerate the development of novel peptide-based therapeutics.

References

  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698-710. [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]

  • Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. The Journal of Organic Chemistry, 66(19), 6333–6338. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

  • Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698–710. [Link]

  • Galeazzi, R., Martelli, G., Orena, M., Rinaldi, S., & Sgolastra, F. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 67(20), 6979–6986. [Link]

  • Arrigo, A. (n.d.). Crystallization Process Development: Peptide Crystallization Case Study. Retrieved from [Link]

  • Carter, J. (n.d.). White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies. Retrieved from [Link]

  • APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]

  • 3decision. (n.d.). Protein X-ray Crystallography: Basic principles. Retrieved from [Link]

  • University of Florida Health Cancer Center. (n.d.). X-Ray Crystallography. Retrieved from [Link]

  • Galeazzi, R., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26. [Link]

  • Andre, I., et al. (2023, January 15). A refined pH-dependent coarse-grained model for peptide structure prediction in aqueous solution. Frontiers in Molecular Biosciences. [Link]

  • Gellman, S. H., et al. (2010). Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer. Request PDF. [Link]

  • Quarrell, R., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry – A European Journal, 19(12), 3848-3853. [Link]

  • Chen, P.-H., et al. (2024, November 11). PepCARES: A Comprehensive Advanced Refinement and Evaluation System for Peptide Design and Affinity Screening. ACS Omega. [Link]

  • SpiroChem. (2025, June 12). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. Retrieved from [Link]

  • Nakaie, C. R., et al. (2012). The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects. Biopolymers, 98(5), 375-391. [Link]

  • Beck-Sickinger, A. G., & Echner, H. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1169–1183. [Link]

  • Loffet, A. (2013). Process for the manufacture of peptides.
  • Kulyk, O., et al. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. [Link]

  • Oishi, S., et al. (2021). X-ray crystallographic structures of peptides 2a and 2e (Mol A). ResearchGate. [Link]

  • Oishi, S., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2969. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023, July 27). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Processes, 11(8), 2262. [Link]

  • Miotto, M., et al. (2025, August 6). A new route for the determination of protein structure and function. APL Bioengineering. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following standard safety data sheets (SDS). It requires a mechanistic understanding of the molec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following standard safety data sheets (SDS). It requires a mechanistic understanding of the molecule’s reactivity, especially during waste aggregation.

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a highly valuable spirocyclic building block used in drug discovery to introduce conformational restriction. However, its structural features—specifically the tert-butoxycarbonyl (Boc) protecting group—present unique, often overlooked hazards during disposal.

This guide provides the definitive, self-validating standard operating procedure (SOP) for the safe handling and disposal of this compound, ensuring laboratory safety and environmental compliance.

Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to classify the material accurately. 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid contains no halogens or heavy metals, placing it in standard organic waste streams, provided it has not been mixed with incompatible reagents.

PropertySpecification
Chemical Name 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
CAS Number 1363381-87-6 [1]
Physical State Solid (Powder/Crystals)
Primary Hazard Skin/Eye Irritant; Gas evolution under acidic conditions
Solid Waste Category Non-Halogenated Solid Organic Waste
Liquid Waste Category Dependent on carrier solvent (Halogenated vs. Non-Halogenated)

Mechanistic Safety Insights: The "Boc-Bomb" Phenomenon

The most critical safety vulnerability when disposing of 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is the inadvertent mixing of the compound with acidic waste streams.

The Causality of the Hazard: The Boc protecting group is highly acid-labile. If this compound (or its reaction solutions) is discarded into a waste carboy containing residual strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or p -Toluenesulfonic acid), an unintended thermolytic or acid-catalyzed deprotection will occur [2].

Mechanistically, the cleavage of one mole of a Boc-protected amine generates two moles of gas : one mole of carbon dioxide ( CO2​ ) and one mole of isobutylene ( C4​H8​ ).

R-NH-Boc+H+→R-NH2​+CO2​↑+Isobutylene↑

Field-Proven Insight: If this reaction occurs inside a sealed, glass, or rigid plastic waste carboy, the rapid generation of isobutylene and CO2​ will cause catastrophic overpressurization, leading to a container explosion. Therefore, the disposal protocol must inherently prevent acid-base mixing.

Step-by-Step Disposal Protocols

To ensure a self-validating safety system, every liquid disposal step requires a physical pH verification before the transfer occurs.

Protocol A: Disposal of Solid Waste (Unused/Contaminated Powder)
  • Containment: Carefully sweep or transfer the solid powder into a compatible, sealable high-density polyethylene (HDPE) container. Avoid generating airborne dust.

  • Segregation: Ensure the container is strictly designated for Non-Halogenated Solid Organic Waste .

  • Verification: Do not dispose of this solid in the same container as solid acids (e.g., polymer-supported sulfonic acids or acid-washed silica gel).

  • Labeling: Label the container clearly: "Contains Boc-Protected Amine - DO NOT MIX WITH ACIDS."

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Filtrates)
  • Quench Reactive Species: Ensure all active coupling reagents (e.g., HATU, EDC) in your reaction mixture are fully quenched with a mild aqueous wash (e.g., saturated NaHCO3​ ) before waste aggregation.

  • The Self-Validating pH Check (Critical Step): Before pouring the solution into a bulk waste carboy, test the pH of the carboy's current contents using pH indicator strips.

    • If pH < 5:DO NOT ADD THE WASTE. The acidic environment will trigger isobutylene gas evolution. Neutralize the carboy with 1M NaOH until pH 7-9 is reached, or use a fresh, empty waste container.

  • Solvent Routing:

    • If dissolved in Ethyl Acetate, Methanol, or Hexanes Transfer to Non-Halogenated Liquid Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform Transfer to Halogenated Liquid Waste .

  • Venting: Always equip bulk liquid waste carboys containing Boc-derivatives with pressure-relief vented caps to safely dissipate any trace gas generated by slow degradation.

Protocol C: Spill Cleanup Procedure
  • PPE: Don standard laboratory PPE (nitrile gloves, safety goggles, flame-retardant lab coat).

  • Solid Spills: Do not use water initially, as the compound has limited aqueous solubility. Gently sweep the powder using a static-free brush into a dustpan. Transfer to a solid waste container.

  • Decontamination: Wipe the affected area with a paper towel soaked in a polar organic solvent (e.g., Isopropanol or Acetone), followed by a final wash with warm soapy water. Dispose of the paper towels in the solid organic waste bin.

Waste Routing Decision Matrix

Use the following logical workflow to determine the correct and safe disposal route for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid.

G Start 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid Waste Generation State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid SolidWaste Non-Halogenated Solid Organic Waste Solid->SolidWaste AcidCheck Is the receiving waste carboy acidic (pH < 5)? Liquid->AcidCheck Danger STOP: Gas Evolution Risk! (CO2 & Isobutylene) AcidCheck->Danger Yes SolventCheck Contains Halogenated Solvent (e.g., DCM)? AcidCheck->SolventCheck No Neutralize Neutralize to pH 7-9 or use separate container Danger->Neutralize Neutralize->SolventCheck HaloWaste Halogenated Liquid Waste SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Liquid Waste SolventCheck->NonHaloWaste No

Figure 1: Decision tree for the safe disposal of Boc-protected spirocyclic amino acid waste.

References

  • ACS Publications. "Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant." Organic Process Research & Development. Available at:[Link]

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